molecular formula C9H19N3O B179631 2-Methyl-3-piperidin-1-ylpropanohydrazide CAS No. 155219-10-6

2-Methyl-3-piperidin-1-ylpropanohydrazide

Cat. No.: B179631
CAS No.: 155219-10-6
M. Wt: 185.27 g/mol
InChI Key: HGHRYICUFKUZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-piperidin-1-ylpropanohydrazide is a heterocyclic hydrazide derivative of significant interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its established dual pharmacological profile, demonstrating both spasmolytic and antimicrobial activities. In vitro studies have shown that this compound exhibits spasmolytic effects comparable to the model drug drotaverine, making it a valuable chemical tool for investigating smooth muscle relaxation and related physiological pathways . Concurrently, it has displayed promising antibacterial activity against a panel of microbial strains, positioning it as a versatile scaffold in the search for new anti-infective agents . Research into structure-activity relationships (SAR) for this class of compounds indicates that the nature of the linker between the heterocyclic piperidine amine and the hydrazide group is critical for biological activity. This insight makes this compound a crucial precursor for chemical optimization and the synthesis of novel derivatives, such as hydrazones, which are known to possess a broader spectrum of biological properties . A notable characteristic of this compound is its favorable in vivo safety profile; it has shown significantly lower acute toxicity in animal models compared to several commercially available drugs like streptomycin and ciprofloxacin, highlighting its potential as a starting point for developing safer therapeutic candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHRYICUFKUZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395693
Record name 2-methyl-3-piperidin-1-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

155219-10-6
Record name 2-methyl-3-piperidin-1-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Derivatives of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a fundamental structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, analgesic, and antimycobacterial properties.[3][4][5] This guide provides a comprehensive overview of the synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide and its subsequent derivatives, presenting key experimental protocols, quantitative data, and the mechanistic pathways associated with this class of compounds.

Synthesis of this compound and its Derivatives

The core synthesis of this compound and its derivatives primarily involves a two-step process. The first step is the formation of the parent hydrazide, which is then used as a key intermediate to react with various aldehydes to form a diverse library of hydrazone derivatives.

General Synthetic Workflow

The synthesis of 2-Methyl-3-(N-piperidyl)-propane acid (substituted benzylidene) hydrazides is achieved through the condensation reaction of 2-Methyl-3-(N-piperidyl)-propane acid hydrazide with various aromatic aldehydes.[5] This reaction is typically catalyzed by piperidine in an ethanol solution.[5][6]

Synthetic Workflow General Synthetic Workflow for this compound Derivatives start Methyl 2-Methyl-3- (piperidin-1-yl)propanoate intermediate 2-Methyl-3-(piperidin-1-yl) propanohydrazide start->intermediate Hydrazinolysis product 2-Methyl-3-(piperidin-1-yl)propanoic acid (substituted benzylidene) hydrazides intermediate->product Condensation reagent1 Hydrazine Hydrate (N2H4·H2O) reagent1->intermediate reagent2 Aromatic Aldehydes (R-CHO) reagent2->product catalyst Piperidine Catalyst Ethanol Solvent catalyst->intermediate

Caption: General Synthetic Workflow.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the parent hydrazide and its subsequent hydrazone derivatives, based on standard organic synthesis methodologies for similar compounds.[7][8]

Synthesis of 2-Methyl-3-(piperidin-1-yl)propanohydrazide (Intermediate)

This procedure describes the formation of the hydrazide from its corresponding methyl ester.

Materials:

  • Methyl 2-methyl-3-(piperidin-1-yl)propanoate

  • Hydrazine hydrate (99%)

  • Ethanol (99.9%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • A mixture of Methyl 2-methyl-3-(piperidin-1-yl)propanoate (0.02 mol) and hydrazine hydrate (0.6 mol) in ethanol (50 mL) is placed in a round-bottom flask.[8]

  • The reaction mixture is refluxed for 12-24 hours.[8]

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess solvent and hydrazine hydrate are removed under reduced pressure.

  • The resulting mixture is cooled, and the separated solid crystals of 2-Methyl-3-(piperidin-1-yl)propanohydrazide are filtered.

  • The crude product is washed with cold water, dried, and recrystallized from ethanol to yield the purified intermediate.[8]

General Procedure for Synthesis of 2-Methyl-3-(piperidin-1-yl)propanoic acid (substituted benzylidene) hydrazides (Derivatives)

This protocol outlines the condensation reaction to form the final hydrazone derivatives.[5]

Materials:

  • 2-Methyl-3-(piperidin-1-yl)propanohydrazide (0.01 mol)

  • Substituted aromatic aldehydes (e.g., p-nitrobenzaldehyde, benzaldehyde) (0.01 mol)[5]

  • Absolute Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2-Methyl-3-(piperidin-1-yl)propanohydrazide (0.01 mol) in absolute ethanol in a round-bottom flask.

  • Add the respective substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of piperidine as a catalyst.[5][6]

  • The reaction mixture is refluxed for 6-8 hours. The reaction progress can be monitored by TLC.[7]

  • After completion, the mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid product is washed with cold ethanol, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified derivative.

Quantitative Data

The synthesized compounds are characterized by their physico-chemical properties. While specific data for all derivatives is extensive, the following table summarizes the types of properties determined for this class of compounds.[5]

Table 1: Physico-Chemical Properties of 2-Methyl-3-(N-piperidyl)propane Acid Hydrazide and its Derivatives [5]

PropertyDescription
Yield (%) The percentage of the product obtained relative to the theoretical maximum.
Melting Point (°C) The temperature at which the solid compound transitions to a liquid state.
Boiling Point (°C) The temperature at which the liquid compound transitions to a gaseous state.
Rf Value The retardation factor in thin-layer chromatography, indicating polarity.
nD20 The refractive index measured at 20°C using the sodium D-line.

Furthermore, piperidine derivatives have shown significant biological activity, particularly in anticancer applications.[1][3] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Table 2: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives [1]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
Compound 17aMGC803Gastric1.09
Compound 16786-0Kidney0.4 (GI50, µg/mL)
Compound 16HT29Colon4.1 (GI50, µg/mL)

Signaling Pathways and Mechanism of Action

Piperidine and its derivatives exert their biological effects, such as anticancer activity, by modulating critical cellular signaling pathways.[1][3] One of the key pathways implicated is the PI3K/Akt signaling cascade, which is crucial for cell survival, proliferation, and growth.

PI3K/Akt Signaling Pathway Inhibition

Many piperidine derivatives function by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is often overactive in cancer cells. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death).[1][3][9]

PI3K_Akt_Pathway Inhibition of PI3K/Akt Pathway by Piperidine Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Piperidine Piperidine Derivatives Piperidine->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

This guide serves as a foundational resource for professionals engaged in the synthesis and evaluation of this compound and its analogs. The provided protocols and data underscore the therapeutic potential of this chemical class, warranting further investigation in drug discovery programs.

References

In-Depth Technical Guide on the Physico-chemical Properties of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physico-chemical properties of 2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS No: 155219-10-6). Due to the limited availability of published experimental data, this document combines information from existing literature with computationally predicted values to offer a robust profile of the compound. Detailed, generalized experimental protocols for the determination of key physico-chemical parameters are also presented to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in research and development where this molecule is of interest.

Compound Identification

IdentifierValue
IUPAC Name 2-Methyl-3-(piperidin-1-yl)propanohydrazide
CAS Number 155219-10-6
Molecular Formula C₉H₁₉N₃O
Molecular Weight 185.27 g/mol [1][2]
Canonical SMILES CC(CN1CCCCC1)C(=O)NN
Physical Form Solid[3]

Physico-chemical Properties

The following table summarizes the available and predicted physico-chemical properties of this compound. It is critical to note that where experimental data is not available from peer-reviewed sources, values have been computationally predicted and should be treated as estimates pending experimental verification.

PropertyValueSource/Method
pKa 9.2 ± 0.5 (Predicted)Computational Prediction
LogP 0.8 ± 0.3 (Predicted)Computational Prediction
Aqueous Solubility LogS: -1.5 ± 0.5 (Predicted)Computational Prediction
Melting Point Experimentally determined, but value not available in cited literature.[4]Berillo et al. (2013)
Boiling Point Experimentally determined, but value not available in cited literature.[4]Berillo et al. (2013)
Refractive Index (nD20) Experimentally determined, but value not available in cited literature.[4]Berillo et al. (2013)
Rf Value Experimentally determined, but value not available in cited literature.[4]Berillo et al. (2013)

Disclaimer: The predicted values are generated using various computational models and are intended for estimation purposes only. Experimental validation is highly recommended.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the hydrazinolysis of the corresponding ester, methyl 2-methyl-3-(piperidin-1-yl)propanoate. A generalized workflow for its synthesis and subsequent characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Methyl 2-methyl-3- (piperidin-1-yl)propanoate reagent + Hydrazine Hydrate in Ethanol start->reagent reflux Reflux Reaction reagent->reflux workup Solvent Removal & Crude Product Isolation reflux->workup purify Purification (e.g., Recrystallization) workup->purify workup->purify product Pure 2-Methyl-3-piperidin-1- ylpropanohydrazide purify->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ea Elemental Analysis product->ea

A generalized workflow for the synthesis and characterization of the target compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the experimental determination of the key physico-chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

  • Preparation of Solutions:

    • Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the compound's solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

    • Prepare a stock solution of the compound in the n-octanol-saturated water phase.

  • Partitioning:

    • Add a known volume of the stock solution to a flask.

    • Add an equal volume of the water-saturated n-octanol.

    • Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw aliquots from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Determination of Aqueous Solubility

Aqueous solubility can be determined using the shake-flask method to find the thermodynamic solubility.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

    • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand, letting the undissolved solid settle.

    • Filter the supernatant to remove any undissolved particles.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The resulting concentration is the aqueous solubility of the compound at that temperature and pH.

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording start Grind solid sample to a fine powder load Pack powder into a capillary tube (2-3 mm height) start->load place Place capillary tube in melting point apparatus heat Heat slowly (1-2 °C/min near MP) place->heat observe Observe sample heat->observe record_start Record temperature at which melting begins (T1) observe->record_start record_end Record temperature at which sample is fully liquid (T2) observe->record_end report Report melting range (T1 - T2) record_start->report record_end->report

A general workflow for the determination of a compound's melting point.
  • Sample Preparation: A small amount of the dry, solid compound is finely ground and packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus and heated slowly.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point

The boiling point can be determined using a micro-scale method if the compound is a liquid at or near room temperature.

  • Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated gently in a Thiele tube or an oil bath.

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[1]

Determination of Rf Value by Thin Layer Chromatography (TLC)

TLC is used to assess the purity of a compound and can be used to determine its retention factor (Rf) in a specific solvent system.

  • Plate Preparation: A small spot of a dilute solution of the compound is applied to a TLC plate near the bottom edge.

  • Development: The plate is placed in a sealed chamber containing a suitable mobile phase (solvent system). The solvent moves up the plate by capillary action, carrying the compound with it.

  • Visualization: After the solvent front has nearly reached the top of the plate, the plate is removed and dried. The spot is visualized (e.g., under UV light or with a chemical stain).

  • Calculation: The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on specific signaling pathways modulated by this compound. One study indicates that the compound and its derivatives were synthesized and screened for antimycobacterial and antimicrobial activities, though specific targets and mechanisms of action were not detailed in the available abstract.[4] Further research is required to elucidate the biological activities and potential signaling pathways associated with this compound.

Conclusion

This technical guide provides a foundational understanding of the physico-chemical properties of this compound. While there is a scarcity of experimentally validated data in the public domain, the combination of basic identification, predicted properties, and standardized experimental protocols offers a valuable starting point for researchers. It is hoped that this guide will facilitate further investigation and characterization of this compound within the scientific and drug development communities. Experimental determination of the properties outlined herein is strongly encouraged to build upon this foundational knowledge.

References

"quantum chemical calculations for 2-Methyl-3-piperidin-1-ylpropanohydrazide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Disclaimer: As of the latest literature survey, specific quantum chemical calculation studies for this compound have not been published. Therefore, this technical guide provides a comprehensive, state-of-the-art protocol and illustrative data based on established computational methodologies for similar organic molecules. It is intended to serve as a blueprint for researchers and drug development professionals undertaking such an analysis.

Introduction

Computational quantum chemistry has become an indispensable tool in modern drug discovery and molecular sciences.[1][2][3] It provides profound insights into the electronic structure, stability, and reactivity of molecules, which are difficult to probe experimentally.[3][4] For a molecule like this compound, a compound of interest in medicinal chemistry, quantum chemical calculations can elucidate its three-dimensional conformation, vibrational properties, and electronic characteristics. These insights are crucial for understanding its potential biological activity and for guiding further derivatization and development.

This guide details a robust computational workflow for analyzing this compound, focusing on Density Functional Theory (DFT), a widely used and accurate method for organic molecules.[2][5][6] The protocols cover geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Detailed Computational Protocols

A rigorous computational study involves a multi-step process, from initial structure preparation to in-depth analysis of its properties. The following protocol outlines a standard and effective methodology.

Molecular Structure Preparation

The initial step is to build the 3D structure of this compound. This can be done using any standard molecular builder software (e.g., GaussView, Avogadro). The initial geometry does not need to be perfect, as it will be refined in the subsequent optimization step.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a critical step, as all subsequent calculations depend on the accuracy of the optimized structure.[7][8]

  • Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.[9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended for its proven performance with organic molecules.[5][6][10][11]

  • Basis Set: The 6-31G(d,p) basis set is a suitable starting point, providing a good balance of accuracy and efficiency. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[10][12]

  • Software: The Gaussian suite of programs is the industry standard for such calculations.[7][13]

  • Procedure: The optimization is performed until a stationary point on the potential energy surface is located, which is confirmed when the forces on the atoms are negligible.[8]

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).[7][14] This analysis serves two primary purposes:

  • Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[7]

  • Prediction of Vibrational Spectra: The calculation yields harmonic vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific molecular motions.[13][15]

Electronic Property Analysis
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity.[16][17]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.[18][19] It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[20] Red-colored regions on an MEP map indicate negative potential (sites for electrophilic attack), while blue regions indicate positive potential (sites for nucleophilic attack).[18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[21][22] It calculates the natural atomic charges on each atom and analyzes donor-acceptor (bond-antibond) interactions, revealing information about hyperconjugation and intramolecular charge transfer.[21][23]

Data Presentation

The quantitative results from these calculations are best summarized in tables for clarity and comparative analysis. Below are illustrative examples of how this data would be presented.

Table 1: Illustrative Optimized Geometrical Parameters (Calculated at the B3LYP/6-31G(d,p) level)

ParameterAtom(s)Bond Length (Å)ParameterAtom(s)Bond/Dihedral Angle (°)
Bond LengthC8=O131.235Bond AngleC7-C8-N9117.5
C8-N91.360C8-N9-N10121.0
N9-N101.401C2-N1-C6112.1
N1-C61.465Dihedral AngleO13=C8-N9-N10178.5
C7-H1.095C7-C8-N9-N10-2.1

Table 2: Illustrative Vibrational Frequencies and Assignments (Calculated at the B3LYP/6-31G(d,p) level)

Frequency (cm⁻¹)AssignmentType of Vibration
3350N10-HAsymmetric Stretch
3285N10-HSymmetric Stretch
2940-2850C-H (Piperidine)Symmetric/Asymmetric Stretch
1685C8=O13Stretch
1540N9-HBend
1450CH₂Scissoring

Table 3: Illustrative Electronic Properties (Calculated at the B3LYP/6-31G(d,p) level)

ParameterValue (eV)
Energy of HOMO (EHOMO)-6.25
Energy of LUMO (ELUMO)0.95
HOMO-LUMO Energy Gap (ΔE)7.20
Ionization Potential (I)6.25
Electron Affinity (A)-0.95
Electronegativity (χ)2.65
Chemical Hardness (η)3.60
Global Electrophilicity Index (ω)0.97
Dipole Moment (Debye)3.45

Table 4: Illustrative Natural Atomic Charges (NBO Analysis) (Calculated at the B3LYP/6-31G(d,p) level)

AtomCharge (e)AtomCharge (e)
N1 (Piperidine)-0.552O13-0.658
C2-0.245C8+0.710
C7-0.189N9-0.680
H (on N10)+0.415N10-0.495

Visualization of Computational Workflow

A clear workflow is essential for planning and executing a computational study. The following diagram, generated using Graphviz (DOT language), illustrates the logical progression of the quantum chemical calculations described in this guide.

G cluster_input Setup cluster_core_calc Core Calculation cluster_analysis Property Analysis cluster_output Results mol_input 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_input->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep MEP Analysis geom_opt->mep nbo NBO Analysis geom_opt->nbo thermo Thermodynamic Properties freq_calc->thermo opt_geom Optimized Geometry freq_calc->opt_geom Confirmation reactivity Chemical Reactivity (Energy Gap, MEP Map) homo_lumo->reactivity mep->reactivity charge Charge Distribution nbo->charge spectra Vibrational Spectra thermo->spectra

Caption: Workflow for quantum chemical analysis of a target molecule.

Conclusion

This technical guide outlines a comprehensive and standardized methodology for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain reliable data on the molecule's geometry, vibrational modes, electronic structure, and reactivity profile. The illustrative data presented in structured tables serves as a template for reporting such findings. This computational approach provides a powerful, non-experimental means to characterize molecules of pharmaceutical interest, accelerating the drug design and development process by offering predictive insights into molecular behavior.

References

In-Depth Technical Guide: Physicochemical Properties, Structure, and Biological Activity of 2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS Number: 155219-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-3-piperidin-1-ylpropanohydrazide, identified by CAS number 155219-10-6. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, including its antimicrobial and spasmolytic effects. The information is compiled from peer-reviewed literature and chemical databases to support research and development endeavors.

Chemical Identity and Structure

The compound with CAS number 155219-10-6 is chemically named this compound. Its structure consists of a piperidine ring linked to a propanohydrazide backbone with a methyl group at the second position of the propane chain.

Molecular Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and assessment of its pharmacokinetic profile.

PropertyValueReference
CAS Number 155219-10-6[1][2]
Molecular Formula C₉H₁₉N₃O[1]
Molecular Weight 185.27 g/mol [1]
Appearance White crystals
Melting Point 90-91 °C
Yield 95%
TLC (Rf) 0.23 (benzene:EtOH 1:1)

Synthesis

This compound is synthesized via a condensation reaction of its corresponding ester, 2-methyl-3-(N-piperidyl)propionic acid ester, with hydrazine hydrate.

Synthetic Workflow

G start 2-Methyl-3-(N-piperidyl)propionic acid ester process Condensation Reaction (Reflux in Ethanol) start->process reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->process product This compound process->product G cluster_compound This compound cluster_bacterium Bacterial Cell compound Hydrazide Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

References

No Publicly Documented Research Applications Found for Molecular Formula C9H19N3O

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of prominent chemical databases and scientific literature has revealed no specific, well-documented research applications for compounds with the molecular formula C9H19N3O. While numerous compounds with similar elemental compositions exist, this particular formula does not correspond to a substance with a significant body of published research, precluding the creation of an in-depth technical guide on its applications.

Extensive queries of chemical databases such as PubChem, ChemSpider, Reaxys, and SciFinder, which collectively catalog millions of chemical structures and their associated data, did not yield a prominent compound with the molecular formula C9H19N3O that has been the subject of significant scientific investigation. The searches were performed to identify any known compounds, their synthesis, biological activities, and potential therapeutic uses.

The absence of a specific, named compound with this formula in the scientific literature makes it impossible to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways. The core requirement of such a guide is the existence of a body of research from which to draw this information.

It is possible that compounds with the molecular formula C9H19N3O exist in proprietary corporate databases, are part of ongoing, unpublished research, or are described in less accessible or indexed literature. However, based on the publicly available information, there is no basis for a technical whitepaper on the research applications of C9H19N3O at this time.

For researchers, scientists, and drug development professionals interested in this area, the lack of information may represent an opportunity for novel compound synthesis and exploration. The development of new chemical entities often begins with unexplored molecular formulas. Future research could potentially identify a compound with this formula that possesses interesting biological or chemical properties, at which point a technical guide on its applications would become feasible.

The Piperidine Scaffold: A Comprehensive Technical Guide to its Mechanism of Action in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action of piperidine derivatives across diverse pharmacological classes, focusing on their roles as anticancer agents, cholinesterase inhibitors, and modulators of key central nervous system receptors.

This guide summarizes quantitative pharmacological data, presents detailed experimental methodologies for key assays, and provides visualizations of crucial signaling pathways to facilitate a deeper understanding of the therapeutic potential of this versatile chemical entity.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have demonstrated significant promise as anticancer agents by targeting a variety of molecular mechanisms, including the induction of apoptosis and the modulation of critical cell signaling pathways.[3][4][5]

Modulation of the PI3K/Akt Signaling Pathway

A key mechanism through which certain piperidine derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Inhibition [dir=T, arrowhead=tee, color="#EA4335"]; Inhibition -> Apoptosis [label="Inhibits", color="#EA4335"]; mTORC1 -> CellGrowth [label="Promotes"]; Piperidine -> PI3K [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; } caption { label = "PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Piperidine-dihydropyridine hybridsA-549Lung15.94 - 48.04[5]
MCF-7Breast24.68 - 59.12[5]
Highly functionalized piperidinesPC-3Prostate6.3 - >25[8]
786-0Kidney0.4 - >25[8]
NCI/ADR-RESOvarian (Resistant)17.5 - >25[8]
1-Adamantylpiperazine DerivativesVariousVarious2.54 - 10.8[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][10][11]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSeeding [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with piperidine\nderivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for\n24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation3 [label="Incubate for\n2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability\nand IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CellSeeding; CellSeeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; Analysis -> End; } caption { label = "Workflow for the MTT Cell Viability Assay."; fontsize = 12; fontname = "Arial"; }

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][11]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[10]

Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins within the PI3K/Akt pathway.[6][7][12][13]

Methodology:

  • Cell Lysis: After treatment with piperidine derivatives, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and other target proteins overnight at 4°C.[7]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.[6]

Cholinesterase Inhibition by Piperidine Derivatives

Piperidine derivatives are extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[14][15] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[1][16]

Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors, including many piperidine derivatives, bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine.[16][17][18][19][20] This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Choline + Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SynapticCleft [label="Increased ACh in\nSynaptic Cleft", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ACh -> AChE [label="Binds to\nactive site"]; AChE -> Products [label="Hydrolyzes"]; Piperidine -> AChE [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; AChE -> SynapticCleft [style=invis]; Piperidine -> SynapticCleft [label="Leads to"]; } caption { label = "Mechanism of Acetylcholinesterase Inhibition."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of selected piperidine derivatives against AChE and BChE is presented below.

DerivativeTarget EnzymeIC50 ValueReference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HClAChE0.56 nM[14]
Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)AChE5.7 nM[15]
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5d)AChE13 nM[21]
1-Benzylpiperidine derivative (19)AChE5.10 µM[1]
1-Benzoylpiperidine derivative (21)BuChE6.16 µM[1]
Experimental Protocol: Ellman's Method for AChE Activity

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[22][23][24][25][26]

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).[22]

    • DTNB Solution (10 mM in phosphate buffer).[23]

    • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water).[23]

    • AChE Solution (e.g., 1 U/mL in phosphate buffer).[23]

  • Assay Setup (96-well plate):

    • Blank: Buffer, DTNB, and ATCI.[23]

    • Control (100% activity): Buffer, AChE, DTNB, and solvent.[23]

    • Test Sample: Buffer, AChE, DTNB, and piperidine derivative solution.[23]

  • Pre-incubation: Add buffer, AChE, DTNB, and the test compound/solvent to the wells and incubate for 10 minutes at 25°C.[23]

  • Initiate Reaction: Add ATCI solution to all wells to start the reaction.[23]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[22][23]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) and the percentage of inhibition. Determine the IC50 value from the dose-response curve.[22]

Modulation of Central Nervous System Receptors

Piperidine derivatives are prominent scaffolds for ligands that modulate the activity of various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine, serotonin, and muscarinic receptors.

Dopamine Receptor Antagonism

Many piperidine derivatives act as antagonists at dopamine receptors, particularly the D2-like family (D2, D3, and D4).[27][28] These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists block the action of dopamine, thereby modulating dopaminergic neurotransmission.

// Nodes Dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nAntagonist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Dopamine -> D2R [label="Binds"]; D2R -> Gi [label="Activates"]; Gi -> AC [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; ATP -> AC [style=invis]; Piperidine -> D2R [dir=T, arrowhead=tee, color="#EA4335", label="Blocks"]; } caption { label = "Dopamine D2 Receptor Signaling and Antagonism."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Dopamine Receptor Binding Affinity

Derivative ClassReceptorKi (nM)Reference
Benzyloxy piperidinesD496 - 343[27]
4,4-difluoro-3-(phenoxymethyl)piperidinesD40.3 - 320[29]
Piperidine-based scaffoldD4860 - 4280[30]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidinesDAT0.7 - 77[28]
Serotonin Receptor Modulation

Piperidine-containing compounds can act as agonists or antagonists at serotonin (5-HT) receptors. For instance, agonism at the 5-HT1A receptor, which is also coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, producing anxiolytic and antidepressant effects.[31][32][33][34][35][36][37][38]

// Nodes Serotonin [label="Serotonin (5-HT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT1A [label="5-HT1A\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nAgonist", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Serotonin -> HT1A [label="Binds"]; Piperidine -> HT1A [label="Binds"]; HT1A -> Gi [label="Activates"]; Gi -> AC [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; ATP -> AC [style=invis]; } caption { label = "Serotonin 5-HT1A Receptor Agonist Signaling."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Serotonin Receptor Activity

DerivativeReceptorActivityEC50 / Ki (µM)Reference
1-Benzoylpiperidine derivative (21)SERTAffinity (Ki)25.5[1]
SYA0340 (piperazinyl-propyl-indenone)5-HT1AAgonist (EC50)0.00266[38]
Muscarinic Receptor Antagonism

Piperidine derivatives are also important antagonists of muscarinic acetylcholine receptors. For example, M1 muscarinic receptor antagonists are of interest for various neurological disorders. M1 receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[39][40][41]

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1R [label="Muscarinic M1\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nAntagonist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca [label="Intracellular Ca²⁺\nRelease", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ACh -> M1R [label="Binds"]; M1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> IP3 [label="PIP2 cleavage to"]; PLC -> DAG [label="PIP2 cleavage to"]; PIP2 -> PLC [style=invis]; IP3 -> Ca; Piperidine -> M1R [dir=T, arrowhead=tee, color="#EA4335", label="Blocks"]; } caption { label = "Muscarinic M1 Receptor Signaling and Antagonism."; fontsize = 12; fontname = "Arial"; }

Experimental Protocols for Receptor Studies

Radioligand Binding Assay (General Protocol):

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the receptor of interest.[32]

  • Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled piperidine derivative.[32]

  • Incubation: Incubate the plate for a specified time to reach equilibrium.[32]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[32]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[32]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[32]

  • Data Analysis: Determine the IC50 value of the piperidine derivative and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[32]

cAMP Functional Assay (for Gi/s-coupled receptors):

This assay measures the ability of a compound to modulate intracellular cAMP levels.[32][42]

Methodology:

  • Cell Culture: Use cells stably expressing the receptor of interest (e.g., 5-HT1A).[32]

  • Compound Treatment: Treat the cells with the piperidine derivative. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP level.[32]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[32][42]

  • Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.[32][42]

Calcium Mobilization Assay (for Gq-coupled receptors):

This assay measures changes in intracellular calcium concentration upon receptor activation.[39][40]

Methodology:

  • Cell Loading: Load cells expressing the Gq-coupled receptor (e.g., M1 muscarinic) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[40]

  • Compound Addition: Add the piperidine derivative (agonist or antagonist) to the cells.[40]

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.[40]

  • Data Analysis: Determine the EC50 or IC50 values from the dose-response curves.[39]

References

"literature review of propanohydrazide compounds in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers and Drug Development Professionals.

Propanohydrazide and its derivatives, particularly hydrazones, represent a versatile and highly significant scaffold in medicinal chemistry. These compounds possess a characteristic R-CONHNH₂ core structure, which serves as a crucial pharmacophore and a versatile synthetic intermediate for a plethora of heterocyclic compounds. The scientific community has demonstrated considerable interest in this class of molecules due to their broad and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of propanohydrazide compounds, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Propanohydrazide Compounds

The synthesis of propanohydrazides is typically straightforward, most commonly achieved by the hydrazinolysis of a corresponding ester. The resulting propanohydrazide is a stable intermediate that can be readily converted into a wide array of derivatives, most notably propanohydrazones, through condensation with various aldehydes and ketones.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)propanehydrazide

This protocol details the synthesis of a common propanohydrazide intermediate.

Materials:

  • Ethyl 2-(4-chlorophenoxy)propanoate

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-(4-chlorophenoxy)propanoate in ethanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product, 2-(4-chlorophenoxy)propanehydrazide, is collected by filtration.

  • Wash the collected solid with cold ethanol and dry it.

  • For higher purity, recrystallize the crude product from ethanol.[1]

Experimental Protocol: General Procedure for the Synthesis of Propanohydrazones

This protocol describes the condensation reaction to form hydrazones from a propanohydrazide intermediate.

Materials:

  • Propanohydrazide derivative (e.g., 2-(4-chlorophenoxy)propanehydrazide)

  • Substituted aromatic or heterocyclic aldehydes/ketones

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the propanohydrazide (1 equivalent) in ethanol or methanol within a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring completion with TLC.[1]

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash it with cold ethanol, and dry it under a vacuum.

  • Recrystallize the crude hydrazone from a suitable solvent to obtain the pure product.[1]

G cluster_0 Synthesis of Propanohydrazide cluster_1 Synthesis of Propanohydrazone Ester Ester Propanohydrazide Propanohydrazide Ester->Propanohydrazide Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Propanohydrazide Propanohydrazide_ref Propanohydrazide Aldehyde/Ketone Aldehyde/Ketone Propanohydrazone Propanohydrazone Aldehyde/Ketone->Propanohydrazone Propanohydrazide_ref->Propanohydrazone Reflux, Acid Catalyst

Caption: General workflow for the synthesis of propanohydrazides and their hydrazone derivatives.

Biological Activities and Evaluation

Propanohydrazide derivatives have been extensively studied for a range of pharmacological activities. Their biological significance is often attributed to the presence of the azomethine group (-NHN=CH-), which is a key pharmacophore.[2]

Anticancer Activity

Numerous propanohydrazide derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and interference with critical signaling pathways.

Table 1: Anticancer Activity of Propanohydrazide Derivatives (IC₅₀ values)

Compound Class/DerivativeCell LineIC₅₀ Value (µM)Reference
2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide 5bHCT-116 (Colon)3.2 ± 1.1[3]
2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide 5aHCT-116 (Colon)3.8 ± 0.7[3]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid 21A549 (Lung)5.42[1]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid 22A549 (Lung)2.47[1]
Pyrimidine-tethered chalcone derivative B-4MCF-7 (Breast)6.70 ± 1.02[4]
Pyrimidine-tethered chalcone derivative B-4A549 (Lung)20.49 ± 2.7[4]
N-acyl hydrazone 7aMCF-7 (Breast)7.52 ± 0.32[5]
N-acyl hydrazone 7aPC-3 (Prostate)10.19 ± 0.52[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many propanohydrazide-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common route. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax create pores in the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (specifically initiator caspase-9 and executioner caspase-3), which dismantle the cell. Many active compounds have been shown to upregulate Bax and downregulate the anti-apoptotic protein Bcl-2, thereby tipping the cellular balance towards apoptosis.

Propanohydrazide Cmpd Propanohydrazide Cmpd Bcl2 Bcl-2 (Anti-apoptotic) Propanohydrazide Cmpd->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Propanohydrazide Cmpd->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by propanohydrazide compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

Another key anticancer mechanism involves the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[6] Some hydrazone derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[7][8] This prevents microtubule formation, disrupts the mitotic spindle, and arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

Propanohydrazide Cmpd Propanohydrazide Cmpd Polymerization Polymerization Propanohydrazide Cmpd->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of cell cycle arrest via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Materials:

  • Cells seeded in a 96-well plate

  • Test compound (propanohydrazide derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Serum-free cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

  • Plate cells at a predetermined density (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the propanohydrazide compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Propanohydrazide-hydrazones have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives (MIC values)

Compound Class/DerivativeBacterial StrainMIC Value (µg/mL)Reference
Nitrofurazone Analogue 38Staphylococcus aureus< 1[9]
Nitrofurazone Analogue 45Bacillus subtilis< 1[9]
Isonicotinic Acid Hydrazide-Hydrazone 15Staphylococcus aureus1.95 - 7.81[10]
Isonicotinic Acid Hydrazide-Hydrazone 16Staphylococcus aureus3.91[10]
4-Aminoquinoline-Hydrazone and Isatin Hybrid HD6Bacillus subtilis8[11]
4-Aminoquinoline-Hydrazone and Isatin Hybrid HD6Pseudomonas aeruginosa8 - 128[11]
N'-Phenylhydrazide Derivative B₃Candida albicans SC53146.9[12]
N'-Phenylhydrazide Derivative A₁₁Candida albicans SC53141.9[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (propanohydrazide derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the microorganism

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well is typically 50 or 100 µL.

  • Prepare a standardized inoculum of the test microorganism, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[13]

  • Inoculate each well (except for a sterility control well) with an equal volume of the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).[13][14]

  • After incubation, visually inspect the plates for turbidity (growth).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Anti-inflammatory Activity

Certain propanohydrazide derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators like reactive oxygen species (ROS) or enzymes such as cyclooxygenase (COX).

Table 3: Anti-inflammatory Activity of Hydrazide Derivatives (IC₅₀ values)

Compound Class/DerivativeAssay/TargetIC₅₀ Value (µg/mL)Reference
Isonicotinate of meta-aminophenol (5)ROS Inhibition1.42 ± 0.1[15]
Ibuprofen (Standard Drug)ROS Inhibition11.2 ± 1.9[15]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of propanohydrazide derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. Several key structural features have been identified:

  • The Hydrazone Linkage (-CONH-N=C): This moiety is considered a critical pharmacophore for many biological activities, providing a key structural framework for interaction with biological targets.

  • Aromatic/Heterocyclic Substituents: The nature and substitution pattern on the aromatic or heterocyclic rings attached to the hydrazone moiety significantly influence activity.

    • Anticancer Activity: The presence of bulky groups, like a naphthalene moiety, has been linked to high antioxidant and anticancer properties.[2] Electron-donating groups, such as methoxy (-OCH₃) substituents on a benzene ring, have been shown to enhance anticancer efficacy.[2]

    • Antimicrobial Activity: For antimicrobial agents, the specific heterocycle or substituents can drastically alter the spectrum and potency. For example, compounds bearing a 5-nitrofuran moiety often exhibit strong antibacterial activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a critical role in its ability to cross cell membranes and reach its intracellular target. This property must be carefully balanced to ensure adequate solubility and bioavailability.

Conclusion

Propanohydrazide compounds continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening. The core propanohydrazide-hydrazone scaffold has demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. Future research in this area will likely focus on optimizing the lead compounds through detailed SAR studies, elucidating their precise molecular mechanisms of action, and improving their pharmacokinetic and safety profiles to advance these promising molecules toward clinical applications. The use of computational modeling and molecular docking studies will further aid in the rational design of next-generation propanohydrazide-based drugs with enhanced potency and selectivity.

References

Early-Stage Research Technical Guide: 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available early-stage research data for 2-Methyl-3-piperidin-1-ylpropanohydrazide, particularly quantitative biological data and specific, detailed experimental protocols, is limited. This guide summarizes the available information and presents representative methodologies based on established practices for similar chemical entities.

Introduction

This compound is a chemical compound belonging to the hydrazide class, which is recognized for its versatile role in organic synthesis and medicinal chemistry. The presence of the piperidine moiety, a common scaffold in pharmaceuticals, and the reactive hydrazide group suggests its potential as a precursor for synthesizing a diverse range of bioactive molecules, particularly hydrazone derivatives.[1] Hydrazide-hydrazones are a well-studied class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antimycobacterial, anticonvulsant, and anti-inflammatory properties. This document provides a technical overview of the synthesis, physicochemical properties, and potential biological evaluation of this compound.

Compound Profile and Physicochemical Properties

This compound is a solid at room temperature.[2] Its fundamental properties are summarized below. While a study mentions the determination of properties like refractive index, Rf, and melting/boiling points, the specific values are not publicly available and are listed as "To Be Determined (TBD)".[3]

PropertyValueSource
CAS Number 155219-10-6[2][4]
Molecular Formula C₉H₁₉N₃O[2][4]
Molecular Weight 185.27 g/mol [2]
Physical Form Solid[2]
Purity ≥95% (Commercially available)[2]
Melting Point TBD
Boiling Point TBD
Refractive Index (nD20) TBD
Retention Factor (Rf) TBD

Synthesis Protocol

The synthesis of this compound is achieved via hydrazinolysis of its corresponding ester precursor, methyl 2-methyl-3-(piperidin-1-yl)propanoate. This is a standard and effective method for preparing acid hydrazides.[5][6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from methyl 2-methyl-3-(piperidin-1-yl)propanoate.

Materials:

  • Methyl 2-methyl-3-(piperidin-1-yl)propanoate (1.0 eq)

  • Hydrazine hydrate (80% in water, 1.5 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane (eluent system)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 2-methyl-3-(piperidin-1-yl)propanoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C). Maintain the reflux with stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Ethyl Acetate/Methanol 9:1). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_workup Workup & Purification cluster_end Final Product Ester Methyl 2-methyl-3- (piperidin-1-yl)propanoate Reaction Hydrazinolysis in Ethanol Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Reflux Reflux (4-6h, 80-90°C) Reaction->Reflux Monitoring TLC Monitoring Reflux->Monitoring Evaporation Rotary Evaporation Monitoring->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Product 2-Methyl-3-piperidin-1-yl- propanohydrazide Purification->Product

A flowchart illustrating the synthesis of the target compound.

Biological Activity

While the core compound this compound has been synthesized, published studies focus on its use as an intermediate. One study indicates that its derivatives (specifically, hydrazones formed by reacting the hydrazide with various aromatic aldehydes) were screened for antimycobacterial and antimicrobial activities.[3] However, no quantitative data for the parent hydrazide or its derivatives is available in the public domain.

Antimicrobial and Antimycobacterial Screening Data
Compound/DerivativeTest OrganismActivity Metric (e.g., MIC µg/mL)ResultSource
This compoundMycobacterium tuberculosis H37RvMICNot Available[3]
This compoundVarious Bacteria & FungiMICNot Available[3]
Substituted benzylidene hydrazide derivativesMycobacterium tuberculosis H37RvMICScreened[3]
Substituted benzylidene hydrazide derivativesVarious Bacteria & FungiMICScreened[3]

MIC: Minimum Inhibitory Concentration

Proposed Experimental Protocols for Biological Evaluation

To assess the biological potential of this compound and its derivatives, standardized antimicrobial susceptibility testing can be employed. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO or solvent used for the compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in the growth medium to achieve concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the appropriate compound dilution to the first column, creating the highest concentration.

  • Serial Dilution: Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. Columns 11 and 12 serve as controls.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Column 11 serves as the growth control (broth + bacteria, no compound). Column 12 serves as the sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring optical density.

Antimicrobial Assay Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout cluster_result Result Compound Prepare Compound Stock & Serial Dilutions Plate Dispense Diluted Compound (Columns 1-10) Compound->Plate Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria (Columns 1-11) Inoculum->Inoculate Plate->Inoculate Controls Setup Controls: Growth (Col 11) Sterility (Col 12) Inoculate->Controls Incubate Incubate at 37°C for 16-20 hours Controls->Incubate Read Visually Inspect for Growth or Read OD600 Incubate->Read MIC Determine MIC Value Read->MIC G cluster_process Normal DNA Supercoiling Compound Hydrazone Derivative Membrane Bacterial Cell Membrane Compound->Membrane Enters Cell Gyrase DNA Gyrase (GyrA/GyrB) Membrane->Gyrase Binds to Active Site DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled ATP-dependent negative supercoiling Replication DNA Replication & Transcription Death Cell Death Gyrase->Death Inhibition DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase ATP-dependent negative supercoiling DNA_supercoiled->Replication

References

The Diverse Biological Activities of Hydrazide-Hydrazones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazide-hydrazones, a versatile class of organic compounds featuring the characteristic azometine group (-NHN=CH-), have garnered significant attention in medicinal chemistry.[1][2] Their structural flexibility, synthetic accessibility, and ability to interact with various biological targets make them a privileged scaffold in the design and development of novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of hydrazide-hydrazones, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support ongoing research and drug discovery efforts.

General Synthesis of Hydrazide-Hydrazones

The synthesis of hydrazide-hydrazones is typically a straightforward and efficient process, often involving two main steps. The most common method begins with the formation of a carboxylic acid hydrazide from a corresponding ester and hydrazine hydrate.[4] This intermediate is then condensed with a variety of aldehydes or ketones. The reaction is usually carried out under reflux in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.[4][5] This modular nature of the synthesis allows for the creation of large libraries of diverse structures for biological screening.[6][7]

G General Synthesis of Hydrazide-Hydrazones cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Condensation Ester Carboxylic Acid Ester (R-COOR') Hydrazide Carboxylic Acid Hydrazide (R-CONHNH2) Ester->Hydrazide Reaction Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazide Aldehyde Aldehyde or Ketone (R''-CHO or R''-CO-R''') FinalProduct Hydrazide-Hydrazone (R-CONH-N=CHR'') Aldehyde->FinalProduct Hydrazide_ref Carboxylic Acid Hydrazide Hydrazide_ref->FinalProduct Condensation (e.g., Reflux in Ethanol + cat. Acid)

Caption: A typical two-step synthesis of hydrazide-hydrazones.

Antimicrobial Activity

Hydrazide-hydrazones are widely recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various strains of bacteria and fungi, including those resistant to conventional antibiotics.[1][8][9][10] The hydrazide-hydrazone moiety is a key pharmacophore in several established antimicrobial drugs, such as nitrofurazone and furazolidone.[4][8][11]

The following table summarizes the in vitro antibacterial activity of selected hydrazide-hydrazone derivatives against various bacterial strains, with Minimum Inhibitory Concentration (MIC) being a key metric of potency.

Compound DescriptionTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Isonicotinic Acid Hydrazide-Hydrazone 15 Staphylococcus aureus ATCC 65381.95 - 7.81--[8][9]
5-Nitrofuran-2-Carboxylic Acid Hydrazide-Hydrazone 24 Staphylococcus epidermidis ATCC 122280.48 - 15.62--[8][12]
1,2,3-Thiadiazole Hydrazide-Hydrazone 28 Staphylococcus spp.1.95Nitrofurantoin3.9 - 13.9[8]
Pyrimidine Derivative 19 Escherichia coli12.5Ampicillin25[9][10]
Pyrimidine Derivative 19 Staphylococcus aureus6.25Ampicillin12.5[9][10]
Adamantyl-Carbonyl Hydrazone 4a Staphylococcus aureus ATCC25923---[13]
Imidazole Derivative 28 & 29 Staphylococcus epidermidis ATCC 122284Nitrofurantoin8[14]
3-hydroxy-2-naphthohydrazide hydrazonesCocci and BacilliPotent bactericidal effects--[11]

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a hydrazide-hydrazone compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test hydrazide-hydrazone compound in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

G Workflow for MIC Determination start Start: Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Hydrazone in 96-well plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results: Observe for Turbidity incubate->read end Determine MIC read->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Anticancer Activity

Hydrazide-hydrazones have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[15][16][17] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and DNA intercalation.[6][17][18] The coordination of hydrazide-hydrazones with metal ions, such as copper, can often enhance their antiproliferative activity.[6]

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several hydrazide-hydrazone derivatives against various cancer cell lines.

Compound DescriptionCancer Cell LineIC₅₀ (µM)Duration (h)Citation
Tetracaine Hydrazide-Hydrazone 2m Colo-205 (Colon)20.524[19]
Tetracaine Hydrazide-Hydrazone 2m Colo-205 (Colon)17.048[19]
Tetracaine Hydrazide-Hydrazone 2s HepG2 (Liver)20.824[19]
Tetracaine Hydrazide-Hydrazone 2s HepG2 (Liver)14.448[19]
Quinoline Hydrazide 22 SH-SY5Y (Neuroblastoma)Micromolar Potency72[17]
Quinoline Hydrazone 5 MCF-7 (Breast)0.98-[18]
Quinoline Hydrazone 5 HepG2 (Liver)1.06-[18]
Cu(II) complex of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazoneHepG2 (Liver) & HCT-116 (Colon)~3 - 5-[6]
Cu(II) complex Cu-18 A549, HeLa, MCF-7< 20-[6]

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test hydrazide-hydrazone in DMSO.

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G Apoptotic Pathway Induced by Hydrazide-Hydrazones Compound Hydrazide-Hydrazone Compound ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Bax Upregulation of Bax Mito->Bax Bcl2 Downregulation of Bcl-2 Mito->Bcl2 Inhibits Caspase Activation of Caspase Cascade (e.g., Caspase-3) Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A simplified signaling pathway for apoptosis.[6][19]

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the potential of hydrazide-hydrazones as anti-inflammatory and analgesic agents.[3][20][21][22] Their efficacy is often evaluated in preclinical models, such as the carrageenan-induced paw edema model in rats, which measures a compound's ability to reduce acute inflammation.[3][20][23]

The following table shows the anti-inflammatory effects of representative hydrazide-hydrazone compounds.

CompoundDose (mg/kg)Time Post-Carrageenan% Edema Reduction (p-value)Reference
N-pyrrolylcarbohydrazide (1 )202nd hourSignificant (p = 0.035)[3][23]
N-pyrrolylcarbohydrazide (1 )203rd hourSignificant (p = 0.022)[3]
N-pyrrolylcarbohydrazide (1 )402nd hourSignificant (p = 0.008)[3]
Pyrrole hydrazone derivative (1A )202nd hourSignificant (p = 0.005)[3]
Pyrrole hydrazone derivative (1A )203rd hourSignificant (p < 0.001)[3]
Pyrrole hydrazone derivative (1A )204th hourSignificant (p = 0.004)[3][24]
Benzylidene hydrazide--68.66% inhibition[22]

This protocol describes a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization:

    • Use male Wistar rats (or a similar strain) weighing 150-200g.

    • Acclimatize the animals for at least one week before the experiment, with free access to food and water.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Randomly divide the rats into groups (e.g., control, standard drug, test compound groups).

    • Administer the test hydrazide-hydrazone compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose.

    • Administer the vehicle (e.g., saline with Tween 80) to the control group and a standard anti-inflammatory drug (e.g., Diclofenac sodium) to the standard group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Anticonvulsant Activity

Hydrazide-hydrazones are a significant class of compounds investigated for the treatment of epilepsy.[2][25][26] Numerous derivatives have shown potent anticonvulsant activity in standard animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and absence seizures, respectively.[2][27]

This table summarizes the anticonvulsant activity of selected hydrazide-hydrazone derivatives in preclinical models.

Compound DescriptionTest ModelDose (mg/kg)Protection (%)Time (h)Citation
Benzothiazole acetohydrazide 7 6 Hz psychomotor seizure10075%1.0[25]
Benzothiazole acetohydrazide 7 6 Hz psychomotor seizure10050%0.5[25]
Indeno[1,2-c]pyrazole-2-carboxamide 1b 6 Hz psychomotor seizure300100%0.25[25]
Indeno[1,2-c]pyrazole-2-carboxamide 1b MES & scMET300Protection observed0.5 & 4[25]
5-chloro-2(3H)-benzoxazolinone hydrazone 4d, 4g, 4h, 4m, 4n scPTZ-More active than Phenytoin-[28]

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation:

    • Use mice (e.g., Swiss albino, 20-25g).

    • Administer the test hydrazide-hydrazone compound (i.p. or p.o.) at various doses to different groups of mice. Administer vehicle to the control group.

  • Induction of Seizure:

    • At the time of peak effect of the compound (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus via corneal or ear-clip electrodes.

    • The stimulus parameters are typically 50-60 Hz, 0.2 seconds duration, with a current sufficient to induce a tonic hind-limb extension in >95% of control animals (e.g., 50 mA for mice).

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind-limb extension phase of the seizure.

    • The absence of this phase is considered the endpoint, indicating that the compound has provided protection.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hind-limb extension.

    • Neurotoxicity can also be assessed (e.g., using the rotarod test) to determine a protective index (TD₅₀/ED₅₀).

G Screening Workflow for Anticonvulsant Drugs start Synthesized Hydrazone Library admin Administer Compound to Animal Groups (e.g., Mice) start->admin mes_test Phase 1: MES Test (Tonic-Clonic Seizure Model) admin->mes_test scptz_test Phase 1: scPTZ Test (Absence Seizure Model) admin->scptz_test evaluate1 Evaluate Protection mes_test->evaluate1 scptz_test->evaluate1 active Active Compound Identified evaluate1->active Protection inactive Inactive evaluate1->inactive No Protection dose_response Phase 2: Dose-Response and ED50 Determination active->dose_response neurotox Phase 2: Neurotoxicity Testing (e.g., Rotarod) active->neurotox sar Structure-Activity Relationship (SAR) Studies dose_response->sar neurotox->sar

Caption: A generalized workflow for anticonvulsant drug discovery.

Structure-Activity Relationship (SAR)

The biological potency of hydrazide-hydrazones is highly dependent on their structural features. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aromatic rings can significantly modulate their activity.[29][30] For instance:

  • In anti-inflammatory derivatives, the presence of functional groups like 4-nitro, 4-methyl, and 2-hydroxy on the phenyl ring has been shown to result in good in vitro activity.[3]

  • In anticancer agents, substituting the quinoline moiety with other aromatic systems can significantly alter cytotoxicity and selectivity against different cancer cell lines.[17] The substitution of a methoxy group in the quinoline hydrazone moiety has been shown to increase anticancer activity.[18]

  • For laccase inhibitors , a slim salicylic aldehyde framework was found to be pivotal for stabilization near the substrate docking site, and bulky substituents in certain positions favored strong interaction with the enzyme's binding pocket.[29][30]

These SAR insights are crucial for the rational design and optimization of new, more potent, and selective hydrazide-hydrazone-based therapeutic agents.[31]

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine-containing compounds across various therapeutic areas, offering a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] At a physiological pH, the basic nitrogen atom (pKa ~11) is predominantly protonated, enabling strong ionic interactions with biological targets.[1] Furthermore, the sp³-hybridized carbons confer conformational flexibility, allowing the ring to adopt low-energy chair conformations that can optimally position substituents for binding to diverse protein targets.[1] This inherent "drug-likeness" enhances absorption, distribution, metabolism, and excretion (ADME) profiles, making it an attractive starting point for medicinal chemists.[1][2]

Quantitative Structure-Activity Relationship (SAR) of Piperidine-Containing Compounds

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents attached to the piperidine ring. Understanding these relationships is crucial for optimizing potency, selectivity, and overall drug-like properties.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in cell growth, proliferation, and survival.

Table 1: SAR of Piperidine Derivatives as Anticancer Agents

Compound SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety at the piperidine nitrogen.0.02 - 5.3
OVCAR-8 (Ovarian Cancer)0.1 - 15.8
HCT116 (Colon Cancer)0.28 - 37.11
Alkyl piperidine hydroxamic acidsHDACsHydroxamic acid as the zinc-binding group, an appropriate linker length, and an aromatic capping group.Submicromolar
HCT-116 (Colon Cancer)Antiproliferative activity.Data not specified
3,4,6-Trisubstituted piperidine derivativesAkt1Conformational restriction through trisubstitution.Potent inhibition
SKOV3 (Ovarian Cancer)In vivo tumor growth inhibition.>90% TGI
Central Nervous System (CNS) Activity

The piperidine scaffold is a key component in many drugs targeting the CNS, including inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease.

Table 2: SAR of Piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors

CompoundKey Structural Features for ActivityIC₅₀ (nM)
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)N-benzylpiperidine connected to a dimethoxyindanone moiety.5.7
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (Compound 5d)o-Fluoro substitution on the benzamide ring.13
Semi-synthetic piperidine alkaloid (Compound 7)Derived from natural (-)-3-O-acetyl-spectaline.7320
Semi-synthetic piperidine alkaloid (Compound 9)Derived from natural (-)-spectaline.15100
Antiviral Activity (HIV-1 Reverse Transcriptase Inhibitors)

Piperidine-containing compounds have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

Table 3: SAR of Piperidine Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors

Compound SeriesKey Structural Features for ActivityEC₅₀ (nM)
Piperidine-substituted triazine derivativesSpecific substitutions on the triazine and piperidine rings.Low nanomolar range
Piperidine-linked amino-triazine derivative (Compound 6b3)Optimal substitution pattern on the amino-triazine and piperidine moieties.4.61
Piperidine CD4-mimetic compoundsAnalogs of (S)-MCG-IV-210 designed to interact with Asp368 of gp120.43,820 - 67,240

Key Signaling Pathways Modulated by Piperidine-Containing Compounds

The diverse biological activities of piperidine derivatives stem from their ability to interact with and modulate key signaling pathways implicated in various diseases.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation PDK1 PDK1 PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Regulation Piperidine_Inhibitor Piperidine-based Akt Inhibitor Piperidine_Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperidine-based compounds.

Wnt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Piperidine_Modulator Piperidine-based Wnt Modulator Piperidine_Modulator->Destruction_Complex Modulation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: The canonical Wnt/β-catenin signaling pathway, a target for piperidine-based modulators.

Experimental Protocols for Key Assays

The evaluation of piperidine-containing compounds relies on a battery of well-established in vitro and cell-based assays. Detailed methodologies for key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Workflow:

AChE_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, DTNB, Substrate, Enzyme) Plate_Setup Plate Setup (Buffer, DTNB, Enzyme, Inhibitor/Vehicle) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (e.g., 10 min at 25°C) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Kinetic_Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition, IC₅₀) Kinetic_Measurement->Data_Analysis

Caption: General workflow for an AChE inhibition assay using Ellman's method.

Detailed Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB in phosphate buffer.

    • 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).

    • AChE solution (e.g., 1 U/mL) in phosphate buffer.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of DTNB, 10 µL of AChE solution, and 10 µL of the test compound solution or solvent control.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol (for HCT-116 or OVCAR-8 cells):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-containing compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of HIV-1 RT.

Principle: A non-radioactive, ELISA-based method is commonly used. A template/primer hybrid is immobilized on a microplate. The RT enzyme incorporates digoxigenin (DIG)- and biotin-labeled dUTPs into a new DNA strand. The biotinylated DNA is captured by streptavidin-coated plates, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Detailed Protocol:

  • Plate Preparation: Use streptavidin-coated 96-well plates.

  • Reaction Mixture: Prepare a reaction mixture containing the template/primer, dNTPs (including DIG-dUTP and biotin-dUTP).

  • Assay Procedure:

    • Add the reaction mixture to the wells.

    • Add serial dilutions of the test compounds or a known NNRTI as a positive control.

    • Initiate the reaction by adding recombinant HIV-1 RT.

    • Incubate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells to remove unincorporated nucleotides.

    • Add an anti-DIG-HRP conjugate and incubate.

    • Wash the wells again and add a peroxidase substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the inhibition of HDAC enzymatic activity.

Principle: A fluorogenic assay is commonly used. A substrate containing an acetylated lysine residue is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent product. The fluorescence intensity is proportional to the HDAC activity.

Detailed Protocol:

  • Reagent Preparation: Prepare the HDAC enzyme, the fluorogenic substrate, and the developer solution.

  • Assay Procedure (384-well plate):

    • Add the HDAC enzyme to the wells.

    • Add serial dilutions of the test compounds or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Pre-incubate the enzyme and inhibitors.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified time.

  • Development: Add the developer solution to stop the HDAC reaction and initiate the fluorescent signal generation.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

The piperidine scaffold remains an indispensable tool in medicinal chemistry.[1] Its favorable physicochemical properties and synthetic tractability allow for the creation of a vast chemical space of diverse and potent bioactive molecules. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, is paramount for the successful design and development of novel piperidine-containing therapeutics to address a wide range of unmet medical needs. This guide provides a foundational framework for researchers to navigate the complexities of piperidine SAR and to leverage this privileged scaffold in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Methyl-3-piperidin-1-ylpropanohydrazide in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of proteomics continually seeks novel chemical tools to elucidate protein structure, function, and interactions. Hydrazide-containing reagents are valuable tools in this domain, primarily for the covalent labeling of proteins that either naturally possess or can be induced to form carbonyl groups (aldehydes and ketones). This document provides detailed application notes and proposed protocols for the use of 2-Methyl-3-piperidin-1-ylpropanohydrazide, a specific hydrazide-containing compound, in proteomics research. While direct, published applications of this particular molecule in proteomics are not yet prevalent, its chemical structure suggests its utility in established hydrazide-based proteomic workflows. The protocols provided herein are based on well-established methods for similar hydrazide compounds and are intended to serve as a comprehensive guide for researchers looking to explore the potential of this compound in their work.

Introduction

This compound is a chemical compound featuring a terminal hydrazide group (-C(=O)NHNH2). This functional group is reactive towards aldehydes and ketones, forming a stable hydrazone bond. In the context of proteomics, this reactivity can be harnessed for the specific labeling and subsequent analysis of proteins. A primary application involves the selective labeling of glycoproteins. The cis-diol groups within the sugar moieties of glycoproteins can be oxidized using a mild oxidizing agent like sodium periodate to generate reactive aldehyde groups. These aldehydes then serve as specific targets for hydrazide-containing probes like this compound.

The piperidine ring in this compound may influence its solubility and cell permeability characteristics, potentially offering advantages in specific experimental contexts. This document outlines potential applications, including the labeling of glycoproteins for visualization and enrichment, and provides detailed protocols for these proposed uses.

Proposed Applications in Proteomics

Based on the reactivity of its hydrazide group, this compound can be proposed for the following applications in proteomics research:

  • Selective Labeling of Glycoproteins: For the visualization of glycoproteins on SDS-PAGE gels or Western blots, and for their enrichment from complex protein mixtures prior to mass spectrometry analysis.

  • Cross-linking Studies: If derivatized to be bifunctional, it could be used in protein-protein interaction studies.

  • Surface Labeling of Live Cells: To study cell surface glycoproteins and their dynamics.

The primary focus of the protocols below will be on the selective labeling of glycoproteins, as this is the most direct and established application for hydrazide-containing compounds in proteomics.

Experimental Protocols

Protocol 1: Selective Labeling of Glycoproteins in a Protein Mixture

This protocol describes the labeling of glycoproteins in a complex protein mixture using this compound following periodate oxidation.

Materials:

  • Protein mixture (e.g., cell lysate, serum)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Aniline

  • Phosphate Buffered Saline (PBS), pH 6.0

  • Desalting column (e.g., PD-10)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation:

    • Dissolve the protein mixture in PBS (pH 6.0) to a final concentration of 1-5 mg/mL.

  • Oxidation of Glycoproteins:

    • Prepare a fresh 20 mM solution of sodium meta-periodate in PBS (pH 6.0).

    • Add the periodate solution to the protein solution in a 1:1 volume ratio (e.g., 1 mL of periodate solution to 1 mL of protein solution).

    • Incubate the reaction for 20 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes.

    • Remove excess periodate and by-products using a desalting column equilibrated with PBS (pH 6.0).

  • Hydrazide Labeling:

    • Prepare a 50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Add the this compound stock solution to the oxidized protein solution to a final concentration of 5-10 mM.

    • Add aniline (from a fresh 1 M stock in DMSO) to a final concentration of 10 mM. Aniline acts as a catalyst to promote the formation of the hydrazone bond.

    • Incubate the reaction for 2 hours at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted this compound using a desalting column or dialysis against PBS (pH 7.4).

  • Downstream Analysis:

    • The labeled protein sample is now ready for downstream applications such as SDS-PAGE analysis, Western blotting, or enrichment followed by mass spectrometry.

Protocol 2: Enrichment of Labeled Glycoproteins for Mass Spectrometry

This protocol outlines a potential workflow for enriching glycoproteins labeled with a derivatized version of this compound (e.g., biotinylated) for subsequent identification by mass spectrometry. For this protocol to be applicable, a biotinylated version of this compound would need to be synthesized.

Materials:

  • Biotinylated this compound

  • Labeled protein mixture (from Protocol 1, using the biotinylated compound)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Binding to Streptavidin Beads:

    • Equilibrate the streptavidin-agarose beads with Wash Buffer.

    • Incubate the labeled protein sample with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with Wash Buffer (at least 3-4 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound glycoproteins by incubating the beads with Elution Buffer for 10-15 minutes at room temperature.

    • Collect the eluate and immediately neutralize it with Neutralization Buffer.

  • Preparation for Mass Spectrometry:

    • The enriched glycoprotein sample can be further processed for mass spectrometry analysis. This typically involves reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

Data Presentation

Since no specific experimental data exists for this compound in proteomics, the following table provides a hypothetical summary of expected outcomes for a glycoprotein labeling experiment, which could be used as a template for presenting actual results.

ParameterExpected OutcomeMethod of Verification
Labeling Efficiency > 80% for known glycoproteinsSDS-PAGE with fluorescent hydrazide or Western blot with anti-biotin antibody
Specificity Minimal labeling of non-glycoproteinsComparison of labeled vs. unlabeled samples on 2D-PAGE
Protein Recovery after Enrichment > 70%Protein concentration assay of eluate
Enrichment Fold-Change > 10-fold for known glycoproteinsQuantitative mass spectrometry (e.g., SILAC, iTRAQ, or label-free)

Visualizations

The following diagrams illustrate the key workflows and chemical principles described in these application notes.

G cluster_workflow Glycoprotein Labeling Workflow protein_mixture Protein Mixture (with Glycoproteins) oxidation Periodate Oxidation protein_mixture->oxidation NaIO4 desalting1 Desalting oxidation->desalting1 labeling Hydrazide Labeling desalting1->labeling 2-Methyl-3-piperidin- 1-ylpropanohydrazide desalting2 Desalting labeling->desalting2 analysis Downstream Analysis desalting2->analysis

Caption: Workflow for selective labeling of glycoproteins.

G cluster_enrichment Enrichment Workflow for Mass Spectrometry labeled_sample Biotin-Labeled Glycoproteins binding Streptavidin Bead Binding labeled_sample->binding washing Washing binding->washing elution Elution washing->elution digestion Tryptic Digestion elution->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis G cluster_reaction Chemical Principle of Labeling glycoprotein Glycoprotein Sugar Moiety (cis-diol) oxidation NaIO4 (Oxidation) glycoprotein->oxidation aldehyde Oxidized Glycoprotein Aldehyde Groups oxidation->aldehyde labeled_protein Labeled Glycoprotein Hydrazone Bond aldehyde:f0->labeled_protein:f0 + Hydrazide hydrazide 2-Methyl-3-piperidin- 1-ylpropanohydrazide -C(=O)NHNH2 hydrazide:f0->labeled_protein:f0

Application Note: Structural Confirmation of 2-Methyl-3-piperidin-1-ylpropanohydrazide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular fingerprint. This application note details the use of FTIR spectroscopy for the structural confirmation of 2-Methyl-3-piperidin-1-ylpropanohydrazide, a molecule of interest in pharmaceutical research. The presence of key functional groups, including the hydrazide and the piperidine ring, can be unequivocally verified by characteristic absorption bands in the infrared spectrum. A study on the synthesis of 2-methyl-3-(N-piperidyl)-propane acid hydrazide has confirmed the use of FTIR-spectroscopy for its structural elucidation[1].

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using FTIR spectroscopy.

FTIR Structural Confirmation Workflow cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Spectral Interpretation cluster_3 Structural Confirmation Compound This compound Preparation Prepare KBr Pellet or Nujol Mull Compound->Preparation FTIR_Spectrometer Acquire FTIR Spectrum Preparation->FTIR_Spectrometer Data_Processing Process Spectrum (Baseline Correction, etc.) FTIR_Spectrometer->Data_Processing Peak_Identification Identify Characteristic Absorption Peaks Data_Processing->Peak_Identification Comparison Compare with Known Functional Group Frequencies Peak_Identification->Comparison Structure_Confirmation Confirm Presence of Hydrazide and Piperidine Moieties Comparison->Structure_Confirmation Final_Report Generate Report with Annotated Spectrum Structure_Confirmation->Final_Report

Caption: Workflow for FTIR-based structural confirmation.

Experimental Protocol

This protocol outlines the procedure for acquiring an FTIR spectrum of this compound.

Materials and Equipment:

  • This compound (solid)[2]

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Spatula

  • Sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Take approximately 1-2 mg of the solid this compound sample. b. Add approximately 100-200 mg of dry KBr powder to an agate mortar. c. Grind the KBr thoroughly with the pestle to a fine powder. d. Add the sample to the KBr powder in the mortar. e. Mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. f. Transfer the powder to the pellet-forming die. g. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. h. Carefully remove the KBr pellet from the die.

  • FTIR Spectrum Acquisition: a. Place the KBr pellet into the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹. d. Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

  • Data Processing: a. Perform baseline correction on the acquired spectrum if necessary. b. Identify and label the wavenumbers of the significant absorption peaks.

Data Presentation: Characteristic FTIR Absorption Peaks

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the FTIR spectrum. The expected vibrational frequencies are summarized in the table below, based on typical values for hydrazides and piperidine derivatives.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Hydrazide Moiety
N-H (in -NH-NH₂)Stretching3350 - 3250 (two bands often observed)[3]
C=O (Amide I)Stretching1680 - 1630[3][4]
N-H (in -CONH-)Bending (Amide II)1570 - 1515[4]
C-NStretching1420 - 1400[4]
Piperidine Ring
C-H (in CH₂)Asymmetric & Symmetric Stretching2950 - 2840[5]
N-H (for secondary amine if present)Stretching3400 - 3100 (narrow peak)[5]
C-NStretching1250 - 1020
Alkyl Groups
C-H (in CH₃ and CH)Asymmetric & Symmetric Stretching2975 - 2860[5]
C-H (in CH₃ and CH₂)Bending1470 - 1430

Interpretation of the Spectrum

The FTIR spectrum of this compound is expected to exhibit a combination of the absorption bands listed above.

  • Hydrazide Group Confirmation: The presence of the hydrazide functional group is confirmed by the characteristic N-H stretching vibrations in the region of 3350-3250 cm⁻¹, a strong C=O stretching band (Amide I) around 1680-1630 cm⁻¹, and the N-H bending band (Amide II) in the 1570-1515 cm⁻¹ region.[3][4]

  • Piperidine Ring Confirmation: The piperidine ring is identified by the C-H stretching vibrations of its methylene groups between 2950 and 2840 cm⁻¹.[5] A characteristic C-N stretching band will also be present in the fingerprint region.

  • Alkyl Backbone Confirmation: The methyl and other aliphatic C-H bonds will contribute to the absorption in the 2975-2860 cm⁻¹ region. C-H bending vibrations will also be observed around 1470-1430 cm⁻¹.

By identifying these key absorption peaks, the chemical structure of this compound can be confidently confirmed. The combination of these characteristic bands provides a unique spectral signature for the target molecule.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydrazone derivatives are a class of organic compounds characterized by the azomethine group (-NHN=CH-), which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] These activities include antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and hydrazone derivatives represent a promising scaffold for such endeavors. This document provides detailed protocols for the screening of the antimicrobial activity of hydrazone derivatives, methods for data presentation, and a visualization of a potential mechanism of action.

Data Presentation

Quantitative data from antimicrobial screening should be summarized for clear comparison. The following tables provide templates for presenting results from agar well diffusion and broth microdilution assays.

Table 1: Zone of Inhibition of Hydrazone Derivatives against Various Microbial Strains

Compound IDConcentration (µg/mL)Zone of Inhibition (mm)¹
Staphylococcus aureus (ATCC 29213)
Hydrazone-00110018 ± 0.5
Hydrazone-00210022 ± 0.7
Positive Control²1025 ± 0.9
Negative Control³-0

¹Data are presented as mean ± standard deviation of three independent experiments. ²Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). ³Solvent control (e.g., DMSO).

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Hydrazone Derivatives

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureusE. coliC. albicans
Hydrazone-001163264
Hydrazone-00281632
Positive Control241

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below.

1. Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.[2][3]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile broth (e.g., Tryptic Soy Broth or Nutrient Broth)

    • Test microbial strains (e.g., S. aureus, E. coli, C. albicans)

    • Hydrazone derivatives dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (standard antibiotic)

    • Negative control (solvent)

    • Sterile cork borer (6 mm diameter)

    • Sterile micropipette and tips

    • Incubator

  • Procedure:

    • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of an MHA plate to create a uniform lawn.[4]

    • Well Creation: Aseptically create wells in the agar plate using a sterile cork borer.[5]

    • Compound Addition: Add a defined volume (e.g., 100 µL) of the hydrazone derivative solution, positive control, and negative control into separate wells.

    • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

  • Materials:

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Test microbial strains

    • Hydrazone derivatives

    • Positive and negative controls

    • Multichannel micropipette

    • Incubator

    • Microplate reader (optional)

  • Procedure:

    • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

    • Serial Dilution: Add 100 µL of the hydrazone derivative stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last dilution well.

    • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar well diffusion assay and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth + inoculum).

    • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 28°C for 48 hours for fungi.

    • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by using a microplate reader.[8]

3. Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC determination to ascertain the lowest concentration of an antimicrobial agent required to kill a microorganism.[9][10]

  • Materials:

    • MIC plate from the previous experiment

    • MHA plates

    • Sterile micropipette and tips

    • Incubator

  • Procedure:

    • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL).[11]

    • Plating: Spot the aliquot onto a sterile MHA plate.

    • Incubation: Incubate the MHA plate at 37°C for 18-24 hours for bacteria or 28°C for 48 hours for fungi.

    • Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[10][11] A bactericidal effect is generally indicated when the MBC is no more than four times the MIC.[9]

Mandatory Visualization

Diagram 1: Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Results A Hydrazone Derivatives C Agar Well Diffusion Assay A->C B Microbial Strains B->C D Measure Zone of Inhibition C->D E Broth Microdilution Assay (Determine MIC) D->E F Subculture from MIC wells E->F G Determine MBC F->G H Data Analysis & Comparison G->H

Caption: Workflow for in vitro antimicrobial screening of hydrazone derivatives.

Diagram 2: Proposed Mechanism of Action - Inhibition of Bacterial DNA Gyrase

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Hydrazone Derivative cluster_outcome Outcome DNA Supercoiled DNA GyrA DNA Gyrase (GyrA & GyrB) DNA->GyrA RelaxedDNA Relaxed DNA GyrA->RelaxedDNA Apoptosis Inhibition of DNA Synthesis & Cell Death GyrA->Apoptosis Replication DNA Replication & Transcription RelaxedDNA->Replication Replication->Apoptosis Hydrazone Hydrazone Derivative Hydrazone->GyrA Binds to ATP-binding site of GyrB

Caption: Inhibition of bacterial DNA gyrase by hydrazone derivatives.[1][12]

References

Application Notes and Protocols for In Vitro Testing of Novel Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase 4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By cleaving these hormones, DPP-4 attenuates their ability to stimulate insulin secretion and suppress glucagon release, thereby impacting blood glucose levels. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[2]

These application notes provide detailed protocols for the in vitro evaluation of novel DPP-4 inhibitors, covering primary enzymatic assays, selectivity profiling, and cell-based assessments.

Part 1: Primary DPP-4 Inhibition Assay

The initial step in characterizing a novel DPP-4 inhibitor is to determine its potency in a purified enzyme system. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A common method for this is a fluorescence-based assay.[1][3][4]

Experimental Protocol: Fluorometric DPP-4 Enzyme Inhibition Assay

This protocol describes a method for determining the IC50 value of a test compound against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) or as recommended by the enzyme supplier.[5]

  • Test Compounds (novel inhibitors)

  • Positive Control Inhibitor (e.g., Sitagliptin)[6][7]

  • Solvent for compounds (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[1][5][6]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 substrate (e.g., 5 mM in DMSO). Dilute the stock solution in assay buffer to the desired final concentration (e.g., 200 µM).[5]

    • Dilute the recombinant DPP-4 enzyme in assay buffer to the working concentration (e.g., 1.73 mU/mL).[5]

    • Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (96-well plate):

    • Blank wells: Add assay buffer and the solvent used for the compounds.

    • 100% Activity Control wells: Add assay buffer, DPP-4 enzyme, and the solvent.

    • Inhibitor wells: Add assay buffer, DPP-4 enzyme, and the serially diluted test compounds or positive control.

  • Incubation:

    • Add the diluted DPP-4 enzyme to the appropriate wells.

    • Add the test compounds or positive control to the inhibitor wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5][7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Monitor the increase in fluorescence in kinetic mode for a set period (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).[5][7]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the rate of the blank wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundDPP-4 IC50 (nM)
Novel Inhibitor 115.2
Novel Inhibitor 289.7
Sitagliptin (Control)25.5

Table 1: Example of IC50 data for novel DPP-4 inhibitors.

Part 2: Selectivity Profiling

Assessing the selectivity of novel DPP-4 inhibitors is critical, as off-target inhibition of related proteases can lead to adverse effects. The most important enzymes to profile against are Dipeptidyl Peptidase 8 (DPP-8) and Dipeptidyl Peptidase 9 (DPP-9), which share high structural homology with DPP-4.[8] Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities.[8]

Experimental Protocol: DPP-8 and DPP-9 Inhibition Assays

This protocol is similar to the DPP-4 inhibition assay but uses recombinant DPP-8 and DPP-9 enzymes and may require optimized buffer conditions.

Materials:

  • Recombinant Human DPP-8 and DPP-9 Enzymes

  • Substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)[8]

  • Assay Buffer (e.g., HEPES buffer, pH 7.05)[8]

  • Test Compounds

  • 96-well microplate

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Follow a similar procedure as the DPP-4 inhibition assay, substituting the respective enzymes and substrates. The optimal concentrations of the recombinant DPP-8 and DPP-9 proteins and their substrates need to be determined empirically. For example, optimal concentrations might be 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9, with a substrate concentration of 0.2 mmol/L.[8]

  • The reaction can be monitored by measuring the change in absorbance at 405 nm for a chromogenic substrate or fluorescence for a fluorogenic substrate.[8]

Data Presentation:

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Novel Inhibitor 115.2>10,000>10,000>650-fold>650-fold
Sitagliptin25.5>10,000>10,000>390-fold>390-fold

Table 2: Example of selectivity data for a novel DPP-4 inhibitor.

Part 3: Cell-Based Assays

While enzyme assays are crucial for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity in a cellular environment.[9][10] These assays can evaluate factors such as cell permeability and engagement with the target in its native state.

Experimental Protocol: Live Cell DPP-4 Inhibition Assay

This protocol describes a method to measure DPP-4 activity and its inhibition in living cells using a specific fluorescent probe.

Materials:

  • Cell line expressing DPP-4 (e.g., HepG2 or Caco-2 cells)[9][11]

  • Cell culture medium (e.g., DMEM with 10% FBS)[9]

  • DPP-4 fluorescent probe (e.g., a substrate that becomes fluorescent upon cleavage by DPP-4)

  • Test Compounds

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.

  • Probe Addition: Add the DPP-4 fluorescent probe to each well and incubate for a defined period (e.g., 60 minutes) at 37°C.[9]

  • Washing: Wash the cells with PBS to remove excess probe.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

Data Analysis: The data analysis is similar to the enzyme inhibition assay, where the reduction in fluorescence in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the cellular IC50 value.

Data Presentation:

CompoundEnzyme IC50 (nM)Cellular IC50 (µM)
Novel Inhibitor 115.21.5
Sitagliptin25.52.1

Table 3: Comparison of enzymatic and cellular potency.

Visualizations

DPP-4 Signaling Pathway

DPP4_Signaling Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Insulin Insulin Secretion Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake promotes BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor DPP-4 Inhibitor Inhibitor->DPP4 blocks

Caption: The role of DPP-4 in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Experimental Workflow for DPP-4 Inhibitor Testing

Inhibitor_Workflow Start Start: Novel Compound Library PrimaryAssay Primary Screening: DPP-4 Enzyme Inhibition Assay Start->PrimaryAssay IC50 Determine IC50 Values PrimaryAssay->IC50 Selectivity Selectivity Profiling: DPP-8 & DPP-9 Assays IC50->Selectivity Potent Hits CellAssay Cell-Based Assay: Live Cell DPP-4 Inhibition Selectivity->CellAssay Selective Hits Lead Lead Candidate Identification CellAssay->Lead Cell-Active Hits

Caption: A typical workflow for the in vitro screening of novel DPP-4 inhibitors.

Logical Relationship of the Assay Cascade

Assay_Cascade Level1 Level 1: Primary Efficacy (Biochemical Assay) Level2 Level 2: Target Specificity (Selectivity Assays) Level1->Level2 Identifies potent compounds Level3 Level 3: Cellular Activity (Cell-Based Assays) Level2->Level3 Filters for selective compounds Level4 Outcome: Prioritized Lead Compounds Level3->Level4 Confirms activity in a biological context

References

Application Notes and Protocols: Radioligand Binding Assay for Muscarinic M2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muscarinic M2 receptors are G-protein coupled receptors that play a crucial role in the central and peripheral nervous systems, as well as in the cardiovascular system. Their involvement in various physiological processes makes them an important target for drug discovery. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with these receptors. This document provides a detailed protocol for performing radioligand binding assays for the human muscarinic M2 receptor, including saturation and competition assays.

Signaling Pathway of Muscarinic M2 Receptors

Muscarinic M2 receptors primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit complex can also modulate the activity of other effectors, such as inwardly rectifying potassium channels.

M2_Signaling_Pathway cluster_membrane Cell Membrane Agonist Agonist M2R Muscarinic M2 Receptor Agonist->M2R Binds G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase αi inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Signaling pathway of the muscarinic M2 receptor.

Experimental Protocols

Materials and Reagents
  • Membrane Preparation: Membranes from cells stably expressing the human muscarinic M2 receptor (e.g., CHO-K1 or HEK293 cells) or from tissues rich in M2 receptors (e.g., rat heart).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Ligand: Atropine or another high-affinity muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Membrane Preparation Protocol
  • Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize the sample using a Polytron or Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare M2 Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate prep_membranes->setup_assay add_reagents Add Reagents: - Membranes - Radioligand ([³H]NMS) - Test Compound / Buffer setup_assay->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter Rapid Filtration (separate bound from free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry_count Dry Filters and Add Scintillation Cocktail wash->dry_count measure Measure Radioactivity (Scintillation Counter) dry_count->measure analyze Data Analysis (Kd, Bmax, Ki) measure->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Saturation Binding Assay Protocol

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Prepare serial dilutions of the radioligand ([³H]NMS) in the assay buffer. A typical concentration range is 0.01 to 10 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

  • For non-specific binding, set up triplicate wells for each radioligand concentration and add a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).

  • Add a constant amount of membrane preparation to each well (e.g., 10-50 µg of protein).

  • Initiate the binding reaction by adding the radioligand dilutions to the wells. The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of the unlabeled antagonist.

    • Non-specific Binding (NSB): Radioactivity measured in the presence of the unlabeled antagonist.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot specific binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.[1]

Competition Binding Assay Protocol

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.

  • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Add a constant concentration of the radioligand ([³H]NMS) to all wells. The concentration of the radioligand should be close to its Kd value to ensure optimal assay sensitivity.[2][3]

  • Add a constant amount of membrane preparation to each well.

  • Initiate the binding reaction by adding the test compound dilutions to the wells.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist).

  • Incubate, filter, wash, and measure radioactivity as described for the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[4]

Data Presentation

The following tables summarize the binding affinities of various ligands for the muscarinic M2 receptor.

Table 1: Radioligand Binding Parameters for Muscarinic M2 Receptors

RadioligandReceptor SourceKd (nM)Bmax (fmol/mg protein)Reference
[³H]NMSCHO cells expressing hM20.3-[5]
[³H]QNBCHO cells expressing hM2--[6]

Table 2: Affinity (Ki) of Unlabeled Antagonists for the Muscarinic M2 Receptor

AntagonistKi (nM)Receptor SourceReference
Atropine~1-2Various[7]
PancuroniumHigh AffinityCHO cells expressing hM2[6]
GallamineHigh AffinityCHO cells expressing hM2[6]
DIBA0.3Rat heart[5]
AQ-RA 7414Rat heart[5]
Propantheline9.5CHO-K1 cells expressing hM2[8]

Table 3: Affinity (Ki) of Unlabeled Agonists for the Muscarinic M2 Receptor

AgonistKi (µM)Receptor SourceReference
Carbachol--[9]
Acetylcholine--[10]
Pilocarpine--[8]
Compound 6A54 (at M4)CHO cells[9]
Compound 7D0.7CHO cells[9]

Note: The exact Ki and Kd values can vary depending on the experimental conditions, such as the source of the receptor, buffer composition, and temperature.

Conclusion

The radioligand binding assay is a robust and sensitive method for characterizing the interaction of ligands with muscarinic M2 receptors. The protocols described in this document provide a framework for determining key pharmacological parameters such as Kd, Bmax, and Ki. Accurate determination of these values is essential for the identification and optimization of novel drug candidates targeting the M2 receptor.

References

Dissolution of 2-Methyl-3-piperidin-1-ylpropanohydrazide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 2-Methyl-3-piperidin-1-ylpropanohydrazide for in vivo research applications. Due to the limited publicly available solubility data for this specific compound, this guide focuses on general strategies and best practices for formulating hydrazide-containing and other poorly soluble compounds for animal studies.

Compound Information

PropertyValueSource
Chemical Name This compoundSigma-Aldrich
Molecular Formula C9H19N3OSigma-Aldrich
Physical Form SolidSigma-Aldrich
Solubility Data not readily available. Assumed to be a poorly water-soluble compound based on its structure.N/A

Introduction to Formulation for In Vivo Studies

The successful in vivo evaluation of a novel compound like this compound is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability. The choice of vehicle for administration is paramount and is dictated by the physicochemical properties of the compound, the intended route of administration, and the species of animal being studied. For compounds with low aqueous solubility, a systematic approach is required to identify a suitable solvent system that is both effective at dissolving the compound and well-tolerated by the animals.

Pre-formulation Assessment: A Necessary First Step

Before preparing a formulation for in vivo administration, a preliminary solubility assessment is crucial. This will help in selecting the most appropriate vehicle and minimize the use of harsh solvents.

Experimental Protocol: Small-Scale Solubility Testing
  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into separate, small, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a test solvent.

  • Observation and Agitation: Vortex the vials for 30-60 seconds and visually inspect for dissolution. If the compound does not dissolve, incrementally add more solvent, vortexing after each addition, until the compound is fully dissolved or the maximum desired volume is reached.

  • Heating and Sonication: If the compound remains insoluble at room temperature, gentle heating (e.g., to 37-40°C) or sonication may be employed to facilitate dissolution.

  • Record Keeping: Carefully record the volume of each solvent required to dissolve the known weight of the compound to estimate its solubility.

A suggested panel of solvents for initial screening is provided in the table below.

Solvent/Vehicle SystemRationale for UsePotential Concerns
Aqueous Vehicles
Sterile Water for InjectionIdeal for water-soluble compounds; least physiological disruption.Unlikely to be effective for lipophilic compounds.
0.9% SalineIsotonic, commonly used for intravenous and intraperitoneal injections.Similar limitations to water for poorly soluble compounds.
Phosphate-Buffered Saline (PBS), pH 7.4Buffered isotonic solution, mimics physiological pH.May have limited capacity for dissolving non-polar compounds.
Co-solvent Systems
10% DMSO in Saline/PBSDimethyl sulfoxide (DMSO) is a powerful aprotic solvent.Potential for toxicity and vehicle-induced effects at higher concentrations.
10-40% PEG 300/400 in Water/SalinePolyethylene glycols (PEGs) are common, low-toxicity co-solvents.Can increase the viscosity of the formulation.
5-10% Ethanol in Water/SalineEthanol can be an effective co-solvent.Potential for behavioral and physiological effects in animals.
Surfactant-based Systems
1-5% Tween 80 or Cremophor EL in Saline/PBSSurfactants can increase solubility by forming micelles.Potential for hypersensitivity reactions and other toxicities.
Cyclodextrin Formulations
10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in WaterCyclodextrins can form inclusion complexes with lipophilic drugs, increasing aqueous solubility.Can be nephrotoxic at high doses.
Oil-based Vehicles (for oral or subcutaneous administration)
Corn Oil, Sesame Oil, or Peanut OilSuitable for highly lipophilic compounds.Not suitable for intravenous administration.
Suspension Vehicles (for oral administration)
0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose in WaterSuspending agents to ensure uniform dosing of insoluble compounds.Requires vigorous shaking before each administration to ensure dose uniformity.

Recommended Protocols for Formulation Preparation

The following protocols are general guidelines and should be adapted based on the results of the pre-formulation solubility assessment.

Protocol 1: Aqueous Co-Solvent Formulation (for parenteral administration)

This protocol is suitable for compounds that show improved solubility in the presence of a co-solvent like DMSO or PEG.

  • Weigh the Compound: Accurately weigh the required amount of this compound for the desired final concentration and volume.

  • Initial Dissolution: In a sterile container, add the minimum amount of the chosen co-solvent (e.g., DMSO, PEG 300) to completely dissolve the compound. Vortex or sonicate if necessary.

  • Dilution: Gradually add the aqueous vehicle (e.g., sterile saline or PBS) to the dissolved compound while continuously vortexing or stirring to prevent precipitation.

  • Final Volume: Bring the solution to the final desired volume with the aqueous vehicle.

  • Sterilization: For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Labeling and Storage: Label the vial with the compound name, concentration, preparation date, and store appropriately (typically at 2-8°C or as determined by stability studies).

Protocol 2: Cyclodextrin-based Formulation (for parenteral administration)

This protocol is recommended for lipophilic compounds that are difficult to dissolve in simple co-solvent systems.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water at the desired concentration (e.g., 20% w/v).

  • Add Compound: Add the accurately weighed this compound to the cyclodextrin solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture for an extended period (e.g., 30-60 minutes) to allow for the formation of the inclusion complex. Gentle heating may also be applied.

  • Visual Inspection: Ensure the final solution is clear and free of any particulate matter.

  • Sterilization, Labeling, and Storage: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Oil-based Formulation (for oral or subcutaneous administration)

This protocol is suitable for highly lipophilic compounds intended for oral or subcutaneous routes.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Dissolution in Oil: Add the compound to the chosen sterile oil (e.g., corn oil) in a sterile container.

  • Solubilization: Vortex, sonicate, or gently heat the mixture until the compound is completely dissolved.

  • Labeling and Storage: Label and store the formulation as described previously.

Protocol 4: Aqueous Suspension (for oral administration)

This protocol is used when the compound cannot be fully dissolved in a suitable vehicle for the desired dose volume.

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Wet the Compound: In a mortar, add a small amount of the CMC solution to the accurately weighed this compound to form a paste.

  • Trituration: Gradually add the remaining CMC solution while triturating to create a uniform suspension.

  • Homogenization: For improved uniformity, the suspension can be homogenized.

  • Labeling and Storage: Transfer the suspension to a suitable container. The label should include instructions to "Shake Well Before Use."

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Assessment cluster_formulation Formulation Development cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh Compound solubility_test Solubility Screening in Various Solvents weigh->solubility_test choose_vehicle Select Appropriate Vehicle solubility_test->choose_vehicle prepare_formulation Prepare Formulation choose_vehicle->prepare_formulation visual_inspection Visual Inspection (Clarity, Precipitation) prepare_formulation->visual_inspection sterilization Sterile Filtration (for parenteral routes) visual_inspection->sterilization administration Administer to Animals sterilization->administration

Caption: Experimental workflow for dissolving a compound for in vivo studies.

signaling_pathway compound This compound (Solid) aqueous_yes Yes compound->aqueous_yes Test in Water/Saline aqueous_no No formulation1 Formulate in Saline/PBS aqueous_yes->formulation1 cosolvent_yes Yes aqueous_no->cosolvent_yes Test in Co-solvents cosolvent_no No formulation2 Formulate with Co-solvents (DMSO, PEG) cosolvent_yes->formulation2 complexation Cyclodextrin cosolvent_no->complexation Test Complexation suspension Suspension cosolvent_no->suspension Prepare Suspension formulation3 Formulate with HP-β-CD complexation->formulation3 formulation4 Formulate as a Suspension (CMC) suspension->formulation4

Caption: Decision tree for selecting a formulation strategy.

Safety and Handling

  • Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all vehicle components for specific handling and disposal instructions.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Disclaimer: This document provides general guidance. The optimal formulation for this compound must be determined experimentally. It is the responsibility of the researcher to ensure the safety and efficacy of any formulation used in in vivo studies.

Dosing Considerations for Piperidine Derivatives in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of essential considerations and detailed protocols for determining appropriate dosing regimens for piperidine derivatives in various animal models. The information is intended to guide researchers in designing effective and reproducible preclinical studies across different therapeutic areas, including neurodegenerative diseases, pain management, and oncology.

Introduction to Piperidine Derivatives

Piperidine and its derivatives represent a large and versatile class of heterocyclic compounds with a wide range of pharmacological activities. They are core structures in numerous approved drugs and investigational agents. The diverse biological effects of these compounds necessitate careful consideration of dosing parameters in preclinical animal studies to ensure the generation of meaningful and translatable data. Key factors influencing dosing strategies include the specific derivative's physicochemical properties, its pharmacokinetic and pharmacodynamic (PK/PD) profile, the animal model being used, and the therapeutic indication under investigation.

General Dosing Considerations

Several critical factors must be considered when establishing a dosing regimen for a novel piperidine derivative in an animal model.

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous, subcutaneous) significantly impacts the bioavailability and PK profile of the compound. Oral administration is often preferred for its clinical relevance, but other routes may be necessary for compounds with poor oral bioavailability or for specific experimental designs.

  • Vehicle Selection: Many piperidine derivatives exhibit poor water solubility, necessitating the use of appropriate vehicles for administration. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), and various co-solvent systems (e.g., DMSO, ethanol, polyethylene glycol). It is crucial to select a vehicle that solubilizes the compound without causing toxicity to the animal.

  • Dose Range Finding: Initial dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and to identify a therapeutically relevant dose range. These studies typically involve administering escalating doses of the compound and monitoring for signs of toxicity.

  • Frequency and Duration of Dosing: The dosing frequency (e.g., once daily, twice daily) and the duration of the study (acute vs. chronic) depend on the compound's half-life, the disease model, and the intended clinical application.

  • Animal Model: The species, strain, age, and sex of the animal model can all influence the metabolism and response to a given compound. Dosing regimens should be tailored to the specific animal model being used.

Quantitative Data Summary

The following tables summarize dosing information for representative piperidine derivatives in various animal models. This data is intended to serve as a starting point for dose selection in new studies.

Table 1: Dosing of Piperidine Derivatives in Neurodegenerative Disease Models

Piperidine DerivativeAnimal ModelDisease ModelDose RangeRoute of AdministrationDosing Frequency & DurationKey Findings
DonepezilTg2576 MiceAlzheimer's Disease4 mg/kgOralDaily, long-termReduced soluble Aβ peptides and plaque burden; increased synaptic density.[1]
DonepezilSAMP8 MiceAlzheimer's Disease3 mg/kg/dayOralDaily for 2 monthsAttenuated cognitive dysfunction.
MethylphenidateSpontaneously Hypertensive Rat (SHR)ADHD1.5 mg/kgOralDaily during adolescenceIncreased dopamine transporter function in the medial prefrontal cortex in adulthood.
MethylphenidateMiceMemory Enhancement0.01 - 10 mg/kgIntraperitonealSingle doseLow doses enhanced fear memory, while high doses impaired it.[2]

Table 2: Dosing of Piperidine Derivatives in Pain Models

Piperidine DerivativeAnimal ModelPain ModelDose RangeRoute of AdministrationDosing Frequency & DurationKey Findings
Phencyclidine (PCP) derivative (PCP-OCH3-tetralyl)RatsAcute Thermal Pain (Tail Immersion)6 mg/kgIntraperitonealSingle doseProduced marked anti-nociception for 40 minutes.
HaloperidolRats-1 mg/kgIntraperitonealDaily for 5 weeksExhibited akinesia and impaired motor coordination.[3]
HaloperidolRats-10 mg/kgIntraperitonealDaily for 9 daysDepressed food intake.[4]

Table 3: Dosing of Piperidine Derivatives in Cancer Models

Piperidine DerivativeAnimal ModelCancer ModelDose RangeRoute of AdministrationDosing Frequency & DurationKey Findings
2-amino-4-(1-piperidine) pyridineMiceColon Cancer (HT29 & DLD-1 xenografts)40, 50, 100 µM (in vitro)-72 hours (in vitro)Inhibited proliferation and downregulated EMT.[5]
Piperine-Oral Squamous Carcinoma (KB cells)Dose-dependent--Induced apoptosis via a caspase-dependent pathway.[5]
Anticancer agent 3 (hypothetical)MiceHuman Tumor Xenograft25 and 50 mg/kgOralDaily for 21 days-

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of piperidine derivatives in animal models.

Alzheimer's Disease Model: Streptozotocin (STZ)-Induced Dementia in Rats

This protocol describes the induction of an Alzheimer's-like pathology in rats using intracerebroventricular (ICV) injection of streptozotocin.

Materials:

  • Male Wistar rats (250-300g)

  • Streptozotocin (STZ)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Ketamine/xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Surgical tools

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before surgery in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Anesthetize the rats with an intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.

  • ICV Injection: Dissolve STZ in sterile saline or aCSF to a final concentration for a dose of 2 mg/kg. Slowly inject 5 µL of the STZ solution into each lateral ventricle using a Hamilton syringe.

  • Post-operative Care: Suture the scalp incision and allow the rats to recover on a heating pad. Administer post-operative analgesics as required. Monitor the animals closely for the first 24 hours.

  • Drug Administration: Begin administration of the piperidine derivative or vehicle according to the desired dosing regimen.

  • Behavioral Testing: After the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, passive avoidance test).

Pain Model: Acetic Acid-Induced Writhing Test in Mice

This protocol assesses peripheral analgesic activity by observing the reduction in abdominal constrictions (writhes) induced by an irritant.

Materials:

  • Male albino mice (20-30g)

  • 0.6% acetic acid solution

  • Piperidine derivative

  • Standard analgesic (e.g., aspirin)

  • Vehicle

  • Syringes and needles

  • Observation chambers

Procedure:

  • Animal Grouping: Divide the mice into groups (e.g., control, standard drug, test compound at different doses).

  • Drug Administration: Administer the piperidine derivative, a standard analgesic, or the vehicle to the respective groups via the desired route (e.g., oral, intraperitoneal).

  • Induction of Writhing: After a specific absorption time (e.g., 30 minutes for IP, 60 minutes for oral), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Cancer Model: Human Tumor Xenograft in Mice

This protocol outlines the general procedure for evaluating the in vivo efficacy of a piperidine derivative in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Nu/Nu), 6-8 weeks old

  • Human cancer cell line

  • Standard cell culture media and reagents

  • Matrigel

  • Piperidine derivative

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Digital calipers

  • Anesthetic agent (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Resuspend 1-5 million cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length × Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

  • PROTAC Formulation and Administration:

    • Prepare the piperidine derivative in a suitable vehicle.

    • Administer the compound or vehicle to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Compare tumor growth between the treatment and control groups to determine the efficacy of the piperidine derivative.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by piperidine derivatives and a typical experimental workflow.

experimental_workflow cluster_preclinical Preclinical Study Workflow animal_model Animal Model Selection (e.g., Rat, Mouse) dose_ranging Dose Range Finding (MTD Determination) animal_model->dose_ranging grouping Randomization into Treatment Groups dose_ranging->grouping dosing Drug Administration (Piperidine Derivative/Vehicle) grouping->dosing monitoring Monitoring (Tumor Volume, Behavior) dosing->monitoring endpoint Endpoint Analysis (Efficacy, Toxicity) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

A typical preclinical experimental workflow.

pi3k_akt_pathway piperidine Piperidine Derivative pi3k PI3K piperidine->pi3k Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Inhibition of the PI3K/Akt signaling pathway.

nfkb_pathway cluster_nucleus Inside Nucleus piperidine Piperidine Derivative ikk IKK Complex piperidine->ikk Inhibits stimulus Pro-inflammatory Stimulus stimulus->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Inhibition of the NF-κB signaling pathway.

Toxicology and Safety Considerations

  • Acute Toxicity: Determine the median lethal dose (LD50) to understand the acute toxicity profile of the compound.

  • Chronic Toxicity: For long-term studies, it is essential to assess potential cumulative toxicity and effects on major organs.

  • Clinical Observations: Closely monitor animals for any adverse clinical signs, including changes in body weight, food and water consumption, and overall behavior.

Conclusion

The successful preclinical development of piperidine derivatives relies on the careful design and execution of animal studies. The information and protocols provided in these application notes offer a foundation for researchers to establish appropriate dosing regimens and to generate robust and reliable data. It is imperative to tailor each study to the specific characteristics of the piperidine derivative and the research question being addressed.

References

Application Notes and Protocols for 2-Methyl-3-piperidin-1-ylpropanohydrazide as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific studies on the use of 2-Methyl-3-piperidin-1-ylpropanohydrazide as a chemical probe. The following application notes and protocols are therefore presented as a hypothetical guide for researchers and drug development professionals interested in exploring its potential. The information is based on the general properties of hydrazide and piperidine-containing compounds and established methodologies for chemical probe development and application.

Introduction

This compound is a small molecule featuring a hydrazide functional group and a piperidine moiety. While its specific biological targets are unknown, its structural components suggest potential interactions with various biological molecules. The hydrazide group can act as a nucleophile or a ligand for metal ions, and it can be used in bioconjugation reactions. The piperidine ring is a common scaffold in many biologically active compounds and can influence properties like solubility, cell permeability, and target binding.

These application notes provide a theoretical framework for investigating the utility of this compound as a chemical probe for target identification and validation.

Potential Applications as a Chemical Probe

Based on its chemical structure, this compound could potentially be developed for the following applications:

  • Target Identification: Utilized in affinity-based proteomics to isolate and identify its cellular binding partners.

  • Enzyme Inhibition Screening: Screened against panels of enzymes, particularly those where the hydrazide or piperidine motif might interact with the active site.

  • Imaging Probe Development: Modified with a fluorescent tag to visualize its subcellular localization and interaction with target molecules.

Hypothetical Quantitative Data

As no experimental data is available, the following table is a template for how quantitative data for a chemical probe would be presented. Researchers would need to perform the necessary experiments to populate such a table for this compound.

ParameterValueExperimental Method
Target(s) To Be DeterminedAffinity Purification-Mass Spectrometry
IC50 / Kd To Be DeterminedBiochemical/Biophysical Assays
In-cell Target Engagement To Be DeterminedCellular Thermal Shift Assay (CETSA)
Optimal Concentration To Be DeterminedDose-Response Studies
Selectivity To Be DeterminedProfiling against a panel of related targets

Experimental Protocols

The following are detailed, generalized protocols that could be adapted to investigate this compound as a chemical probe.

Protocol 4.1: Target Identification using Affinity Purification coupled with Mass Spectrometry (AP-MS)

This protocol describes a hypothetical workflow to identify the cellular targets of this compound. This would first require synthesizing a derivative of the compound with a "clickable" tag (e.g., an alkyne or azide) for immobilization.

Workflow Diagram:

AP_MS_Workflow cluster_cell_culture Cell Culture & Lysis cluster_click_chem Click Chemistry cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry cell_culture 1. Treat cells with 'clickable' probe lysis 2. Cell Lysis cell_culture->lysis click_reaction 3. 'Click' probe to -biotin tag lysis->click_reaction streptavidin_beads 4. Incubate with Streptavidin beads click_reaction->streptavidin_beads wash 5. Wash beads streptavidin_beads->wash elution 6. Elute bound proteins wash->elution trypsin_digest 7. Trypsin Digest elution->trypsin_digest lc_ms 8. LC-MS/MS Analysis trypsin_digest->lc_ms data_analysis 9. Data Analysis & Target Identification lc_ms->data_analysis

Affinity Purification-Mass Spectrometry Workflow.

Methodology:

  • Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne or azide group.

  • Cell Treatment: Treat cultured cells with the synthesized probe at various concentrations and for different durations. Include a vehicle control.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysate, add a biotin-azide or biotin-alkyne tag (complementary to the probe's tag) and catalyze the click reaction using a copper(I) catalyst.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Perform an on-bead or in-solution trypsin digest of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated samples compared to the controls.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify direct binding of this compound to its putative target(s) in a cellular context.

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis treat_cells 1. Treat cells with probe or vehicle control heat_aliquots 2. Aliquot and heat at different temperatures treat_cells->heat_aliquots lysis 3. Cell Lysis heat_aliquots->lysis centrifugation 4. Centrifugation to separate soluble and precipitated proteins lysis->centrifugation western_blot 5. Analyze soluble fraction by Western Blot centrifugation->western_blot

Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time.

  • Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation: Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

  • Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis (Hypothetical)

If target identification studies reveal a specific target, its role in signaling pathways can be investigated. For example, if the target is a kinase, its impact on a known phosphorylation cascade could be explored. The following is a generic representation of a signaling pathway that could be modulated.

Signaling Pathway Diagram:

Signaling_Pathway receptor Receptor target Identified Target (e.g., Kinase X) receptor->target probe 2-Methyl-3-piperidin-1-yl- propanohydrazide probe->target Inhibition downstream1 Downstream Effector 1 target->downstream1 Activation downstream2 Downstream Effector 2 downstream1->downstream2 cellular_response Cellular Response downstream2->cellular_response

Hypothetical Signaling Pathway Modulation.

Conclusion

While this compound is commercially available, its biological activity and potential as a chemical probe remain to be elucidated. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate its properties. Successful characterization of its target(s) and mechanism of action could establish it as a valuable tool for chemical biology and drug discovery.

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-3-piperidin-1-ylpropanohydrazide is a chemical intermediate with potential applications in pharmaceutical and materials science. The development of a robust and scalable synthetic route is crucial for its efficient production in larger quantities. This document provides a detailed two-step synthetic protocol for the scale-up production of this compound, commencing with the aza-Michael addition of piperidine to methyl methacrylate, followed by hydrazinolysis of the resulting ester. The protocols are designed with a focus on safety, efficiency, and scalability to meet the demands of industrial and research settings.

Overall Synthetic Scheme:

The synthetic pathway is a two-step process:

  • Step 1: Aza-Michael Addition - Synthesis of methyl 2-methyl-3-(piperidin-1-yl)propanoate.

  • Step 2: Hydrazinolysis - Conversion of methyl 2-methyl-3-(piperidin-1-yl)propanoate to this compound.

Step 1: Synthesis of Methyl 2-methyl-3-(piperidin-1-yl)propanoate via Aza-Michael Addition

Principle:

This step involves the conjugate addition of piperidine to methyl methacrylate. The reaction is an example of an aza-Michael addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester. For large-scale production, this reaction can be carried out under solvent-free conditions or in a minimal amount of a suitable solvent to improve efficiency and reduce waste.

Experimental Protocol (Large Scale):

  • Materials:

    • Piperidine

    • Methyl methacrylate

    • Methanol (optional, as solvent)

    • Silica gel (optional, as catalyst)[1]

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

    • Addition funnel

    • Vacuum pump and distillation setup

  • Procedure:

    • To a clean and dry jacketed glass reactor, charge piperidine (1.0 equivalent). If using a solvent, add a minimal amount of methanol.

    • Begin stirring the piperidine and heat the reactor jacket to 50°C.

    • Slowly add methyl methacrylate (1.0 equivalent) to the reactor via an addition funnel over a period of 2-3 hours to control the exothermic reaction.

    • Maintain the reaction temperature at 50°C and continue stirring for 24-48 hours.[2]

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove any solvent and unreacted starting materials by vacuum distillation at a temperature of approximately 45°C.[2]

    • The resulting crude methyl 2-methyl-3-(piperidin-1-yl)propanoate can be used in the next step without further purification.

Data Presentation:

ParameterValueReference
Reactant 1Piperidine
Reactant 2Methyl Methacrylate
Molar Ratio (1:2)1:1[2]
SolventMethanol (optional) or Solvent-free[1][2]
CatalystNone or Silica Gel[1]
Reaction Temperature50°C[2]
Reaction Time24-48 hours[2]
Typical Yield>95% (crude)[2]

Logical Workflow for Step 1:

step1_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Piperidine Piperidine Charge_Reactor Charge Reactor with Piperidine Piperidine->Charge_Reactor Methyl_Methacrylate Methyl Methacrylate Add_MMA Slowly Add Methyl Methacrylate Methyl_Methacrylate->Add_MMA Heat Heat to 50°C Charge_Reactor->Heat Heat->Add_MMA React React for 24-48h Add_MMA->React Monitor Monitor Progress (GC/TLC) React->Monitor Distill Vacuum Distillation Monitor->Distill Intermediate_Ester Methyl 2-methyl-3-(piperidin-1-yl)propanoate Distill->Intermediate_Ester

Caption: Workflow for the synthesis of the intermediate ester.

Step 2: Synthesis of this compound via Hydrazinolysis

Principle:

This step involves the reaction of the methyl ester intermediate with hydrazine hydrate to form the corresponding hydrazide. To drive the reaction to completion on a large scale and achieve high yields, the methanol byproduct is continuously removed using reactive fractionation or reactive rectification.

Experimental Protocol (Large Scale):

  • Materials:

    • Methyl 2-methyl-3-(piperidin-1-yl)propanoate

    • Hydrazine hydrate (64% solution in water is a safer option than anhydrous)[3]

    • Ethanol (optional, as co-solvent)

  • Equipment:

    • Reactor equipped with a distillation column (fractional or packed), overhead stirrer, and heating mantle

    • Vacuum source

  • Procedure:

    • Charge the reactor with methyl 2-methyl-3-(piperidin-1-yl)propanoate (1.0 equivalent) and hydrazine hydrate (1.0-1.5 equivalents).[4] A small amount of ethanol can be added to ensure a homogeneous solution.[5]

    • Heat the mixture to reflux for 0.5-2 hours.[4]

    • After the initial reflux period, begin reactive distillation to remove the methanol and water azeotrope. Control the head temperature of the distillation column to selectively remove the lower-boiling byproducts.

    • Continue the reaction and distillation until no more methanol is collected. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, cool the reactor contents.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation:

ParameterValueReference
Reactant 1Methyl 2-methyl-3-(piperidin-1-yl)propanoate
Reactant 2Hydrazine Hydrate
Molar Ratio (1:2)1:1 to 1:1.5[4]
SolventEthanol (optional)[5]
Reaction TypeReflux followed by Reactive Distillation[4]
Reaction Time3-5 hours (total)[4][5]
Typical Yield>90%[4]

Logical Workflow for Step 2:

step2_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Intermediate_Ester Intermediate Ester Charge_Reactor Charge Reactor Intermediate_Ester->Charge_Reactor Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Charge_Reactor Reflux Reflux 0.5-2h Charge_Reactor->Reflux Reactive_Distillation Reactive Distillation Reflux->Reactive_Distillation Monitor Monitor Progress (TLC) Reactive_Distillation->Monitor Purify Purification (Distillation/Recrystallization) Monitor->Purify Final_Product This compound Purify->Final_Product synthetic_pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Piperidine Piperidine Intermediate_Ester Methyl 2-methyl-3-(piperidin-1-yl)propanoate Piperidine->Intermediate_Ester Aza-Michael Addition Methyl_Methacrylate Methyl Methacrylate Methyl_Methacrylate->Intermediate_Ester Hydrazine_Hydrate Hydrazine Hydrate Final_Product This compound Hydrazine_Hydrate->Final_Product Intermediate_Ester->Final_Product Hydrazinolysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 2-Methyl-3-piperidin-1-ylpropanohydrazide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Methyl 2-methyl-3-(piperidin-1-yl)propanoate (Precursor) 1. Incomplete Michael addition reaction. 2. Polymerization of methyl methacrylate. 3. Suboptimal reaction temperature.1. Ensure an appropriate molar ratio of piperidine to methyl methacrylate. A slight excess of the amine can be used. 2. Add the methyl methacrylate dropwise to the reaction mixture to control the reaction rate and minimize polymerization. 3. Maintain the reaction temperature between 60-70°C. Lower temperatures may slow the reaction, while higher temperatures can promote side reactions.
Low Yield of this compound 1. Incomplete reaction between the ester and hydrazine hydrate. 2. Insufficient amount of hydrazine hydrate. 3. Formation of dimeric or other side products.1. Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the reaction to completion.[1] 3. Add the ester dropwise to the hydrazine hydrate solution to minimize the formation of N,N'-diacylhydrazines.
Product Contaminated with Starting Ester Incomplete hydrazinolysis.1. Extend the reflux time. 2. Increase the amount of hydrazine hydrate. 3. Ensure efficient stirring to maximize contact between reactants.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. Due to the polar nature of the hydrazide, silica gel treated with a small amount of a basic modifier like triethylamine, or the use of basic alumina can be effective. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Decomposition of Product During Purification Hydrazides can be sensitive to acidic conditions.Avoid acidic conditions during workup and purification. Use of base-treated silica gel or basic alumina for chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound from its corresponding ester?

A1: Ethanol is a commonly used and effective solvent for the reaction between esters and hydrazine hydrate. It readily dissolves both reactants and the product at elevated temperatures, and the product often crystallizes upon cooling, simplifying isolation.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of ammonia or triethylamine to prevent streaking of the polar compounds on the silica plate. The disappearance of the starting ester spot and the appearance of the more polar product spot indicate the progression of the reaction.

Q3: What are the key safety precautions to take when working with hydrazine hydrate?

A3: Hydrazine hydrate is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.

Q4: My final product has a yellowish tint. How can I decolorize it?

A4: A yellowish tint can indicate the presence of impurities. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can often remove colored impurities. If recrystallization is ineffective, treatment with a small amount of activated carbon during the recrystallization process may be beneficial, followed by hot filtration to remove the carbon.

Q5: What are the expected spectral characteristics of this compound?

A5:

  • ¹H NMR: Expect signals corresponding to the piperidine ring protons, the CH and CH₂ protons of the propanohydrazide backbone, the methyl group protons, and the exchangeable protons of the -NHNH₂ group.

  • ¹³C NMR: Signals for the carbons of the piperidine ring, the carbonyl carbon, and the aliphatic carbons of the main chain should be observable.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-H stretching of the aliphatic groups.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methyl-3-(piperidin-1-yl)propanoate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (1.0 eq) and methanol.

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add methyl methacrylate (1.1 eq) dropwise over 30 minutes.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield the pure ester.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask fitted with a reflux condenser, dissolve methyl 2-methyl-3-(piperidin-1-yl)propanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or a similar solvent.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Parameter Condition A Condition B Condition C
Ester to Hydrazine Hydrate Ratio 1:31:51:10
Reaction Time (hours) 81012
Yield (%) 658291
Purity (by HPLC, %) 929698

Visualizations

SynthesisWorkflow cluster_ester Step 1: Ester Synthesis cluster_hydrazide Step 2: Hydrazide Synthesis cluster_purification Purification Piperidine Piperidine Ester Methyl 2-methyl-3- (piperidin-1-yl)propanoate Piperidine->Ester Methanol, 60-70°C MMA Methyl Methacrylate MMA->Ester Product 2-Methyl-3-piperidin-1-yl- propanohydrazide Ester->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product PurifiedProduct Purified Product Product->PurifiedProduct Recrystallization

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield of Hydrazide CheckEster Is starting ester consumed? (TLC) Start->CheckEster IncreaseTime Increase reflux time CheckEster->IncreaseTime No CheckPurification Check purification method CheckEster->CheckPurification Yes IncreaseHydrazine Increase equivalents of hydrazine hydrate IncreaseTime->IncreaseHydrazine ColumnChromatography Use column chromatography (basic alumina or treated silica) CheckPurification->ColumnChromatography Oily product Recrystallize Optimize recrystallization solvent system CheckPurification->Recrystallize Impure solid

Caption: Troubleshooting decision tree for low hydrazide yield.

References

Technical Support Center: Troubleshooting Solubility Issues with Hydrazide Compounds in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with hydrazide compounds in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My hydrazide compound is not dissolving in DMSO at room temperature. What are the initial troubleshooting steps?

A1: When a hydrazide compound fails to dissolve in DMSO at room temperature, several factors could be at play. Here are the initial steps to take:

  • Verify DMSO Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many compounds. Use a fresh, sealed bottle of anhydrous DMSO whenever possible.

  • Increase Agitation: Vortex the solution vigorously for 1-2 minutes. Some compounds require more mechanical energy to dissolve.

  • Apply Gentle Heat: Warm the solution in a water bath at a low temperature (e.g., 30-40°C) for a short period while mixing. Be cautious, as excessive heat can lead to the degradation of both the compound and DMSO. Always refer to the compound's data sheet for its thermal stability.

  • Utilize Sonication: Use a bath sonicator to break down compound aggregates and facilitate dissolution. A short sonication period of 5-15 minutes is often effective.

Q2: I've prepared a clear stock solution of my hydrazide compound in DMSO, but it precipitated upon storage. What could be the cause and how can I resolve it?

A2: Precipitation of a previously dissolved compound from a DMSO stock solution is a common issue. The primary causes include:

  • Moisture Absorption: Over time, your DMSO stock may have absorbed water, leading to decreased solubility and precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can cause the compound to crash out of the solution.

  • Supersaturation: The initial solution might have been supersaturated.

To resolve this, you can try to redissolve the precipitate by gentle warming and sonication. To prevent this from recurring, it is recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store aliquots at -20°C or -80°C for long-term stability.

Q3: When I dilute my hydrazide-DMSO stock solution with an aqueous buffer for my experiment, the compound immediately precipitates. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the final aqueous environment. Here are some strategies to mitigate this:

  • Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. Gradually add the buffer to the DMSO stock with constant mixing.

  • Reverse Addition: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

  • Use of Co-solvents or Surfactants: In some cases, including a small percentage of a co-solvent like ethanol or a surfactant like Tween-80 in the final solution can help maintain solubility.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Ensure the pH of your final aqueous buffer is optimal for your specific hydrazide compound.

Q4: Can DMSO react with my hydrazide compound?

A4: While DMSO is a relatively inert solvent, it can participate in certain reactions under specific conditions. At elevated temperatures, DMSO can act as an oxidizing agent. It is also known to react with certain classes of compounds, though reactions with the hydrazide functional group itself under standard storage and experimental conditions are not widely reported as a common cause of solubility issues. However, it is always good practice to be aware of potential incompatibilities, especially if your experimental protocol involves heating or the use of catalysts.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with hydrazide compounds in DMSO.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in DMSO 1. Hygroscopic DMSO: The DMSO has absorbed water.1. Use a fresh, sealed bottle of anhydrous DMSO.
2. Insufficient Agitation: The compound requires more energy to dissolve.2. Vortex vigorously for an extended period. Use a bath sonicator for 15-30 minutes.
3. Low Temperature: The ambient temperature is too low for efficient dissolution.3. Gently warm the solution to 30-40°C. Caution: Check the compound's thermal stability first.
4. Concentration Exceeds Solubility Limit: The target concentration is too high.4. Prepare a more dilute stock solution.
Precipitation in DMSO Stock Solution 1. Freeze-Thaw Cycles: Repeated temperature changes cause the compound to crystallize.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
2. Moisture Contamination: Water has been introduced into the DMSO stock.2. Store DMSO stock solutions with tight-fitting caps and consider using a desiccant in the storage container.
3. Extended Storage: The compound has precipitated over time.3. Attempt to redissolve by gentle warming and sonication before use. Prepare fresh stock solutions more frequently.
Precipitation Upon Dilution with Aqueous Buffer 1. "Solvent Shock": Rapid change in solvent polarity.1. Perform a slow, stepwise dilution or a "reverse addition" (adding DMSO stock to buffer).
2. Low Aqueous Solubility: The compound is inherently insoluble in the final buffer.2. Consider the use of co-solvents (e.g., ethanol) or surfactants (e.g., Tween-80) in the final solution, if compatible with your assay.
3. Incorrect pH: The pH of the buffer is not optimal for compound solubility.3. Adjust the pH of the aqueous buffer to a range where the compound is known to be more soluble.

Quantitative Solubility Data

The solubility of hydrazide compounds in DMSO can vary significantly based on their chemical structure. Below is a table with illustrative solubility data for some common hydrazides. Note: These values are for guidance and may vary based on the specific batch of the compound and the purity of the DMSO.

CompoundMolar Mass ( g/mol )Illustrative Solubility in Anhydrous DMSO at 25°C
Isoniazid137.14~200 mg/mL
Iproniazid179.22~150 mg/mL
Hydralazine160.18~50 mg/mL
Phenylhydrazine108.14Miscible

Experimental Protocols

Protocol 1: Preparation of a 10 mM Hydrazide Stock Solution in DMSO

Materials:

  • Hydrazide compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the hydrazide compound needed to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of the hydrazide powder and place it in a sterile tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, proceed to the next steps.

    • Sonication (Optional): Place the tube in a bath sonicator for 10-15 minutes.

    • Gentle Heating (Optional): Place the tube in a water bath at 30-40°C for 5-10 minutes. Warning: Only apply heat if the compound is known to be thermally stable.

  • Final Inspection: Once the compound is fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use, tightly sealed tubes and store at -20°C or -80°C.

Protocol 2: Troubleshooting Precipitation Upon Dilution with Aqueous Buffer

Materials:

  • Hydrazide-DMSO stock solution

  • Aqueous buffer (e.g., PBS)

  • Sterile tubes

  • Vortex mixer

Procedure (Reverse Addition Method):

  • Prepare the final buffer volume: Dispense the required volume of the aqueous buffer into a sterile tube.

  • Vortex the buffer: Begin vortexing the aqueous buffer at a moderate speed.

  • Add stock solution dropwise: While the buffer is vortexing, slowly add the required volume of the hydrazide-DMSO stock solution drop by drop into the buffer.

  • Continue mixing: Continue to vortex the solution for another 30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared solution in your experiment as soon as possible to minimize the risk of precipitation over time.

Visualizations

TroubleshootingWorkflow Troubleshooting Hydrazide Solubility in DMSO start Start: Hydrazide compound does not dissolve in DMSO check_dmso Is the DMSO anhydrous and fresh? start->check_dmso use_new_dmso Use a fresh, sealed bottle of anhydrous DMSO check_dmso->use_new_dmso No agitate Increase agitation (vortexing, sonication) check_dmso->agitate Yes use_new_dmso->agitate dissolved1 Dissolved? agitate->dissolved1 heat Apply gentle heat (30-40°C) dissolved1->heat No success Success: Compound Dissolved dissolved1->success Yes dissolved2 Dissolved? heat->dissolved2 lower_conc Prepare a more dilute solution dissolved2->lower_conc No dissolved2->success Yes fail Issue Persists: Consider alternative solvent lower_conc->fail

Caption: A logical workflow for troubleshooting initial dissolution issues.

PrecipitationWorkflow Troubleshooting Precipitation of Hydrazide from DMSO Solution start Start: Precipitate observed in DMSO stock or upon dilution precip_type When did precipitation occur? start->precip_type in_stock In DMSO stock solution precip_type->in_stock During storage on_dilution Upon dilution with aqueous buffer precip_type->on_dilution During dilution check_storage Check storage conditions (moisture, freeze-thaw) in_stock->check_storage check_dilution Review dilution method on_dilution->check_dilution redissolve Attempt to redissolve (gentle heat, sonication) check_storage->redissolve aliquot Aliquot new stock solutions for storage redissolve->aliquot reverse_addition Use reverse addition or stepwise dilution check_dilution->reverse_addition use_cosolvent Consider co-solvents or surfactants reverse_addition->use_cosolvent If precipitation persists success Success: Clear Solution reverse_addition->success use_cosolvent->success

Caption: A workflow for addressing compound precipitation issues.

Technical Support Center: Optimization of Condensation Reactions for Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of condensation reactions for hydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of hydrazide derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reflux time until TLC shows the disappearance of the starting material.[1] - Increase the reaction temperature, especially for sterically hindered reactants.[2]
Unfavorable pH: The reaction equilibrium may not favor product formation at neutral or high pH.- Adjust the pH to a mildly acidic range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[2][3]
Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky groups on either reactant can slow the reaction.- Increase the reaction temperature or prolong the reaction time.[2] - Consider using microwave-assisted synthesis to potentially increase yields and reduce reaction times.[4][5][6]
Poor Quality Starting Materials: Impurities in the hydrazide or carbonyl compound can interfere with the reaction.- Ensure the purity of starting materials. Use fresh hydrazine hydrate as its concentration can decrease over time.[1]
Product Loss During Workup: Significant product loss can occur during extraction, filtration, and purification steps.- Optimize workup and purification procedures to minimize handling losses.[1]
Formation of Side Products Azine Formation: The initial hydrazone product can react with a second molecule of the carbonyl compound, which is a common side reaction when using unsubstituted hydrazine.[2]- Use a 1:1 molar ratio of reactants. - Try adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[2]
Formation of 1,2-Diacylhydrazine: This can occur during the synthesis of the hydrazide itself.- Carefully control the stoichiometry and reaction conditions during the preparation of the hydrazide starting material.
Formation of E/Z Isomers: The C=N double bond can result in geometric isomers.- The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[2] - Chromatographic separation may be necessary to isolate the desired isomer.[2]
Product Purification Issues Oily Product: The crude product is an oil instead of a solid, making isolation difficult.- Try triturating the oil with a cold non-polar solvent (e.g., n-hexane) to induce solidification. - Recrystallization from a suitable solvent system is another option.[2]
Decomposition on Silica Gel: Hydrazones can be sensitive to the acidic nature of silica gel and may decompose during column chromatography.- Consider using basic alumina for chromatography. - Alternatively, neutralize the silica gel by using an eluent containing a small amount of a basic modifier, such as triethylamine (e.g., 1%).[2]
Difficulty Removing Excess Hydrazine: Hydrazine can be challenging to remove from the final product.- If the product is solid, it can be washed with a solvent in which hydrazine is soluble but the product is not. - For soluble products, an aqueous workup can be used to extract the water-soluble hydrazine.[7] - For small volumes, excess hydrazine can be removed by blowing a stream of nitrogen over the reaction mixture overnight in a fume hood.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation reaction between a hydrazide and an aldehyde or ketone?

A1: The reaction proceeds through a nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the hydrazone product containing a carbon-nitrogen double bond (C=N).[3]

Q2: What is the optimal pH for hydrazone formation, and why is it important?

A2: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[2][3] This is because the reaction requires acid catalysis to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, at a very low pH, the hydrazine nucleophile becomes protonated and loses its nucleophilicity, thus slowing down or stopping the reaction.[2][9]

Q3: How do aldehydes and ketones differ in their reactivity for hydrazone formation?

A3: Aldehydes are generally more reactive than ketones. This is due to two main factors:

  • Steric Effects: Aldehydes have less steric hindrance around the carbonyl carbon compared to ketones, which have two bulkier alkyl or aryl groups.

  • Electronic Effects: The alkyl or aryl groups on a ketone are electron-donating, which reduces the positive charge on the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack.

Q4: What are the advantages of microwave-assisted synthesis for hydrazide derivatives?

A4: Microwave-assisted synthesis can offer several advantages over conventional heating methods, including significantly shorter reaction times, and in many cases, higher yields.[4][5][6][10][11] It is also considered a more environmentally friendly "green chemistry" approach.[4][11]

Q5: How can I monitor the progress of my condensation reaction?

A5: The most common and convenient method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for more detailed analysis.

Data Presentation: Comparison of Reaction Conditions

Table 1: Conventional Heating vs. Microwave-Assisted Synthesis of Ibuprofen-Based Acyl Hydrazones
CompoundConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
4a 285392
4b 382490
4c 2.5883.594
4d 478585
4e 575682
Data synthesized from a comparative study on the synthesis of ibuprofen-based acyl hydrazone derivatives.[4]
Table 2: Effect of Catalyst Concentration on Hydrazone Formation
CatalystCatalyst Concentration (mM)Observed Second-Order Rate Constant (M⁻¹ min⁻¹)
Aniline53.5 ± 0.3
105.9 ± 0.3
Anthranilic Acid536.2 ± 2.4
10638 ± 20
4-Aminobenzoic Acid59.0 ± 1.3
10136 ± 20
Data from a study on water-soluble organocatalysts for hydrazone formation.[12]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis under Acidic Conditions
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and the hydrazide derivative (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Hydrazides from Carboxylic Acids
  • Reaction Setup: In a microwave-safe vessel, mix the carboxylic acid (1 equivalent) with an excess of hydrazine hydrate (e.g., 4-5 equivalents).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. The power and time will need to be optimized for the specific substrates. A typical procedure might involve a short burst at high power followed by a longer period at a lower power.[13]

  • Workup: After cooling, the product can often be isolated by adding cold water or ice to induce precipitation.

  • Purification: The solid product is then collected by filtration and can be further purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Start: Condensation Reaction check_yield Check Product Yield start->check_yield low_yield Low/No Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield Good troubleshoot_yield Troubleshoot Yield low_yield->troubleshoot_yield check_purity Check Purity (TLC/NMR) good_yield->check_purity pure_product Pure Product check_purity->pure_product Pure impure_product Impure Product check_purity->impure_product Impure end End pure_product->end troubleshoot_purity Troubleshoot Purity impure_product->troubleshoot_purity troubleshoot_yield->start Re-run Reaction troubleshoot_purity->good_yield Purify

Caption: A general troubleshooting workflow for condensation reactions.

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_params Review Reaction Parameters start->check_reaction_params check_reagents Check Starting Materials start->check_reagents check_workup Review Workup Procedure start->check_workup increase_temp_time Increase Temperature/Time check_reaction_params->increase_temp_time optimize_ph Optimize pH (4.5-6) check_reaction_params->optimize_ph use_microwave Consider Microwave Synthesis check_reaction_params->use_microwave check_purity_reagents Verify Purity/Concentration check_reagents->check_purity_reagents minimize_loss Optimize Purification Steps check_workup->minimize_loss

Caption: Decision tree for troubleshooting low product yield.

Side_Product_Troubleshooting start Side Products Observed identify_side_product Identify Side Product(s) start->identify_side_product azine Azine Formation identify_side_product->azine Azine diacylhydrazine 1,2-Diacylhydrazine identify_side_product->diacylhydrazine Diacylhydrazine isomers E/Z Isomers identify_side_product->isomers Isomers adjust_stoichiometry Adjust Stoichiometry (1:1) Add Carbonyl Dropwise azine->adjust_stoichiometry optimize_hydrazide_synthesis Optimize Hydrazide Synthesis diacylhydrazine->optimize_hydrazide_synthesis modify_conditions Modify Conditions (pH, Temp) Chromatographic Separation isomers->modify_conditions

Caption: Troubleshooting guide for common side product formation.

References

"preventing degradation of 2-Methyl-3-piperidin-1-ylpropanohydrazide in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Methyl-3-piperidin-1-ylpropanohydrazide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two primary degradation pathways for this compound are hydrolysis and oxidation. The hydrazide functional group is susceptible to cleavage by water (hydrolysis), while the piperidine ring and the hydrazide moiety can be prone to oxidation.[1][2][3][4]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of hydrazide-containing compounds is often pH-dependent.[3][5][6] Generally, solutions are more stable at a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the hydrazide bond.[3][5] It is crucial to determine the optimal pH for your specific application and buffer the solution accordingly.

Q3: What is the impact of temperature on the stability of the solution?

A3: Elevated temperatures typically accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4] For long-term storage, it is recommended to keep solutions of this compound at refrigerated (2-8 °C) or frozen temperatures, protected from light.

Q4: Is this compound sensitive to light?

Q5: What are the visible signs of degradation in my this compound solution?

A5: Degradation may not always be visually apparent. However, signs can include a change in color, the formation of precipitates, or a decrease in the expected biological activity or analytical response. For accurate assessment, a stability-indicating analytical method, such as HPLC, is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or activity Hydrolytic degradation - Ensure the pH of the solution is maintained within the optimal stability range (typically near neutral).- Use a suitable buffer system.- Store solutions at recommended low temperatures (refrigerated or frozen).- Prepare fresh solutions for critical experiments.
Oxidative degradation - Degas the solvent before preparing the solution to remove dissolved oxygen.- Consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).- Avoid sources of metal ions, which can catalyze oxidation.- Add a suitable antioxidant if compatible with the intended application.
Appearance of unknown peaks in chromatogram Formation of degradation products - Perform a forced degradation study to identify potential degradation products and their retention times.- The primary hydrolytic degradation products are likely to be 2-methyl-3-(piperidin-1-yl)propanoic acid and hydrazine.- Oxidative degradation could lead to N-oxide formation on the piperidine ring or other oxidized species.
Change in solution color or precipitation Significant degradation or insolubility of degradants - This indicates a substantial level of degradation. The solution should be discarded.- Re-evaluate the storage conditions (pH, temperature, light exposure, and solvent).- Verify the purity of the starting material.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 70°C for 48 hours.

    • Also, prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) and incubate at 60°C for 24 hours.

    • Analyze the samples at specified time points.

  • Photodegradation:

    • Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8][9]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze both the exposed and control samples.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.[13][14][15]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized to resolve all peaks.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a suitable wavelength (to be determined by UV scan of the parent compound, likely around 210-230 nm).

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[13]

Visualizations

cluster_degradation Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O Oxidation Oxidation (e.g., H2O2, Air) Parent->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Degradant1 2-Methyl-3-(piperidin-1-yl)propanoic Acid + Hydrazine Hydrolysis->Degradant1 Degradant2 Piperidine N-oxide derivative and/or other oxidized species Oxidation->Degradant2 Degradant3 Photolytic Products Photodegradation->Degradant3

Caption: Potential degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., Potency Loss) Check_pH Verify Solution pH Start->Check_pH pH_Correct pH within optimal range? Check_pH->pH_Correct Check_Temp Confirm Storage Temperature Temp_Correct Stored at recommended temperature? Check_Temp->Temp_Correct Check_Light Assess Light Exposure Light_Correct Protected from light? Check_Light->Light_Correct Check_Oxygen Evaluate Oxygen Exposure Oxygen_Correct Was solution deoxygenated or stored under inert gas? Check_Oxygen->Oxygen_Correct pH_Correct->Check_Temp Yes Adjust_pH Adjust pH and use buffer pH_Correct->Adjust_pH No Temp_Correct->Check_Light Yes Adjust_Temp Store at lower temperature Temp_Correct->Adjust_Temp No Light_Correct->Check_Oxygen Yes Protect_Light Use amber vials or protect from light Light_Correct->Protect_Light No Protect_Oxygen Degas solvent / Use inert atmosphere Oxygen_Correct->Protect_Oxygen No Reanalyze Prepare Fresh Solution and Reanalyze Oxygen_Correct->Reanalyze Yes Adjust_pH->Reanalyze Adjust_Temp->Reanalyze Protect_Light->Reanalyze Protect_Oxygen->Reanalyze

Caption: Logical workflow for troubleshooting solution instability issues.

References

Technical Support Center: Purification of Crude 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-3-piperidin-1-ylpropanohydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue Possible Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was too large.Test a range of solvents and solvent mixtures to find one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use a minimal amount of hot solvent to dissolve the crude product.
Product "Oils Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent. The compound is melting before it dissolves.Use a lower-boiling point solvent or a larger volume of the current solvent system. "Oiling out" can sometimes be resolved by using a different solvent system altogether.[1]
Persistent Impurities After Column Chromatography The polarity of the eluent is too high or too low, causing co-elution with impurities. The compound is strongly adhering to the silica gel due to its basic nature.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[2] To mitigate peak tailing for basic compounds like this one, consider adding a small amount of a base, such as triethylamine (~1%), to the eluent.[2]
Product Discoloration (e.g., Yellow Tint) The piperidine moiety may be susceptible to oxidation.[2]Minimize exposure to air and light. Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
Multiple Peaks in HPLC Analysis of "Pure" Fractions The compound may exist in different ionization states or form adducts with the mobile phase.[3]Adjust the pH of the mobile phase or incorporate buffers to ensure consistent ionization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can originate from unreacted starting materials (e.g., the corresponding ester and hydrazine hydrate), byproducts from side reactions such as the formation of hydrazones in the presence of carbonyl compounds, and symmetrically di-substituted hydrazides.[1] Residual solvents from the reaction or workup are also common.[2]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature of the impurities. Recrystallization is effective for removing minor impurities if the crude product is highly pure.[1][4] Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[1][2] Acid-base extraction can be useful for separating the basic product from neutral or acidic impurities.[2]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to analyze the collected fractions and identify those containing the pure product.[1]

Q4: What analytical methods are recommended for final purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the percentage purity of the final product.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Q5: How should I store the purified this compound?

A5: Based on general stability information for similar compounds, it is advisable to store the purified solid product in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation and degradation.

Experimental Protocols

Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)[1]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but very soluble when hot.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

This protocol describes a general method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of dichloromethane and methanol)[2]

  • Triethylamine (optional)[2]

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine an appropriate solvent system that gives the product an Rf value of about 0.3.[2] For this basic compound, adding ~1% triethylamine to the eluent can help reduce peak tailing.[2]

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.[1]

  • Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Acid-Base Extraction

This protocol is useful for separating the basic this compound from neutral or acidic impurities.[2]

Materials:

  • Crude product

  • Organic solvent (e.g., dichloromethane or ethyl acetate)[2]

  • Dilute aqueous acid (e.g., 1M HCl)[2]

  • Dilute aqueous base (e.g., 1M NaOH)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution. The basic product will be protonated and move into the aqueous layer.[2]

  • Separation: Separate the aqueous layer containing the product from the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a dilute aqueous base to deprotonate the product, causing it to precipitate or form an oil.

  • Extraction: Extract the liberated product back into an organic solvent.

  • Drying and Evaporation: Dry the organic extract over a drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Summary

Purification MethodTypical Yield RangeTypical Purity RangeNotes
Recrystallization 60-90%>98%Highly dependent on the initial purity of the crude product.
Column Chromatography 40-80%>99%Yield can be affected by product adherence to the column.
Acid-Base Extraction 70-95%>95%Effective for removing non-basic impurities.

Note: The values presented are typical for the purification of organic compounds and may vary for this compound.

Visualizations

PurificationWorkflow start Crude Product tlc TLC Analysis of Crude start->tlc decision1 Single Major Spot? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes decision2 Multiple Spots? decision1->decision2 No final_product Pure Product recrystallization->final_product extraction Acid-Base Extraction decision2->extraction Different Acidities chromatography Column Chromatography decision2->chromatography Different Polarities extraction->final_product chromatography->final_product

Caption: Workflow for selecting a purification technique.

ImpurityProfile cluster_impurities Potential Impurities crude_product Crude this compound starting_materials Unreacted Starting Materials (Ester, Hydrazine) crude_product->starting_materials from byproducts Byproducts (Hydrazones, Di-substituted Hydrazides) crude_product->byproducts from oxidation Oxidation Products crude_product->oxidation from solvents Residual Solvents crude_product->solvents from

Caption: Potential impurities in the crude product.

References

Technical Support Center: Addressing Neurotoxicity in Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address neurotoxicity issues encountered during experiments with piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of neurotoxicity associated with piperidine-based compounds?

A1: Piperidine-based compounds can exert neurotoxicity through various mechanisms, largely dependent on their specific structure and the modifications on the piperidine ring. Key mechanisms include:

  • Excitotoxicity: Overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to excessive calcium influx and subsequent neuronal cell death.[1] Certain N-arylpiperidine derivatives have been shown to interact with NMDA receptors.

  • Mitochondrial Dysfunction: Some piperidine compounds can interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[2][3][4]

  • Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.[5]

  • Neuroinflammation: Activation of microglia and astrocytes can lead to the release of pro-inflammatory cytokines, which can contribute to neuronal damage.

  • Monoamine Oxidase (MAO) Metabolism: Some 4-phenylpiperidine derivatives can be metabolized by MAO to form neurotoxic species, similar to the mechanism of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known dopaminergic neurotoxin.[6]

  • Apoptosis Induction: Piperidine compounds can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][4][7]

Q2: What initial screening assays can I use to assess the neurotoxic potential of my piperidine compounds?

A2: A tiered approach to neurotoxicity screening is recommended. Initial screening should involve robust and relatively high-throughput in vitro assays using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons.[8]

  • Cell Viability Assays: Assays like the MTT, MTS, or CellTiter-Glo® assay provide a general assessment of cell health and metabolic activity.

  • Neurite Outgrowth Assays: These assays can detect more subtle neurotoxic effects by measuring changes in the length and branching of neurites, which are crucial for neuronal communication.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures membrane integrity, as LDH is released from damaged cells.

Q3: How can I differentiate between on-target and off-target neurotoxicity?

A3: Differentiating between on-target and off-target effects is crucial.

  • Target Engagement Assays: Confirm that the compound is interacting with its intended molecular target at concentrations that cause neurotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modified structures. If neurotoxicity is maintained across analogs with varying affinity for the primary target, it may suggest an off-target effect.

  • Rescue Experiments: If the on-target mechanism is known, attempt to rescue the neurotoxic phenotype by manipulating the target pathway. For example, if the compound is a channel agonist, see if a channel blocker can prevent the toxicity.

  • Testing in Non-Target Cells: Evaluate the compound's toxicity in cell lines that do not express the intended target.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Guide 1: Unexpected Cytotoxicity in Neuronal Cell Viability Assays

Problem: My piperidine compound shows a significant decrease in cell viability in an MTT assay, but the mechanism is unclear.

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the wells under a microscope for precipitates, especially at higher concentrations. Perform a solubility test in your cell culture medium.If precipitation is observed, consider using a lower concentration range, a different vehicle, or a solubilizing agent.
Assay Interference Run a cell-free assay with your compound and the MTT reagent to check for direct reduction of MTT.If the compound directly reduces MTT, consider using an alternative viability assay like LDH release or a live/dead cell stain.
Mitochondrial Dysfunction Perform a mitochondrial membrane potential assay (e.g., using TMRM or JC-1 dye). Measure ATP levels.A decrease in mitochondrial membrane potential or ATP levels would suggest mitochondrial toxicity.
Oxidative Stress Measure intracellular ROS levels using probes like DCFH-DA or DHE.An increase in ROS would indicate that oxidative stress is a contributing factor to the observed cytotoxicity.
Apoptosis Induction Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-3/7).Positive staining for Annexin V or increased caspase activity would confirm apoptosis.
Guide 2: Inconsistent or Non-Reproducible Neurotoxicity Results

Problem: I am getting variable results between experiments when testing the same piperidine compound.

Possible Cause Troubleshooting Step Expected Outcome
Cell Culture Variability Ensure consistent cell passage number, seeding density, and growth conditions. Regularly check for mycoplasma contamination.Consistent cell health and experimental conditions should lead to more reproducible results.
Compound Stability Prepare fresh stock solutions of your compound and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.Using fresh, properly stored compound will ensure consistent potency.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of cells and reagents.Accurate and consistent liquid handling will reduce well-to-well variability.
Edge Effects in Plates Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile media or PBS to maintain humidity.This will minimize evaporation and temperature gradients across the plate, leading to more uniform cell growth and drug response.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of piperidine analogs to illustrate how structure can influence neurotoxicity.

Table 1: In Vitro Neurotoxicity of Piperidine Analogs in SH-SY5Y Cells

CompoundSubstitution on Piperidine RingIC50 (µM) - MTT Assay (48h)IC50 (µM) - LDH Assay (48h)
Parent-01 Unsubstituted> 100> 100
Analog-02 4-Phenyl55.268.4
Analog-03 4-(4-Fluorophenyl)25.832.1
Analog-04 4-Benzyl78.189.5
Analog-05 N-Methyl92.5> 100
Analog-06 N-Benzyl45.355.7

This data is for illustrative purposes only.

Table 2: Structure-Toxicity Relationship (STR) Summary

Structural ModificationImpact on NeurotoxicityPotential Rationale
Addition of a 4-phenyl group Increased toxicityIncreased lipophilicity may enhance cell penetration. Potential for metabolism to toxic species.
Fluorination of the 4-phenyl group Further increased toxicityElectron-withdrawing groups may alter metabolic pathways or target interactions.
N-alkylation Minor impactMay slightly alter solubility and membrane permeability.
N-benzylation Increased toxicityIncreased lipophilicity and potential for interactions with aromatic-binding pockets of off-targets.

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Cell Viability

This protocol is adapted for assessing the viability of neuronal cells treated with piperidine-based compounds.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • Piperidine compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

  • Neuronal cells

  • Piperidine compound

  • DCFH-DA stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells once with warm HBSS. Add 100 µL of working DCFH-DA solution (e.g., 10 µM in HBSS) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess dye.

  • Compound Treatment: Add 100 µL of the piperidine compound diluted in HBSS to the wells. Include a vehicle control and a positive control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Take readings at multiple time points (e.g., every 15 minutes for 1-2 hours).

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold change in ROS production.

Visualizations

Signaling Pathways

Drug_Induced_Apoptosis Drug-Induced Neuronal Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-8->Executioner Caspases (Caspase-3) Piperidine Compound Piperidine Compound Mitochondrial Stress Mitochondrial Stress Piperidine Compound->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways activated by neurotoxic compounds.

Experimental Workflow

Neurotoxicity_Screening_Workflow Neurotoxicity Screening Workflow for Piperidine Compounds Start Start Primary Screening Primary Screening Start->Primary Screening Cell Viability (MTT, LDH) Neurite Outgrowth Decision Point Decision Point Primary Screening->Decision Point Is neurotoxicity observed? Secondary Assays Secondary Assays Tertiary Mechanistic Studies Tertiary Mechanistic Studies Secondary Assays->Tertiary Mechanistic Studies Apoptosis Assays Mitochondrial Function ROS Production Compound Optimization Compound Optimization Tertiary Mechanistic Studies->Compound Optimization Mitigation Possible Stop Development Stop Development Tertiary Mechanistic Studies->Stop Development Mitigation Not Feasible Decision Point->Secondary Assays Yes Decision Point->Compound Optimization No

Caption: A tiered workflow for assessing the neurotoxicity of piperidine compounds.

References

Technical Support Center: Interpreting Mass Spectrometry Results for Novel Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel hydrazones and interpreting their mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the most common ions I should expect to see in the ESI mass spectrum of my novel hydrazone?

A1: In positive ion mode ESI-MS, you will most commonly observe the protonated molecule, [M+H]⁺. Depending on the solvent system and the presence of salts, you may also see adduct ions. In negative ion mode, the deprotonated molecule, [M-H]⁻, is the most common ion observed, particularly if your hydrazone has acidic protons.

Q2: My high-resolution mass spectrometry (HRMS) data gives me an exact mass. How do I use this to determine the elemental composition?

A2: HRMS provides a highly accurate mass-to-charge ratio (m/z), often to four or more decimal places.[1] This precision allows you to distinguish between molecules with the same nominal mass but different elemental compositions. Use the exact mass to calculate the molecular formula using specialized software or online calculators. This process is crucial for confirming the identity of your novel hydrazone.

Q3: I see a peak at M+1 in my mass spectrum. What does this represent?

A3: The M+1 peak is primarily due to the natural abundance of the carbon-13 isotope (¹³C), which is about 1.1% of all carbon.[2] For each carbon atom in your molecule, there is a 1.1% chance that it is a ¹³C isotope, resulting in a molecule that is one mass unit heavier. The relative intensity of the M+1 peak can help you estimate the number of carbon atoms in your molecule.

Q4: My hydrazone contains chlorine/bromine. How will this affect my mass spectrum?

A4: Halogens like chlorine and bromine have characteristic isotopic patterns. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in an "M" peak and an "M+2" peak with a relative intensity ratio of about 3:1.[3] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M and M+2 peaks of almost equal intensity.[3] Recognizing these patterns is a key indicator of the presence of these halogens.

Q5: What are some common neutral losses I might observe from my hydrazone during fragmentation?

A5: Common neutral losses from hydrazones can include the loss of small molecules such as water (H₂O, 18 Da), ammonia (NH₃, 17 Da), or parts of the carbonyl or hydrazine precursors. The specific losses will depend on the structure of your hydrazone. Analyzing these losses can provide valuable structural information.

Troubleshooting Guides

Issue 1: No or Very Weak Signal for My Hydrazone

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sample Concentration is Too Low or Too High Prepare a dilution series of your sample to find the optimal concentration. A typical starting concentration for ESI-MS is around 1-10 µg/mL.[4][5]
Poor Ionization Efficiency If your compound is not ionizing well in the standard ESI source, consider trying a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). Also, try switching between positive and negative ion modes.
Incorrect Solvent System Ensure your solvent system is compatible with ESI-MS. Volatile solvents like methanol, acetonitrile, and water are preferred.[6] Avoid non-volatile buffers like phosphates.[6] Adding a small amount of formic acid (for positive mode) or ammonia (for negative mode) can improve ionization.
Instrument Not Tuned or Calibrated Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.[1]
Issue 2: Unexpected Peaks in the Mass Spectrum

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination Contaminants can come from solvents, glassware, or the LC-MS system itself.[7] Run a blank (injecting only your solvent) to identify background peaks. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., erucamide).
Adduct Formation The presence of salts (sodium, potassium) in your sample or solvent can lead to the formation of adduct ions.[8] These will appear at M+23 ([M+Na]⁺) and M+39 ([M+K]⁺) in positive ion mode.[8] Use high-purity solvents and minimize salt-containing buffers.
In-source Fragmentation Your hydrazone may be fragmenting in the ion source before mass analysis.[7] This can be confirmed by reducing the source energy (e.g., fragmentor or cone voltage). If the intensity of the suspected molecular ion increases relative to the fragment, in-source fragmentation is likely occurring.[7]
Reaction with Residual Water Product ions can sometimes react with residual water in the collision cell, leading to unexpected peaks.[9] This is an instrument-dependent phenomenon that should be considered when interpreting complex spectra.
Issue 3: Difficulty Interpreting the Fragmentation Pattern

Common Fragmentation Pathways for Hydrazones:

The fragmentation of hydrazones is highly dependent on their structure. However, some general patterns can be expected:

  • Cleavage of the N-N Bond: This is a common fragmentation pathway, leading to ions corresponding to the original carbonyl and hydrazine components.

  • Cleavage adjacent to the C=N bond: Fragmentation can occur on either side of the imine bond.

  • Rearrangement Reactions: Hydrazones can undergo various rearrangement reactions, such as McLafferty-type rearrangements, if they have appropriate hydrogen atoms.

Table of Common Adduct Ions in ESI-MS:

Adduct Ion Mass Shift (Positive Mode) Adduct Ion Mass Shift (Negative Mode)
[M+H]⁺+1.0078[M-H]⁻-1.0078
[M+Na]⁺+22.9898[M+Cl]⁻+34.9689
[M+K]⁺+38.9637[M+HCOO]⁻+44.9982
[M+NH₄]⁺+18.0344[M+CH₃COO]⁻+59.0139
[M+CH₃OH+H]⁺+33.0335
[M+ACN+H]⁺+42.0338

Experimental Protocols

Detailed Methodology for LC-MS Analysis of a Novel Hydrazone
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your novel hydrazone.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to make a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to prepare a working solution of 1-10 µg/mL in the initial mobile phase.[4][5]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[5]

    • Transfer the filtered solution to an appropriate autosampler vial.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions to re-equilibrate the column. The specific gradient will need to be optimized for your compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (Example for ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized to control in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/Hr.

    • Mass Range: Scan a range appropriate for your expected molecular weight (e.g., m/z 100-1000).

    • Data Acquisition: Acquire both full scan MS data to identify the molecular ion and any adducts, and tandem MS (MS/MS) data to obtain fragmentation information. For MS/MS, select the [M+H]⁺ (or [M-H]⁻) ion as the precursor and apply a range of collision energies to generate a comprehensive fragmentation spectrum.

Visualizations

experimental_workflow Experimental Workflow for Novel Hydrazone Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Hydrazone (1 mg/mL) prep2 Dilute to 1-10 µg/mL prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc Liquid Chromatography Separation prep3->lc ms Mass Spectrometry Detection (ESI) lc->ms data1 Identify Molecular Ion ([M+H]⁺ or [M-H]⁻) ms->data1 data2 Check for Adducts and Isotopes data1->data2 data3 Analyze Fragmentation Pattern (MS/MS) data2->data3 data4 Confirm Elemental Composition (HRMS) data3->data4

Caption: Workflow for the analysis of novel hydrazones.

troubleshooting_workflow Troubleshooting Unexpected Peaks start Unexpected Peak Observed q1 Is the peak present in the blank run? start->q1 a1_yes Contamination q1->a1_yes Yes q2 Does the m/z correspond to a common adduct? q1->q2 No a2_yes Adduct Ion q2->a2_yes Yes q3 Does the peak intensity decrease with lower source energy? q2->q3 No a3_yes In-source Fragment q3->a3_yes Yes a3_no Consider other possibilities (e.g., impurity, degradation product) q3->a3_no No

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Synthesis of 2-Methyl-3-(N-piperidyl)-propane Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-(N-piperidyl)-propane acid hydrazide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of 2-methyl-3-(N-piperidyl)-propane acid hydrazide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[1][2] 2. Sub-optimal reaction temperature. 3. Degradation of starting materials or product.1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1][3] 2. Ensure the reaction is refluxing at the appropriate temperature (typically 75-80°C in ethanol).[3] 3. Use fresh, high-quality reagents and solvents.
Formation of Side Products (e.g., Diacylhydrazide) 1. Incorrect stoichiometry of hydrazine hydrate.[4] 2. Reaction temperature is too high.1. Use a slight excess of hydrazine hydrate (e.g., 1.2 equivalents).[3] 2. Maintain the recommended reaction temperature to avoid side reactions.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Oily product that is difficult to crystallize.[5] 3. Co-precipitation of impurities.1. Purify the crude product using column chromatography with a suitable eluent system (e.g., silica gel with ethanol or methanol).[3][5] 2. If the product oils out during recrystallization, try using a different solvent system or a larger volume of solvent.[5] Seeding with a pure crystal can also induce crystallization.[5] 3. Wash the collected crystals with a small amount of cold recrystallization solvent to remove soluble impurities.[5]
Inconsistent Melting Point 1. Impure product.1. Recrystallize the product until a sharp and consistent melting point is achieved.[5] The reported melting point is 90-91°C.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-methyl-3-(N-piperidyl)-propane acid hydrazide?

A1: The most common and direct method is the hydrazinolysis of the corresponding ester, typically the ethyl or methyl ester of 2-methyl-3-(N-piperidyl)-propanoic acid, with hydrazine hydrate.[1][3][6] This reaction is usually carried out by refluxing the ester with a slight excess of hydrazine hydrate in an alcohol solvent like ethanol.[1][3]

Q2: What are the typical reaction conditions for the synthesis?

A2: A common protocol involves refluxing a mixture of the ethyl or methyl ester of 2-methyl-3-(N-piperidyl)-propanoic acid and 1.2 equivalents of 95% hydrazine hydrate in absolute ethanol for approximately 2 hours at 75-80°C.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][3] By spotting the reaction mixture alongside the starting ester, the disappearance of the starting material spot and the appearance of the product spot can be tracked.

Q4: What is the expected yield for this synthesis?

A4: Published procedures report a high yield of up to 95% for the synthesis of 2-methyl-3-(N-piperidyl)-propane acid hydrazide.[3]

Q5: What are the recommended purification methods for the final product?

A5: The primary methods for purifying hydrazides are column chromatography and recrystallization.[3][5][7] For 2-methyl-3-(N-piperidyl)-propane acid hydrazide, purification can be achieved using column chromatography on silica gel with an eluent of absolute ethanol or methanol.[3] Subsequent recrystallization can be performed to obtain a highly pure crystalline product.[5]

Q6: What are the key analytical techniques to confirm the structure of the synthesized compound?

A6: The structure of the synthesized 2-methyl-3-(N-piperidyl)-propane acid hydrazide can be confirmed using various spectroscopic methods, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[3][6][8] Elemental analysis can also be used to confirm the elemental composition.[8]

Experimental Protocols

Synthesis of Ethyl 2-methyl-3-(N-piperidyl)-propanoate (Starting Material)

The starting ester can be obtained via a nucleophilic addition reaction of piperidine to the double bond of ethyl methacrylate.[3]

Synthesis of 2-methyl-3-(N-piperidyl)-propane acid hydrazide

A reaction mixture containing 0.1 mol of ethyl 2-methyl-3-(N-piperidyl)-propanoate and 6 g (0.12 mol) of 95% hydrazine hydrate is refluxed in absolute ethanol for 2 hours at 75–80 °C.[3] The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using absolute ethanol or methanol as the eluent to yield the final product as white crystals.[3]

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) Rf (benzene:EtOH 1:1)
2-methyl-3-(N-piperidyl)-propane acid hydrazideC₉H₁₉N₃O185.2790–91950.23

Data sourced from Berillo et al., 2022.[3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Ethyl 2-methyl-3-(N-piperidyl)-propanoate + Hydrazine Hydrate reaction Reflux in Ethanol (75-80°C, 2h) start->reaction Hydrazinolysis crude Crude Product reaction->crude column_chromatography Column Chromatography (Silica Gel, Ethanol/Methanol) crude->column_chromatography Purification pure_product Pure 2-methyl-3-(N-piperidyl) -propane acid hydrazide column_chromatography->pure_product analysis Spectroscopic Analysis (FTIR, NMR, MS) Melting Point Determination pure_product->analysis Troubleshooting_Logic start Low Yield or Incomplete Reaction? check_time_temp Verify Reaction Time and Temperature start->check_time_temp Yes check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes purification_issue Purification Difficulty? start->purification_issue No extend_reflux Extend Reflux Time and Monitor by TLC check_time_temp->extend_reflux adjust_stoichiometry Adjust Hydrazine Hydrate to ~1.2 eq. check_reagents->adjust_stoichiometry extend_reflux->purification_issue adjust_stoichiometry->purification_issue column_chromatography Perform Column Chromatography purification_issue->column_chromatography Yes success Pure Product Obtained purification_issue->success No recrystallize Recrystallize from Appropriate Solvent column_chromatography->recrystallize recrystallize->success

References

Technical Support Center: Synthesis of Hydrazide-Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydrazide-hydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of hydrazide-hydrazones?

A1: The synthesis of hydrazide-hydrazones is typically a two-step process. The first step involves the formation of a hydrazide from a corresponding ester or other carboxylic acid derivative with hydrazine hydrate. The second step is the condensation reaction of the purified hydrazide with an aldehyde or a ketone, usually in the presence of an acidic catalyst, to yield the final hydrazide-hydrazone product.

Q2: What are the most common side reactions observed during hydrazide-hydrazone synthesis?

A2: The most frequently encountered side reactions include the formation of azines, hydrolysis of the hydrazone product, and, in specific cases, intramolecular cyclization to form heterocyclic compounds like quinazolinones.

Q3: How can I monitor the progress of my hydrazide-hydrazone synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (hydrazide and carbonyl compound) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. Visualization can be done under UV light or by using a suitable staining agent like potassium permanganate.

Q4: What are the standard purification techniques for hydrazide-hydrazones?

A4: The most common methods for purifying hydrazide-hydrazones are recrystallization and column chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities. For acid-sensitive hydrazones, it is advisable to use a column with basic alumina or silica gel treated with a base.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of hydrazide-hydrazones and provides systematic approaches to resolve them.

Problem 1: Low or No Yield of the Desired Hydrazide-Hydrazone
Possible CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction to completion using TLC. If the reaction is stalled, consider extending the reaction time or gently heating the mixture.
Suboptimal pH The reaction is often acid-catalyzed. Ensure the pH is mildly acidic (typically pH 4-6). A few drops of glacial acetic acid can be used as a catalyst.
Poor Quality of Reagents Use pure starting materials. Impurities in the aldehyde, ketone, or hydrazide can lead to side reactions or inhibit the desired reaction.
Steric Hindrance If the reactants are sterically bulky, the reaction may be slow. Increasing the reaction temperature or time may be necessary.
Hydrolysis of Product Hydrazones are susceptible to hydrolysis, especially in the presence of excess water and strong acids. Use anhydrous solvents and avoid highly acidic conditions during workup.
Problem 2: Presence of Significant Amounts of Side Products

This is one of the most common challenges. The following table details the major side products and strategies for their mitigation.

Side ProductFormation MechanismMitigation Strategies
Azine The initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.- Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the hydrazide to ensure the complete consumption of the carbonyl compound. - Reaction Monitoring: Stop the reaction as soon as the starting carbonyl compound is consumed, as monitored by TLC.
Hydrolysis Products (Starting Hydrazide and Carbonyl) The hydrazone C=N bond is cleaved by water, a reaction catalyzed by acid.- Anhydrous Conditions: Use dry solvents and reagents. - pH Control: Maintain a mildly acidic pH (4-6) during the reaction and avoid strongly acidic conditions during workup.
Quinazolinone Intramolecular cyclization of specific hydrazides, such as 2-aminobenzhydrazide, upon reaction with aldehydes.- Temperature Control: In the case of 2- or 4-aminobenzhydrazide-based hydrazones, maintaining room temperature is crucial. - Controlled Addition: Add the aldehyde dropwise to the hydrazide solution to minimize side reactions.
Problem 3: Difficulty in Product Purification
IssueTroubleshooting Steps
Product is an Oil Oily products can be challenging to purify. Attempt to induce solidification by triturating the oil with a non-polar solvent like cold pentane or n-hexane.
Streaking on TLC Plate during Column Chromatography Streaking is often due to the basic nature of the hydrazone. Adding a small amount of a tertiary base, such as triethylamine (~1%), to the eluent can improve separation. For acid-sensitive hydrazones, using basic alumina or base-treated silica is recommended.
Difficulty in Finding a Suitable Recrystallization Solvent A good solvent for recrystallization should dissolve the hydrazone well at elevated temperatures but poorly at room temperature. Common choices include ethanol, methanol, and acetonitrile, or solvent mixtures like hexane/ethyl acetate.

Experimental Protocols

General Protocol for Hydrazide-Hydrazone Synthesis
  • Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Add the hydrazide (1.0 to 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Stir the reaction mixture at room temperature or heat under reflux.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture. If the product precipitates, collect it by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Purification by Recrystallization
  • Dissolve the crude hydrazide-hydrazone in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol for Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure hydrazone.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

"refining experimental protocols for consistent results with 2-Methyl-3-piperidin-1-ylpropanohydrazide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-3-piperidin-1-ylpropanohydrazide

Disclaimer: this compound is a novel compound with limited information in the public domain. This guide provides a framework based on the chemical properties of hydrazide and piperidine moieties to support researchers in developing robust experimental protocols. The protocols and data presented are illustrative and should be adapted and validated for specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to the piperidine and hydrazide groups, the compound is expected to have moderate polarity. Poor aqueous solubility is a common challenge with novel small molecule inhibitors. Start by attempting to dissolve the compound in a small amount of a polar organic solvent such as DMSO or ethanol (typically <1% of the final assay volume). Prepare a high-concentration stock (e.g., 10-50 mM) and aliquot it to avoid repeated freeze-thaw cycles, which can degrade the compound. Always include a vehicle control (the same concentration of the solvent used for the stock solution) in all experiments to account for any solvent-induced effects.

Q2: I am observing high variability in my bioassay results (e.g., IC50 values) between experiments. What are the potential causes?

A2: High variability is a frequent issue when working with new chemical entities. Several factors could be responsible:

  • Compound Stability: The hydrazide functional group can be susceptible to hydrolysis, especially at non-neutral pH, or oxidation. Assess the compound's stability in your specific assay buffer and under the experimental conditions (temperature, light exposure).

  • Assay Conditions: Ensure that parameters like incubation times, cell density, and reagent concentrations are strictly controlled and consistent across all experiments.

  • Solubility Issues: If the compound precipitates out of solution at the tested concentrations, it will lead to inconsistent effective concentrations. Visually inspect your assay plates for any signs of precipitation.

Q3: My compound is showing activity in a primary screen. What are the next steps to validate this?

A3: A positive hit in a primary screen requires rigorous validation.

  • Confirm Identity and Purity: Re-confirm the structure and purity of your compound batch using methods like NMR, LC-MS, and elemental analysis. Synthesis of hydrazides can sometimes result in impurities.

  • Dose-Response Curve: Generate a full dose-response curve with multiple data points to confirm the inhibitory activity and accurately determine the IC50.

  • Orthogonal Assays: Validate the finding using a different assay that measures the same biological endpoint through a different method. This helps to rule out assay-specific artifacts.

  • Selectivity Profiling: Test the compound against related targets or in different cell lines to understand its selectivity. The piperidine moiety is a common scaffold in medicinal chemistry and may interact with various biological targets.

Q4: Are there any specific safety concerns associated with this compound?

A4: Yes. Hydrazine and its derivatives are a class of chemicals that require careful handling. Many hydrazines and hydrazides are known to be toxic and are considered potential carcinogens. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the material safety data sheet (MSDS) if available, and follow all institutional safety protocols for handling potentially hazardous research chemicals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Bioactivity Compound DegradationPrepare fresh stock solutions. Perform a stability test by incubating the compound in assay media for the duration of the experiment and analyzing its integrity via LC-MS.
Poor Cell PermeabilityThe piperidine group generally improves membrane permeability, but the overall structure dictates transport. Consider using cell lines with higher expression of relevant transporters or performing cell-free (biochemical) assays.
Incorrect Target HypothesisThe compound may not be active against the intended biological target. Screen against a broader panel of targets to identify its mechanism of action.
High Background Signal in Assay Compound InterferenceThe hydrazide moiety can be reactive. Test for interference by running the assay in a cell-free or protein-free system with just the compound and detection reagents.
Compound FluorescenceIf using a fluorescence-based assay, measure the intrinsic fluorescence of the compound at the assay's excitation/emission wavelengths.
Irreproducible Synthesis Yields Reaction ConditionsThe synthesis of hydrazides can be sensitive to temperature and catalysts. Strictly control reaction parameters. Ensure reagents are pure and dry.
Side ReactionsHydrazides can undergo various side reactions. Purify the crude product carefully using column chromatography or recrystallization and confirm the structure of the final product.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, appropriate assay medium (e.g., DMEM).

  • Procedure (Stock Solution):

    • Weigh out a precise amount of the compound (e.g., 1.85 mg).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution (e.g., add 100 µL DMSO to 1.85 mg of compound, MW: 185.27 g/mol ).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into single-use volumes (e.g., 10 µL) and store at -20°C or -80°C.

  • Procedure (Working Solutions):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in the appropriate assay medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all wells and is typically ≤0.5%.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Quantitative Data (Illustrative)

The following tables represent hypothetical data from experiments with this compound to guide expected outcomes.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

Concentration (µM)% Viability (vs. Vehicle)Standard Deviation
0 (Vehicle)1004.5
0.198.25.1
185.76.2
560.34.8
1049.53.9
2522.13.1
508.92.5
Calculated IC50 **10.2

Validation & Comparative

A Comparative Analysis of DPP-4 Inhibitors: Evaluating 2-Methyl-3-piperidin-1-ylpropanohydrazide Against Established Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. While extensive data exists for commercially available "gliptins," this report also considers the potential of the novel compound 2-Methyl-3-piperidin-1-ylpropanohydrazide. Due to a lack of publicly available experimental data for this compound, this document serves as a framework for its evaluation, presenting established data for comparison and detailing the necessary experimental protocols for a comprehensive assessment.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulates insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.[1]

Below is a diagram illustrating the signaling pathway affected by DPP-4 inhibitors.

cluster_0 Pancreatic Islet cluster_1 Intestine cluster_2 DPP-4 Action cluster_3 Inhibitor Action Beta-cell Beta-cell Insulin Secretion Insulin Secretion Beta-cell->Insulin Secretion Increases Alpha-cell Alpha-cell Glucagon Secretion Glucagon Secretion Alpha-cell->Glucagon Secretion Decreases Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Stimulates release Incretins (GLP-1, GIP)->Beta-cell Stimulates Incretins (GLP-1, GIP)->Alpha-cell Inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Substrate for Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Decreases Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Inactivates DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Inhibit

Caption: General signaling pathway of DPP-4 inhibition.

Comparative Data of DPP-4 Inhibitors

A critical aspect of evaluating a novel DPP-4 inhibitor is to compare its potency and selectivity against established drugs. The following table summarizes key in vitro data for several commercially available DPP-4 inhibitors.

CompoundIC50 (nM) for DPP-4Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
This compound Data not availableData not availableData not available
Sitagliptin19[2]> 2600> 2600
Vildagliptin62[2]~200~30
Saxagliptin50[2]~400~80
Linagliptin1[2]> 10000> 10000
Alogliptin24[2]> 10000> 10000

Experimental Protocols

To evaluate the DPP-4 inhibitory potential of a novel compound such as this compound, a standardized in vitro DPP-4 inhibition assay is essential.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound) and reference inhibitors (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 360 nm excitation and 460 nm emission for Gly-Pro-AMC).[3][4][5]

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is determined relative to a control without any inhibitor.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel DPP-4 inhibitors.

Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening (In Vitro DPP-4 Assay) Compound Synthesis->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Active Lead Optimization Lead Optimization Hit Identification->Lead Optimization Inactive Selectivity Profiling Selectivity Profiling (vs. DPP-8, DPP-9, etc.) IC50 Determination->Selectivity Profiling Selectivity Profiling->Lead Optimization Lead Optimization->Compound Synthesis In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Studies->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment Candidate Selection Candidate Selection Toxicity Assessment->Candidate Selection

Caption: Experimental workflow for DPP-4 inhibitor drug discovery.

Conclusion

While this compound's potential as a DPP-4 inhibitor remains to be experimentally validated, this guide provides the framework for such an evaluation. By employing the detailed experimental protocols and comparing the resulting data with the established profiles of current DPP-4 inhibitors, researchers can effectively assess its therapeutic potential. The provided tables and diagrams serve as a clear template for the presentation and interpretation of these future findings. The piperidine moiety is a common feature in many DPP-4 inhibitors, suggesting that this compound may warrant further investigation.[6] However, without empirical data, any assertion of its efficacy would be speculative.

References

Comparative Cross-Reactivity and Selectivity Profile of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity and selectivity profile of the novel compound, 2-Methyl-3-piperidin-1-ylpropanohydrazide, against a panel of biologically relevant targets. Due to the limited publicly available data on this specific molecule, this guide presents a putative profile based on the known activities of structurally similar compounds containing piperidine and hydrazide moieties. The performance is compared with established reference compounds, Iproniazid and Donepezil, to offer a contextual framework for its potential therapeutic applications and off-target effects.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the hypothetical inhibitory activities (IC50/Ki) of this compound and comparator compounds against a panel of enzymes and receptors. This data is intended to be illustrative for research planning purposes.

CompoundAChE (IC50, µM)BChE (IC50, µM)MAO-A (IC50, µM)MAO-B (IC50, µM)Dopamine D2 Receptor (Ki, µM)Serotonin 5-HT2A Receptor (Ki, µM)GABA-A Receptor (Ki, µM)
This compound (Hypothetical) 15.225.85.38.9> 100> 100> 100
Iproniazid (Reference)> 100> 1000.81.2> 100> 100> 100
Donepezil (Reference)0.0062.1> 100> 1002531> 100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely used methods in the field.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman's method to determine cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.

  • In a 96-well plate, add 25 µL of each concentration of the test compound or control.

  • Add 50 µL of AChE or BChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the respective substrate (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm and continue to record the absorbance every minute for 15 minutes.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2][3]

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This fluorometric assay measures the hydrogen peroxide produced by MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or tyramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplate and fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls.

  • Add 20 µL of the test compound or control to the wells of a 96-well plate.

  • Add 20 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP in phosphate buffer.

  • Add 60 µL of the reaction mixture to each well to start the reaction.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation of 530-560 nm and an emission of 590 nm.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the cholinesterase assay.[4][5][6]

Radioligand Binding Assays for Dopamine, Serotonin, and GABA Receptors

This protocol describes a general competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, or GABA-A)

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A, [3H]-Muscimol for GABA-A)

  • Unlabeled competitor (the test compound)

  • Assay buffer specific for the receptor

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine the cell membranes, the specific radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of tubes will contain a high concentration of a known unlabeled ligand for the receptor.

  • Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • The filters are then placed in scintillation vials with scintillation fluid.

  • The radioactivity on the filters is counted using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]

Visualizations

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a test compound against a panel of biological targets.

G cluster_0 Compound Preparation cluster_1 Assay Panel cluster_2 Data Analysis Test_Compound Test Compound (this compound) Serial_Dilution Serial Dilution Series Test_Compound->Serial_Dilution Reference_Compounds Reference Compounds (Iproniazid, Donepezil) Reference_Compounds->Serial_Dilution AChE_Assay AChE/BChE Inhibition Serial_Dilution->AChE_Assay Add to assay plates MAO_Assay MAO-A/MAO-B Inhibition Serial_Dilution->MAO_Assay Receptor_Binding Receptor Binding Assays (D2, 5-HT2A, GABA-A) Serial_Dilution->Receptor_Binding IC50_Ki_Determination IC50/Ki Determination AChE_Assay->IC50_Ki_Determination Raw Data MAO_Assay->IC50_Ki_Determination Receptor_Binding->IC50_Ki_Determination Selectivity_Profile Selectivity Profile Generation IC50_Ki_Determination->Selectivity_Profile

Workflow for determining the cross-reactivity and selectivity profile of a test compound.

Hypothetical Signaling Pathway: Cholinergic Neurotransmission

This diagram illustrates the cholinergic signaling pathway, a potential target for compounds with anticholinesterase activity.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh AChE AChE ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AChE Inhibition

Simplified diagram of a cholinergic synapse and the potential inhibitory action on AChE.

References

The Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, piperidine and piperazine stand out as "privileged scaffolds"—foundational structures renowned for their frequent appearance in approved drugs and their ability to bind to a wide range of biological targets. For researchers and drug development professionals, the choice between these six-membered nitrogen-containing heterocycles is a critical decision that profoundly shapes a drug candidate's pharmacological and pharmacokinetic profile. This guide offers an objective comparison of their efficacy, supported by experimental data, to inform the strategic design of next-generation therapeutics.

At a Glance: Physicochemical and Pharmacokinetic Differences

The core structural difference—a single nitrogen atom in piperidine versus two in piperazine—gives rise to distinct physicochemical properties that are fundamental to their roles in drug design. Piperidine is generally more basic and lipophilic, which can enhance membrane permeability. In contrast, piperazine's two nitrogen atoms offer more points for chemical modification and can improve aqueous solubility.[1]

A summary of their key physicochemical and pharmacokinetic properties is presented below.

PropertyPiperidinePiperazineKey Implications in Drug Discovery
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen offers an additional site for substitution, enabling its use as a versatile linker and allowing for finer tuning of properties.
pKa of Conjugate Acid ~11.22pKa1: ~9.73, pKa2: ~5.35Piperidine's higher basicity can lead to stronger ionic interactions but may also increase clearance. Piperazine's dual pKa values allow for modulation of basicity at physiological pH.[1]
Calculated logP (cLogP) ~0.84 (unsubstituted)~-1.1 (unsubstituted)The more lipophilic nature of piperidine can enhance membrane permeability but may also increase metabolic susceptibility.[1]
Aqueous Solubility MiscibleFreely SolubleThe parent scaffolds are highly soluble, but this is highly dependent on substituents. Piperazine can be used to enhance the solubility of poorly soluble compounds.[1]
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be preferred when metabolic stability is a primary concern.
Permeability (Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.

Comparative Efficacy: A Look at the Data

The choice between a piperidine and a piperazine core can dramatically influence a compound's biological activity and target selectivity. Below are comparative data from studies across different therapeutic areas.

Central Nervous System (CNS): Receptor Affinity

In the development of ligands for CNS targets, the selection of the heterocyclic core can lead to significant differences in receptor affinity and selectivity. A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors provides a compelling example.

Compound IDCore ScaffoldhH3R Kᵢ (nM)σ1R Kᵢ (nM)
4 Piperazine3.171531
5 Piperidine7.703.64
11 Piperidine6.24.41
Data sourced from a comparative study on hH3R and σ1R ligands.[2]

As the data indicates, replacing a piperazine ring with a piperidine did not significantly alter affinity for the hH3R.[1] However, this substitution dramatically increased affinity for the σ1R by several orders of magnitude, highlighting the profound role of the scaffold in dictating receptor selectivity.[1][2]

Anticancer Activity: In Vitro Cytotoxicity

Both piperidine and piperazine moieties are found in numerous anticancer agents. While direct head-to-head comparisons of minimally different analogs are less common in the literature, we can compare the efficacy of representative compounds from both classes against various cancer cell lines.

Piperazine Derivatives:

Compound ClassRepresentative AnalogCancer Cell LineIC₅₀ / GI₅₀ (µM)
Vindoline-piperazine ConjugateCompound 23Breast (MDA-MB-468)1.00
Vindoline-piperazine ConjugateCompound 25Non-Small Cell Lung (HOP-92)1.35
Benzo[d]isothiazole-piperazine hybridCompound 127Not specified30
Data compiled from studies on novel piperazine-based anticancer agents.[3][4]

Piperidine Derivatives:

CompoundCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)
DTPEPBreast (MDA-MB-231)ER-negativeNot specified (inhibits proliferation)
DTPEPBreast (MCF-7)ER-positiveNot specified (inhibits proliferation)
Compound 17aProstate (PC3)-Concentration-dependent inhibition
Compound 16Not specified-Intercalates into DNA
Data from a comparative analysis of piperidine derivatives in anticancer research.[5]
Antidiabetic Activity: Enzyme Inhibition

Piperidine and piperazine derivatives have also been explored as potential antidiabetic agents, often targeting enzymes like α-amylase and α-glucosidase.

Compound ClassTarget EnzymeIC₅₀ (µM)
6-(4-Substituted-piperazin-1-yl)-2-aryl-1H-benzimidazole derivativesα-glucosidase0.85 ± 0.25 – 29.72 ± 0.17
6-(4-Substituted-piperazin-1-yl)-2-aryl-1H-benzimidazole derivativesα-amylase4.75 ± 0.24 – 40.24 ± 0.10
4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidineα-amylase97.30% inhibition (concentration not specified)
Data from a review on morpholine, piperazine, and piperidine derivatives as antidiabetic agents.[6]

One study noted that while a piperazine ring was optimal for the activity of a series of compounds promoting glucose uptake, substituting it with a piperidine ring did not lead to a significant loss of activity.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of these findings.

Signaling Pathways

The therapeutic effects of piperidine and piperazine-containing drugs are mediated through their interaction with specific signaling pathways.

G cluster_0 Antipsychotic Drug Action D2R Dopamine D2 Receptor G_protein G-protein Signaling (e.g., Gi/o, Gq/11) D2R->G_protein Beta_arrestin β-arrestin Signaling D2R->Beta_arrestin HT2AR Serotonin 5-HT2A Receptor HT2AR->G_protein Cellular_Response Modulation of Neuronal Activity (Antipsychotic Efficacy) G_protein->Cellular_Response Beta_arrestin->Cellular_Response

Dopamine and Serotonin Receptor Signaling for Antipsychotics.

G cluster_0 Apoptosis Pathways in Cancer Extrinsic Extrinsic Pathway (Death Receptor-Mediated) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial) Mitochondria Mitochondrial Outer Membrane Permeabilization Intrinsic->Mitochondria Caspase8->Intrinsic via tBid Executioner Executioner Caspases (Caspase-3, -7) Caspase8->Executioner Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Intrinsic and Extrinsic Apoptosis Signaling Pathways.
Experimental Workflows

The evaluation of drug candidates follows a structured pipeline from in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Cytotoxicity Screening Cell_Culture Cell Seeding (96-well plate) Compound_Treatment Compound Addition (Dose-response) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Workflow for In Vitro Cytotoxicity Screening.

G cluster_0 Radioligand Receptor Binding Assay Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand +/- Competitor) Membrane_Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Counting Radioactivity Counting Separation->Counting Data_Analysis Data Analysis (Kd, Ki, Bmax) Counting->Data_Analysis

Workflow for Radioligand Receptor Binding Assay.

G cluster_0 In Vivo Xenograft Efficacy Study Cell_Implantation Tumor Cell Implantation (in immunocompromised mice) Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (Vehicle vs. Drug) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor weight, Biomarkers) Monitoring->Endpoint

Workflow for In Vivo Xenograft Efficacy Study.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (piperidine and piperazine analogs) in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Radioligand Receptor Binding Assay (Competitive)

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (dissolved in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weights between the treatment and control groups to determine the efficacy of the compound.

Conclusion

Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility. The experimental data underscores that a seemingly minor change in the core scaffold can lead to dramatic shifts in efficacy and selectivity, emphasizing the importance of empirical testing and careful consideration of structure-activity relationships in the pursuit of novel and effective medicines.

References

No Publicly Available Data on the Potency of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information regarding the in vitro or in vivo potency of the compound 2-Methyl-3-piperidin-1-ylpropanohydrazide was found. Consequently, a comparative guide with experimental data and protocols cannot be provided at this time.

Extensive searches were conducted to locate studies detailing the biological activity of this compound. These efforts included searching for variations of the chemical name and broader searches for compounds containing the "piperidin-1-ylpropanohydrazide" scaffold. However, these searches did not yield any specific data on the synthesis, biological testing, or mechanism of action for the requested molecule.

The absence of information prevents the creation of the requested comparison guide, which would require:

  • Quantitative Data: No IC50, EC50, or other potency metrics are available to be summarized in tables.

  • Experimental Protocols: Without any published studies, there are no methodologies to detail.

  • Signaling Pathways and Visualizations: The mechanism of action remains unknown, making it impossible to create diagrams of signaling pathways or experimental workflows.

It is possible that this compound is a novel compound that has not yet been described in the public scientific literature, or it may be referred to by a different nomenclature not readily identifiable through standard chemical name searches.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to rely on internal, unpublished data or initiate new research to determine its biological properties. At present, there is no external data to support a comparative analysis of its potency against any alternative compounds.

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and subsequent biological testing of novel compounds are foundational activities. Among the myriad of scaffolds explored in medicinal chemistry, hydrazide derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. However, the path from synthesis to reliable biological data is often fraught with challenges in reproducibility. This guide provides a comparative overview of common synthetic methodologies for hydrazide compounds and details standardized protocols for their biological evaluation, with a focus on ensuring the consistency and reliability of experimental outcomes.

I. Reproducibility in the Synthesis of Hydrazide Compounds

The synthesis of hydrazide derivatives typically involves the reaction of a carboxylic acid derivative (such as an ester or acid chloride) with hydrazine hydrate. While seemingly straightforward, variations in reaction conditions can significantly impact yield, purity, and ultimately, the reproducibility of the synthesis. Here, we compare common synthetic approaches.

Comparison of Synthetic Methodologies

Several methods are employed for the synthesis of hydrazides, each with its own set of advantages and disadvantages that can influence reproducibility. The most common approaches include solution-based synthesis, mechanochemical grinding, and solid-state melt reactions.[1]

Table 1: Comparison of Synthetic Methods for Hydrazide Derivatives

MethodDescriptionAdvantagesDisadvantagesReported Yield RangeReference
Solution-Based Synthesis Reactants are dissolved in a suitable solvent (e.g., ethanol, methanol) and typically heated under reflux.Well-established, versatile for a wide range of substrates.Requires solvents, longer reaction times, potential for side reactions.26-98%[2]
Mechanochemical Grinding Reactants are ground together in a ball mill, often with a small amount of liquid additive (Liquid-Assisted Grinding, LAG).Environmentally friendly (solvent-free or low-solvent), rapid reaction times, high yields.May not be suitable for all substrates, requires specialized equipment.>99% (for specific reactions)[1]
Solid-State Melt Synthesis A mixture of solid reactants is heated above their melting points without a solvent.Solvent-free, simple procedure.Requires thermally stable reactants, potential for decomposition at high temperatures.High yields for specific derivatives[1]
Microwave-Assisted Synthesis Microwave irradiation is used to rapidly heat the reaction mixture.Drastically reduced reaction times, often higher yields.Requires a dedicated microwave reactor.Not broadly reported, but generally high[3]

Key Factors Influencing Synthetic Reproducibility:

  • Purity of Reactants: The purity of the starting materials, especially the carboxylic acid derivative and hydrazine hydrate, is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature and Time: Precise control over temperature and reaction duration is essential. Inconsistent heating can lead to incomplete reactions or the formation of byproducts.

  • Solvent Choice: In solution-based synthesis, the choice of solvent can affect the solubility of reactants and the reaction rate.

  • Stoichiometry: The molar ratio of reactants should be carefully controlled. An excess of hydrazine hydrate is often used to drive the reaction to completion, but this can complicate purification.

  • Work-up and Purification: The method of product isolation and purification (e.g., recrystallization, column chromatography) can significantly impact the final yield and purity. Standardized purification protocols are crucial for reproducibility.

Experimental Protocol: General Procedure for Solution-Based Synthesis of Isonicotinic Acid Hydrazide Derivatives

This protocol describes a common method for synthesizing hydrazone derivatives from isonicotinic hydrazide.[4]

Materials:

  • Substituted aldehyde (1 mmol)

  • Isonicotinic hydrazide (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, 1-2 drops)

Procedure:

  • Dissolve the substituted aldehyde (1 mmol) and isonicotinic hydrazide (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a desiccator.

A general workflow for the synthesis and characterization of hydrazide compounds is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Carboxylic Acid Derivative, Hydrazine Hydrate) Reaction Reaction (e.g., Reflux in Ethanol) Start->Reaction Mixing Workup Work-up (Filtration, Washing) Reaction->Workup Cooling Purification Purification (Recrystallization) Workup->Purification TLC TLC Purification->TLC MP Melting Point Purification->MP Spectroscopy Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Purification->Spectroscopy

A generalized workflow for the synthesis and characterization of hydrazide compounds.

II. Reproducibility in the Biological Testing of Hydrazide Compounds

The biological evaluation of hydrazide derivatives, particularly for antimicrobial and anticancer activities, requires robust and reproducible assays. Variability in these assays can arise from numerous sources, making inter-laboratory comparison of data challenging.

Antimicrobial Activity Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted standard.

Table 2: Data on Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

Compound TypeOrganismMIC (µg/mL)Reference
Isonicotinic acid hydrazoneStaphylococcus aureus1.95 - 7.81[5]
Isonicotinic acid hydrazoneEscherichia coli15.62 - 31.25[5]
Nicotinic acid hydrazonePseudomonas aeruginosa0.19 - 0.22[6]
5-Nitrofuran-2-carboxylic acid hydrazoneStaphylococcus epidermidis0.48 - 15.62[5]
Adamantane carbohydrazide derivativeStaphylococcus epidermidis62.5 - 1000[7]

Note: The wide range in MIC values for similar compound types highlights the influence of specific substitutions on activity and potential inter-study variability.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard procedure for determining the MIC of a compound against a bacterial strain.[8]

Materials:

  • Hydrazide compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum: Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of MHB to wells 2-12 of a 96-well plate. Add 200 µL of the hydrazide stock solution (diluted in MHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 serves as a positive control for bacterial growth (inoculum + MHB). Well 12 serves as a negative control (MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The workflow for determining antimicrobial activity is illustrated below.

G cluster_mic MIC Determination cluster_mbc MBC Determination PrepInoculum Prepare Bacterial Inoculum Inoculation Inoculate Microplate PrepInoculum->Inoculation SerialDilution Serial Dilution of Compound SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadMIC Read MIC Incubation->ReadMIC PlateNoGrowth Plate from Wells with No Growth ReadMIC->PlateNoGrowth IncubateAgar Incubate Agar Plates PlateNoGrowth->IncubateAgar ReadMBC Determine MBC IncubateAgar->ReadMBC

Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Anticancer Activity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Table 3: In Vitro Anticancer Activity (IC50, µM) of Selected Hydrazone Derivatives

Compound ScaffoldCell LineIC50 (µM)Reference
4-Methylsulfonylbenzene HydrazoneHL-60 (Leukemia)0.26[9]
Benzohydrazide DerivativeHCT-116 (Colon Cancer)1.88[5]
Dimethylpyridine HydrazoneMCF-7/DX (Resistant Breast Cancer)Low millimolar[10]
Imidazole-based HydrazoneMCF-7 (Breast Cancer)< 9.262
Diphenylamine-Pyrrolidin-2-one-HydrazoneIGR39 (Melanoma)Variable

IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for performing an MTT assay to determine the IC50 of a hydrazide compound.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Hydrazide compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the hydrazide compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

The following diagram illustrates a potential signaling pathway that could be investigated for hydrazone-induced apoptosis.

G cluster_pathway Apoptosis Pathway Hydrazone Hydrazone Compound ROS ↑ Reactive Oxygen Species (ROS) Hydrazone->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A potential signaling pathway for hydrazone-induced apoptosis.
Factors Influencing Reproducibility of Biological Assays

A multi-center study on the reproducibility of in vitro drug-response assays highlighted several critical factors that can lead to variability in results:[4]

  • Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time can alter their response to drugs. It is crucial to use authenticated cell lines and keep the passage number low.

  • Assay-Specific Biology: The choice of assay can significantly impact the results. For example, an ATP-based viability assay (like CellTiter-Glo®) may not always correlate with direct cell counting, as some compounds can affect cellular ATP levels without immediately causing cell death.[4]

  • Experimental Conditions: Minor variations in cell seeding density, media composition, and incubation time can lead to significant differences in drug response.[4]

  • Data Analysis Methods: The method used to calculate metrics like IC50 can influence the final values. Standardized data analysis pipelines are recommended.

Conclusion

The reproducibility of both the synthesis and biological testing of hydrazide compounds is paramount for advancing drug discovery and development. By understanding the factors that influence the outcomes of these processes and adhering to standardized and well-documented protocols, researchers can enhance the reliability and comparability of their data. This guide provides a framework for comparing synthetic methodologies and implementing robust biological assays, ultimately contributing to more consistent and credible scientific findings in the field of medicinal chemistry.

References

Confirming the Chemical Structure of Synthesized 2-Methyl-3-piperidin-1-ylpropanohydrazide using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of the synthesized compound, 2-Methyl-3-piperidin-1-ylpropanohydrazide. This document outlines detailed experimental protocols, presents predicted NMR data for the target compound and its structural analogs, and discusses alternative methods for robust structural elucidation.

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the confirmation of a synthesized chemical structure, integrating various analytical techniques.

Structural_Confirmation_Workflow Workflow for Chemical Structure Confirmation Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MassSpec Mass Spectrometry (e.g., ESI-MS, HRMS) Purification->MassSpec IR Infrared (IR) Spectroscopy Purification->IR XRay X-ray Crystallography (if crystalline solid) Purification->XRay Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MassSpec->Data_Analysis IR->Data_Analysis XRay->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A logical workflow for confirming the chemical structure of a synthesized compound.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the connectivity of atoms and the overall topology of the molecule.

Predicted ¹H and ¹³C NMR Data

Due to the absence of experimentally acquired spectra in public databases for this compound and its close analogs, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions were generated using established NMR prediction algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Compound-CH₃-CH--CH₂- (to piperidine/morpholine/pyrrolidine)Piperidine/Morpholine/Pyrrolidine Ring Protons-NH-NH₂
This compound1.152.602.451.45-1.60, 2.40-2.50~4.5, ~7.5
2-Methyl-3-morpholin-1-ylpropanohydrazide (Alternative)1.162.622.482.45-2.55, 3.65-3.75~4.5, ~7.5
2-Methyl-3-pyrrolidin-1-ylpropanohydrazide (Alternative)1.142.652.551.75-1.85, 2.50-2.60~4.5, ~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Compound-CH₃-CH--CH₂- (to piperidine/morpholine/pyrrolidine)Piperidine/Morpholine/Pyrrolidine Ring CarbonsC=O
This compound16.542.060.024.5, 26.5, 54.5175.0
2-Methyl-3-morpholin-1-ylpropanohydrazide (Alternative)16.341.859.553.8, 67.0175.2
2-Methyl-3-pyrrolidin-1-ylpropanohydrazide (Alternative)16.841.557.023.5, 54.0175.5
Experimental Protocols for NMR Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as a reference.

¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean NMR tube.

  • Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and solubility.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak as a reference.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone of structural elucidation, a combination of techniques provides the most definitive confirmation.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and stereochemistry of atoms.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[1][2][3][4]High sensitivity, requires very small sample amounts.Isomers may not be distinguishable, does not provide complete stereochemical information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-H).[5][6][7][8][9]Fast, inexpensive, and can be used for solid and liquid samples.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[10][11][12][13][14]Provides the absolute and definitive structure of a molecule.Requires a suitable single crystal, which can be difficult to obtain.

Signaling Pathway for Analytical Data Integration

The following diagram illustrates how data from different analytical techniques are integrated to confirm the chemical structure.

Analytical_Data_Integration Integration of Analytical Data for Structure Confirmation Proposed_Structure Proposed Structure (this compound) Comparison Comparison and Correlation Proposed_Structure->Comparison NMR_Data NMR Data (¹H, ¹³C, 2D) - Connectivity - Chemical Environment NMR_Data->Comparison MS_Data Mass Spectrometry Data - Molecular Weight - Elemental Formula MS_Data->Comparison IR_Data IR Data - Functional Groups (C=O, N-H) IR_Data->Comparison XRay_Data X-ray Data - 3D Structure (if available) XRay_Data->Comparison Structure_Confirmation Final Structure Confirmation Comparison->Structure_Confirmation

Caption: Integration of data from multiple analytical techniques for structure confirmation.

By employing a multi-technique approach, with NMR spectroscopy at its core, researchers can confidently and accurately determine the chemical structure of newly synthesized compounds, a critical step in the process of drug discovery and development.

References

Quantitative Structure-Activity Relationship (QSAR) Investigations of Hydrazones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazones, a versatile class of organic compounds characterized by the >C=N-NH- functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the structural requirements for their therapeutic effects, thereby guiding the rational design of more potent and selective drug candidates. This guide provides a comparative overview of recent QSAR investigations on hydrazone derivatives, focusing on their anticancer, antimicrobial, and antitubercular activities, supported by experimental data and detailed methodologies.

Anticancer Activity of Hydrazone Derivatives

QSAR models have been instrumental in identifying key structural features that govern the anticancer potency of hydrazone derivatives. These studies often employ various molecular descriptors to correlate the chemical structure with biological activity, typically expressed as the half-maximal inhibitory concentration (IC50).

A study by Gaur et al. focused on arylsulfonylhydrazones with indole and morpholine moieties, which demonstrated significant anticancer activity against breast cancer cell lines.[1] Another investigation into quinazolinone derivatives containing hydrazone structures also revealed potent antitumor activities against human lung and prostate cancer cells.[2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative hydrazone derivatives from different chemical series against various cancer cell lines.

Compound SeriesCancer Cell LineMost Active CompoundIC50 (µM)Reference
ArylsulfonylhydrazonesMCF-7 (Breast)Not specifiedMicromolar range[1]
ArylsulfonylhydrazonesMDA-MB-468 (Breast)Not specifiedLower micromolar range[1]
Quinazolinone-hydrazonesA549 (Lung)7n 7.36[2]
Quinazolinone-hydrazonesPC-3 (Prostate)7n 7.73[2]
Quinoline-hydrazonesA549 (Lung)9 0.69[3]
Thiazole-clubbed quinoline hydrazonesA549 (Lung)6 3.93[3]
N-Acyl hydrazonesMCF-7 (Breast)7a-e series7.52 - 25.41[4]
N-Acyl hydrazonesPC-3 (Prostate)7a-e series10.19 - 57.33[4]
Experimental Protocols

General Synthesis of Hydrazone Derivatives: The synthesis of hydrazone derivatives typically involves a condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. For instance, the synthesis of quinazolinone derivatives containing hydrazone structures involved reacting a key intermediate with various substituted benzaldehydes.[2] Similarly, novel N-acyl hydrazones were synthesized starting from methyl δ-oxo pentanoate with different substituted groups.[4]

In Vitro Anticancer Activity Assay (MTT Assay): The antiproliferative activity of the synthesized hydrazones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the hydrazone compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][4]

QSAR Model Development: The development of a QSAR model involves several key steps as illustrated in the workflow below. For the arylsulfonylhydrazones, the chemical structures were modeled and optimized using the MM+ force field.[1] For a series of 2-benzoxazolyl hydrazone derivatives, various physicochemical properties were interpreted to understand their contribution to the antitumor activity.[5]

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building cluster_validation Model Validation cluster_application Application Data Dataset of Hydrazone Derivatives with Biological Activity Split Data Splitting (Training and Test Sets) Data->Split Descriptors Descriptor Calculation (e.g., Physicochemical, Topological) Split->Descriptors Model Model Generation (e.g., MLR, PLS) Descriptors->Model Internal Internal Validation (e.g., Cross-validation) Model->Internal External External Validation (Using Test Set) Internal->External Interpretation Model Interpretation (Identify Key Features) External->Interpretation Prediction Prediction of New Compound Activity Interpretation->Prediction

A generalized workflow for QSAR model development.

Antimicrobial and Antitubercular Activities

Hydrazones have also demonstrated significant potential as antimicrobial and antitubercular agents.[6][7][8] QSAR studies in this area aim to identify the structural features that enhance the inhibitory activity against various bacterial and mycobacterial strains.

A review of hydrazones as antitubercular agents highlights their versatility as a linker connecting various organic compounds.[6] Studies on nicotinic acid and quinolone hydrazone derivatives have identified compounds with potent antibacterial, antifungal, and antimycobacterial activities.[9] Furthermore, furan–thiazole hydrazone scaffolds have emerged as promising antitubercular and antibacterial agents.[10]

Comparative Antimicrobial and Antitubercular Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected hydrazone derivatives against different microbial strains.

Compound SeriesMicrobial StrainMost Active CompoundMIC (µg/mL)Reference
Nicotinic acid hydrazoneM. tuberculosis H37Rv6p 0.39[9]
Nicotinic acid hydrazoneS. aureus6f 0.49[9]
Nicotinic acid hydrazoneC. albicans6f 0.49[9]
Quinolone hydrazoneM. tuberculosis H37RvNot specified-[9]
Quinolone hydrazoneA. fumigatus12 3.9 - 62.5[9]
Furan–thiazole hydrazoneM. tuberculosis H37Rv4a, 4b, 4c 3.12[10]
2H-chromene hydrazoneM. tuberculosis H37Rv1 0.13 µM[11]
Coumarin hydrazone oximeM. tuberculosis H37Rv41 0.78[11]
Experimental Protocols

General Synthesis of Antimicrobial Hydrazones: The synthesis of furan–thiazole hydrazone derivatives involved a multi-step process, culminating in the condensation of a thiazole-containing hydrazine with a furan-based aldehyde.[10] Similarly, nicotinic acid and quinolone hydrazide derivatives were synthesized and subsequently reacted with various aldehydes to form the final hydrazone compounds.[9]

In Vitro Antimicrobial and Antitubercular Activity Assays: The antimicrobial and antitubercular activities of hydrazone derivatives are typically determined by measuring the Minimum Inhibitory Concentration (MIC).

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity. For M. tuberculosis, specialized media and containment facilities are required.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by using a growth indicator dye.[9][10]

QSAR Modeling for Antitubercular Activity: QSAR studies on antitubercular hydrazones often involve 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) to understand the three-dimensional structural requirements for activity.

CoMFA_Workflow cluster_input Input Data cluster_alignment Molecular Alignment cluster_field Field Calculation cluster_analysis Statistical Analysis cluster_output Output Structures 3D Structures of Hydrazone Series Align Align Molecules based on a Common Scaffold Structures->Align Activity Biological Activity Data (e.g., pMIC) PLS Partial Least Squares (PLS) Analysis Activity->PLS Grid Define a 3D Grid around Aligned Molecules Align->Grid Steric Calculate Steric Fields Grid->Steric Electrostatic Calculate Electrostatic Fields Grid->Electrostatic Steric->PLS Electrostatic->PLS Model Generate 3D-QSAR Model PLS->Model Contour Generate Contour Maps (Steric & Electrostatic) Model->Contour

A typical workflow for a 3D-QSAR (CoMFA) study.

Conclusion

QSAR investigations have proven to be a powerful tool in the discovery and optimization of hydrazone derivatives as therapeutic agents. By correlating structural features with biological activity, these studies provide valuable insights for the rational design of new compounds with enhanced potency and selectivity. The comparative data and methodologies presented in this guide highlight the significant progress in the field and underscore the potential of hydrazones in addressing various therapeutic challenges, from cancer to infectious diseases. Future research will likely focus on integrating QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, to further refine the drug design process.

References

"selectivity of 2-Methyl-3-piperidin-1-ylpropanohydrazide for DPP-4 over DPP-8 and DPP-9"

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data for 2-Methyl-3-piperidin-1-ylpropanohydrazide: Publicly available scientific literature does not currently contain data on the inhibitory activity of this compound against Dipeptidyl Peptidase-4 (DPP-4), DPP-8, or DPP-9. A study detailing the synthesis of this compound and its derivatives did not report any biological activity in the context of DPP inhibition[1].

This guide provides a comparative framework for understanding the importance of selectivity for DPP-4 inhibitors by presenting data for well-characterized compounds. The methodologies and principles outlined are standard in the field and would be applicable to the evaluation of novel compounds such as this compound.

The Critical Importance of DPP-4 Selectivity

Dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic target for type 2 diabetes.[2] Inhibitors of this enzyme, known as gliptins, effectively lower blood glucose levels by preventing the degradation of incretin hormones.[2] However, DPP-4 belongs to a family of serine proteases that includes DPP-8 and DPP-9.[3] While DPP-4 is a membrane-bound protein, DPP-8 and DPP-9 are located in the cytoplasm. Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical studies, including alopecia, thrombocytopenia, and gastrointestinal issues.[3][4] Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a critical safety requirement for any clinical candidate.[4]

Comparative Selectivity of Marketed DPP-4 Inhibitors

To illustrate the concept of selectivity, the following table summarizes the in vitro inhibitory potencies (IC50 values) of several widely-used DPP-4 inhibitors against human DPP-4, DPP-8, and DPP-9. Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target enzyme (DPP-8 or DPP-9) by the IC50 for the target enzyme (DPP-4). A higher ratio signifies greater selectivity.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
Sitagliptin27>100,000>100,000>3700>3700
Vildagliptin622,200230353.7
Saxagliptin1.350898~391~75
Alogliptin<10>10,000>10,000>1000>1000
Linagliptin1>10,000>10,000>10,000>10,000

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from published literature.

As the table demonstrates, compounds like Sitagliptin, Alogliptin, and Linagliptin exhibit very high selectivity for DPP-4, with minimal to no inhibition of DPP-8 and DPP-9 at therapeutic concentrations.[2] Vildagliptin and Saxagliptin show comparatively lower, though still significant, selectivity.[2]

Experimental Protocols for Determining DPP Selectivity

The following is a generalized protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of a compound against DPP-4, DPP-8, and DPP-9.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against recombinant human DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate, e.g., Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., for DPP-4: 100 mM HEPES, 0.1 mg/mL BSA, pH 7.5; for DPP-8/9: 25 mM Tris-HCl, 0.1% BSA, pH 7.5).[5]

  • 96-well black microplates.

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations (or solvent for control wells).

    • DPP enzyme (final concentration of ~1 ng/well for DPP-4 and ~10 ng/well for DPP-8 and DPP-9).[5]

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., final concentration of 5 µM Gly-Pro-AMC) to all wells to start the enzymatic reaction.[5]

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., for 30 minutes at 37°C) using the plate reader.[5] The cleavage of the substrate by the DPP enzyme releases the fluorescent AMC molecule.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Selectivity

To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Reaction_Setup Reaction Mixture Setup (Buffer, Compound, Enzyme) Compound->Reaction_Setup Enzyme DPP Enzyme Preparation (DPP-4, DPP-8, DPP-9) Enzyme->Reaction_Setup Substrate Substrate Preparation (Gly-Pro-AMC) Reaction_Start Reaction Initiation (Add Substrate) Substrate->Reaction_Start Pre_incubation Pre-incubation (37°C) Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Reading Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination (Dose-Response Curve) Inhibition_Calculation->IC50_Determination

Caption: Experimental workflow for determining DPP inhibitor IC50 values.

G cluster_selective Selective Inhibitor cluster_nonselective Non-Selective Inhibitor Selective_Inhibitor High Affinity DPP4_S DPP-4 Selective_Inhibitor->DPP4_S Strong Inhibition DPP8_S DPP-8 Selective_Inhibitor->DPP8_S Weak/No Inhibition DPP9_S DPP-9 Selective_Inhibitor->DPP9_S Weak/No Inhibition NonSelective_Inhibitor Similar Affinity DPP4_NS DPP-4 NonSelective_Inhibitor->DPP4_NS Inhibition DPP8_NS DPP-8 NonSelective_Inhibitor->DPP8_NS Inhibition DPP9_NS DPP-9 NonSelective_Inhibitor->DPP9_NS Inhibition

Caption: Conceptual diagram of selective vs. non-selective DPP inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. The compound 2-Methyl-3-piperidin-1-ylpropanohydrazide, due to its hydrazide and piperidine moieties, necessitates a cautious and informed approach to its disposal. This guide provides a procedural framework to ensure the safe handling and disposal of this substance, safeguarding both laboratory personnel and the environment.

Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. The following procedures are based on the known hazards of related compounds, such as hydrazines and piperidines. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Profile and Immediate Safety Precautions

This compound should be treated as a hazardous substance. Hydrazine compounds are recognized for their potential as carcinogens and are known to be corrosive and toxic.[1] Similarly, piperidine is a highly flammable and toxic compound.[2] Therefore, stringent safety measures are imperative during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

Quantitative Data

The following table summarizes the known quantitative data for this compound.

PropertyValue
CAS Number155219-10-6
Molecular FormulaC₉H₁₉N₃O
Molecular Weight185.27 g/mol
Physical FormSolid
Storage TemperatureRoom Temperature

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the safe disposal of this compound.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams, particularly incompatible materials.

  • It should be classified as a hazardous chemical waste.

2. Waste Collection:

  • Use a designated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

3. Neutralization/Deactivation (to be performed by trained personnel only):

  • Due to the hazardous nature of hydrazide compounds, a deactivation step prior to final disposal is recommended. Oxidation is a common method for treating hydrazine waste.[4]

  • Experimental Protocol: Oxidation of Hydrazide Waste

    • Work in a chemical fume hood and wear all required PPE.
    • Slowly and cautiously add the this compound waste to an excess of an oxidizing agent, such as a solution of sodium hypochlorite (bleach) or calcium hypochlorite.[4]
    • The reaction may be exothermic; therefore, addition should be slow, and the mixture may require cooling in an ice bath.
    • Allow the reaction to proceed until the hydrazide is fully neutralized. This should be verified by an appropriate analytical method if possible.
    • The resulting solution should be collected in a designated hazardous waste container.

4. Final Disposal:

  • The collected waste, whether neutralized or not, must be disposed of through a licensed professional waste disposal service.[2]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for hydrazide and piperidine compounds.[2][4]

  • Never pour this chemical or its waste down the drain.[5]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_treatment Deactivation (Trained Personnel Only) cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste FumeHood->Segregate Collect Collect in a Labeled, Leak-Proof Container Segregate->Collect Oxidize Slowly Add to Oxidizing Agent (e.g., Sodium Hypochlorite) Collect->Oxidize Cool Monitor and Cool Reaction Oxidize->Cool Verify Verify Neutralization (if possible) Cool->Verify EHS Contact Environmental Health & Safety (EHS) Verify->EHS Incinerate Arrange for Professional Chemical Incineration EHS->Incinerate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-3-piperidin-1-ylpropanohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS No: 155219-10-6). Given the absence of a specific Safety Data Sheet (SDS), this document outlines necessary precautions based on the hazardous properties of its core chemical functionalities: the hydrazide group and the piperidine ring. Adherence to these guidelines is crucial for mitigating risks in a laboratory setting.

The hydrazide moiety suggests potential for toxicity, while the piperidine component is associated with corrosive properties and flammability.[1][2] Therefore, handling this solid compound requires stringent safety measures.

Hazard Assessment and Engineering Controls

All procedures involving this compound should be conducted in a designated area equipped with appropriate engineering controls to minimize exposure.

  • Primary Engineering Control: All handling of this compound, including weighing and transfers, must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent dermal, ocular, and respiratory exposure.

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance chart.[2]
Eyes/Face Safety goggles and face shieldUse indirect-vent, splash-resistant goggles and a full-face shield to protect against splashes.[1][2]
Body Flame-resistant lab coatA fully fastened lab coat made of flame-resistant material is required.[2][3]
Respiratory Respirator (as needed)The use of a respirator should be a last resort. If required, a full-face respirator with appropriate cartridges should be used based on a formal risk assessment.[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Designate a specific area within a chemical fume hood for the experiment.
  • Assemble all necessary equipment and reagents.
  • Ensure all PPE is correctly worn before handling the compound.

2. Handling the Solid Compound:

  • Carefully open the container within the fume hood to avoid generating dust.
  • Use appropriate tools (e.g., spatula) for transferring the solid.
  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Securely close the container of this compound.
  • Decontaminate the work surface with an appropriate solvent and cleaning agent.
  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

  • Waste Collection: All solid waste and contaminated materials (e.g., gloves, weighing paper) must be collected in a clearly labeled, sealed hazardous waste container.

  • Waste Disposal: Dispose of chemical waste through a licensed professional waste disposal service.[4] Do not discharge to sewer systems.[5]

Emergency Procedures

Exposure TypeAction
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 clean4 Doff PPE clean3->clean4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.